Ea-230
Description
Structure
2D Structure
Properties
CAS No. |
503844-09-5 |
|---|---|
Molecular Formula |
C15H27N5O6 |
Molecular Weight |
373.40 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C15H27N5O6/c1-7(2)12(15(25)26)20-11(22)6-18-14(24)9(4-5-10(17)21)19-13(23)8(3)16/h7-9,12H,4-6,16H2,1-3H3,(H2,17,21)(H,18,24)(H,19,23)(H,20,22)(H,25,26)/t8-,9-,12-/m0/s1 |
InChI Key |
DXRXYJYFADHAPA-AUTRQRHGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
AQGV |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
EA-230; NMPF-46; EA230; NMPF46; EA 230; NMPF 46; L-alanyl-L-glutaminylglycyl-L-valine |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Ea-230: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ea-230, a synthetic tetrapeptide (Alanine-Glutamine-Glycine-Valine or AQGV), is an investigational drug with potent immunomodulatory and renoprotective properties. Derived from the beta-chain of human chorionic gonadotropin (β-hCG), this compound is being developed for the treatment of systemic inflammatory conditions such as sepsis and to mitigate organ damage following ischemia-reperfusion injury. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by preclinical and clinical data. It details the experimental methodologies used in key studies and presents quantitative data in a structured format. Furthermore, this guide illustrates the proposed signaling pathways and experimental workflows using detailed diagrams.
Introduction
Systemic inflammatory response syndrome (SIRS) and acute kidney injury (AKI) are critical challenges in clinical medicine, associated with high morbidity and mortality. This compound has emerged as a promising therapeutic candidate due to its ability to modulate the innate immune response and protect renal function in various preclinical models of inflammation and injury.[1] This document synthesizes the available scientific literature to provide a detailed understanding of its pharmacological effects and underlying molecular mechanisms.
Molecular Identity and Properties
-
Structure: Linear tetrapeptide with the amino acid sequence Alanine-Glutamine-Glycine-Valine (AQGV).[1]
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Origin: Derived from the beta-chain of human chorionic gonadotropin (hCG).[1]
-
Therapeutic Class: Immunomodulator, Renoprotective agent.
Mechanism of Action
The precise molecular mechanism of action of this compound is an active area of investigation. However, current evidence points towards a multi-faceted approach involving the modulation of the innate immune system and direct protective effects on renal tissue. A key hypothesized pathway, based on studies of a closely related peptide (LQGV), involves the stimulation of the hypothalamic-pituitary-adrenal (HPA) axis.[2]
Proposed Signaling Pathway: HPA Axis Activation and Glucocorticoid Receptor Signaling
Preclinical studies on the related β-hCG-derived peptide LQGV suggest that its anti-inflammatory effects are mediated through the stimulation of the adrenal glands.[2] It is proposed that this peptide binds to the adrenocorticotropic hormone (ACTH) receptor, leading to an increase in endogenous corticosterone production. This, in turn, activates glucocorticoid receptors, resulting in a broad suppression of pro-inflammatory gene expression. While this mechanism has not been directly confirmed for this compound (AQGV), the structural similarity and comparable anti-inflammatory profiles suggest a potentially shared pathway.
Figure 1: Proposed signaling pathway of this compound's anti-inflammatory action.
Immunomodulatory Effects
This compound has been shown to significantly attenuate the systemic inflammatory response. In a human experimental endotoxemia model, administration of this compound resulted in a dose-dependent reduction in the plasma levels of several pro-inflammatory cytokines and chemokines.
-
Cytokine Modulation: this compound reduces the release of key inflammatory mediators including Interleukin-6 (IL-6), IL-8, Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), Monocyte Chemoattractant Protein-1 (MCP-1), and Macrophage Inflammatory Protein-1α/β (MIP-1α/β).
-
Leukocyte Infiltration: Preclinical studies have demonstrated that this compound treatment leads to a reduction in neutrophil influx into injured tissues, such as the kidney, following ischemia-reperfusion injury.
Renoprotective Effects
This compound exerts direct protective effects on the kidneys, independent of its systemic anti-inflammatory actions.
-
Improved Renal Perfusion: Studies in murine models of renal ischemia-reperfusion injury have shown that this compound significantly improves both renal blood flow (RBF) and glomerular filtration rate (GFR).
-
Enhanced Tubular Regeneration: this compound promotes the proliferation of tubular epithelial cells, aiding in the repair and regeneration of damaged renal tissue.
-
Anti-Apoptotic Effects: By reducing inflammation and potentially through direct cellular mechanisms, this compound decreases apoptosis in renal cells.
-
Attenuation of Fibrosis: Treatment with this compound has been shown to reduce the upregulation of Connective Tissue Growth Factor (CTGF), a key mediator of renal fibrosis.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data from representative studies on this compound.
Table 1: Preclinical Efficacy of this compound in a Murine Model of Renal Ischemia-Reperfusion Injury
| Parameter | Vehicle Control | This compound (30 mg/kg) | This compound (50 mg/kg) | p-value | Reference |
|---|---|---|---|---|---|
| Survival Rate (4 days) | ~20% | 56% | 62% | <0.005 | |
| Serum Creatinine (mg/dL) at 24h | ~2.5 | Significantly lower | Significantly lower | <0.05 | |
| Renal Blood Flow (% of baseline) | ~40% | Significantly higher | Significantly higher | <0.05 |
| Ki-67 Positive Tubular Cells/HPF | ~5 | ~25 | ~30 | <0.05 | |
Table 2: Clinical Pharmacokinetics of this compound in Healthy Volunteers
| Parameter (90 mg/kg/h infusion) | Value (Geometric Mean [95% CI]) | Reference |
|---|---|---|
| Elimination Half-life (t½) | 0.17 [0.12–0.24] hours | |
| Volume of Distribution (Vd) | 2.2 [1.3–3.8] L/kg |
| Clearance (CL) | 26 [15–43] L/h/kg | |
Table 3: Effect of this compound on Inflammatory Mediators in Human Experimental Endotoxemia
| Cytokine/Chemokine | % Reduction with this compound (90 mg/kg/h) | p-value | Reference |
|---|---|---|---|
| IL-6 | 48% | <0.01 | |
| IL-8 | 28% | <0.01 | |
| IL-1ra | 33% | <0.01 | |
| MCP-1 | 28% | <0.01 | |
| MIP-1α | 14% | <0.01 |
| MIP-1β | 16% | <0.01 | |
Experimental Protocols
Murine Model of Renal Ischemia-Reperfusion Injury
This protocol is based on the methodology described by Gueler et al. (2015).
Figure 2: Experimental workflow for the murine renal ischemia-reperfusion injury model.
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Animals: Male C57Bl/6N mice are used.
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Anesthesia: Mice are anesthetized prior to surgery.
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Surgical Procedure: A midline laparotomy is performed to expose the kidneys. The renal pedicles are clamped bilaterally for 35 minutes to induce ischemia. After 35 minutes, the clamps are removed to allow reperfusion. The abdominal incision is then sutured.
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Treatment: Treatment with this compound (20-50 mg/kg) or vehicle is initiated 24 hours after the induction of ischemia-reperfusion injury. The treatment is administered intraperitoneally twice daily for four consecutive days.
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Outcome Measures:
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Survival: Monitored daily.
-
Renal Function: Serum creatinine levels are measured from blood samples.
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Hemodynamics: Renal blood flow and glomerular filtration rate are assessed.
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Histopathology: Kidneys are harvested for histological analysis, including Hematoxylin and Eosin (H&E) staining for tissue injury and Ki-67 staining for tubular cell proliferation.
-
Human Experimental Endotoxemia Model
This protocol is a generalized representation of studies investigating the effects of this compound on systemic inflammation in humans.
-
Subjects: Healthy male volunteers are enrolled.
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Induction of Endotoxemia: A standardized dose of E. coli-derived lipopolysaccharide (LPS) is administered intravenously to induce a systemic inflammatory response.
-
Treatment: A continuous intravenous infusion of this compound at various doses (e.g., 15, 45, and 90 mg/kg/h) or placebo is administered for a defined period (e.g., 2 hours) following the LPS challenge.
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Monitoring and Sampling:
-
Clinical Signs: Body temperature, heart rate, blood pressure, and symptom scores are monitored frequently.
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Blood Sampling: Serial blood samples are collected to measure plasma concentrations of cytokines, chemokines, and other inflammatory markers.
-
Pharmacokinetics: Blood samples are also collected to determine the pharmacokinetic profile of this compound.
-
Conclusion
This compound is a promising tetrapeptide with significant immunomodulatory and renoprotective effects. Its mechanism of action, while not fully elucidated, appears to involve the modulation of the innate immune response, potentially through the activation of the HPA axis, leading to a reduction in pro-inflammatory cytokine production and leukocyte infiltration. Additionally, this compound demonstrates direct protective effects on the kidney by improving renal hemodynamics and promoting tissue regeneration. The quantitative data from both preclinical and clinical studies support its potential as a therapeutic agent for conditions characterized by systemic inflammation and acute kidney injury. Further research is warranted to definitively identify the molecular receptor for this compound and to fully delineate the intracellular signaling pathways it modulates.
References
Ea-230 Peptide: A Technical Overview of its Structure, Synthesis, and Immunomodulatory Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ea-230 is a synthetic tetrapeptide with the amino acid sequence Alanine-Glutamine-Glycine-Valine (Ala-Gln-Gly-Val).[1] Derived from the beta chain of the human chorionic gonadotropin (hCG) hormone, this compound has emerged as a promising therapeutic agent with demonstrated immunomodulatory and renoprotective properties.[1] Preclinical and clinical investigations have highlighted its potential in mitigating systemic inflammation and protecting against sepsis-induced acute kidney injury. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its peptide sequence, physicochemical properties, and a discussion of its potential mechanism of action. While specific, detailed experimental protocols for its synthesis and purification are not publicly available, this document outlines plausible methodologies based on standard peptide chemistry techniques.
This compound Peptide Sequence and Structure
This compound is a linear tetrapeptide. Its primary structure is composed of four amino acids in the following sequence:
-
N-terminus: Alanine (Ala)
-
Glutamine (Gln)
-
Glycine (Gly)
-
C-terminus: Valine (Val)
The structure can be represented as: Ala-Gln-Gly-Val
Table 1: Physicochemical Properties of this compound
| Property | Value (Calculated) |
| Molecular Formula | C₁₅H₂₇N₅O₆ |
| Molecular Weight | 373.41 g/mol |
| Isoelectric Point (pI) | 5.54 |
| Net Charge at pH 7 | 0 |
| Hydrophobicity (GRAVY) | -0.125 |
Note: These properties are calculated based on the amino acid sequence and are intended for informational purposes.
Currently, there is no publicly available data from high-resolution structural analysis techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography for this compound. Therefore, its three-dimensional conformation in solution or in a bound state has not been experimentally determined. As a short, linear peptide, it is expected to be highly flexible.
Experimental Protocols
Detailed, specific experimental protocols for the synthesis and purification of this compound are not available in the public domain. However, based on standard methodologies for chemical peptide synthesis, a plausible workflow can be outlined.
Solid-Phase Peptide Synthesis (SPPS)
A likely method for the synthesis of this compound is the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.
Protocol:
-
Resin Selection and Loading: A suitable resin, such as a pre-loaded Wang or 2-chlorotrityl chloride resin with Fmoc-Val-OH, would be used as the solid support.
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in a suitable solvent like dimethylformamide (DMF).
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Amino Acid Coupling: The next Fmoc-protected amino acid (Fmoc-Gly-OH, Fmoc-Gln(Trt)-OH, and Fmoc-Ala-OH in sequential steps) is activated using a coupling agent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIEA) and then coupled to the deprotected N-terminus of the peptide-resin.
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Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF and dichloromethane (DCM) to remove excess reagents and by-products.
-
Cleavage and Deprotection: Once the full-length peptide is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) to prevent side reactions.
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Precipitation and Lyophilization: The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, and then lyophilized to obtain the crude peptide powder.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude this compound peptide would be purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
Protocol:
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Column: A C18 stationary phase column is a common choice for peptide purification.
-
Mobile Phases:
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Solvent A: 0.1% TFA in water.
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Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: The crude peptide is dissolved in Solvent A and injected onto the column. The peptide is eluted using a linear gradient of increasing concentration of Solvent B. A shallow gradient would be employed to ensure good separation of the target peptide from synthesis-related impurities.
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Detection: The elution profile is monitored by UV absorbance at 214 nm and 280 nm.
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Fraction Collection and Analysis: Fractions corresponding to the major peak are collected and analyzed by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of this compound.
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Lyophilization: The pure fractions are pooled and lyophilized to obtain the final purified peptide.
Biological Activity and Mechanism of Action
This compound has demonstrated significant immunomodulatory and renoprotective effects in both preclinical and clinical settings.
Immunomodulatory Effects
Clinical trials have investigated the effects of this compound in a human endotoxemia model, which simulates a systemic inflammatory response. This suggests that this compound can modulate the innate immune response.
Renoprotective Effects in Sepsis
In a murine model of sepsis induced by cecal ligation and puncture (CLP), this compound administration resulted in a dose-dependent improvement in survival and attenuation of acute kidney injury.
Table 2: Preclinical Efficacy of this compound in a Murine Sepsis Model
| Treatment Group (mg/kg) | Survival Rate (at 2 weeks) | Effect on Serum Creatinine and BUN |
| Saline Control | 0% | Marked Increase |
| This compound (20) | Data not specified | Attenuated Increase |
| This compound (30) | Data not specified | Significant Attenuation |
| This compound (40) | Data not specified | Significant Attenuation |
| This compound (50) | 43.8% | Significant Attenuation |
Data adapted from a study on a clinically relevant model of sepsis in mice.
Proposed Signaling Pathway
While the precise molecular mechanism of this compound has not been fully elucidated, its immunomodulatory effects in the context of sepsis and systemic inflammation suggest a potential interaction with key signaling pathways of the innate immune system. A plausible, though not yet experimentally confirmed, mechanism is the modulation of the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a critical receptor in the recognition of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent inducer of the inflammatory cascade in sepsis.
References
Unveiling Ea-230: A Novel Tetrapeptide for Vascular Integrity and Inflammation Control
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
Ea-230, a synthetic tetrapeptide with the sequence Ala-Gln-Gly-Val (AQGV), has emerged as a promising therapeutic agent with significant immunomodulatory and renoprotective properties.[1][2][3] Derived from the beta chain of the human chorionic gonadotropin (hCG) hormone, its discovery was inspired by the unique physiological state of pregnancy, characterized by immune tolerance and enhanced renal function.[3][4] Extensive preclinical and clinical investigations have demonstrated the potential of this compound in mitigating the detrimental effects of systemic inflammation, particularly in the context of major surgery and acute kidney injury. This document provides an in-depth overview of the origin, discovery, mechanism of action, and key experimental findings related to this compound.
Origin and Discovery
The conceptual basis for this compound originates from the observation that pregnancy induces a state of immunological tolerance and increases the glomerular filtration rate. These physiological adaptations are largely attributed to the influence of hCG. Recognizing the therapeutic potential of harnessing these natural protective mechanisms, researchers at Exponential Biotherapies (EBI) investigated small peptides derived from hCG. Through a process of testing and patenting, the tetrapeptide AQGV, designated this compound, was identified as a lead candidate for clinical development due to its potent biological activity. This compound is produced through chemical synthesis, a cost-effective manufacturing process. The solution-based synthesis has been carried out by Diosynth BV.
Mechanism of Action
This compound exerts its therapeutic effects through a multi-faceted mechanism of action, primarily centered on maintaining vascular integrity and modulating the inflammatory response. While the precise molecular pathways are still under investigation, key aspects of its mechanism have been elucidated:
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Vascular Protection: During acute vascular stress, such as that induced by major surgery, this compound provides essential amino acids that function as signaling molecules for the mTOR complex within vascular cells. This signaling helps to preserve the integrity of the vascular wall, counteracting the autophagic degradation and capillary leakage triggered by Danger Associated Molecular Patterns (DAMPs).
-
Immunomodulation: this compound demonstrates potent anti-inflammatory effects by reducing the release of pro-inflammatory cytokines, including TNF-alpha, IL-6, and INF-gamma. It also down-regulates the expression of adhesion molecules, which are crucial for the influx of neutrophils to sites of inflammation.
-
Renoprotection: The compound has been shown to improve renal perfusion and enhance the regeneration of tubular epithelial cells following injury. Furthermore, this compound attenuates the activation of TGF-beta, a key mediator of renal fibrosis.
Key Experimental Data
Numerous preclinical and clinical studies have validated the therapeutic potential of this compound.
Preclinical Studies
In various animal models of sepsis, systemic inflammation, and ischemia-reperfusion injury, this compound consistently demonstrated the ability to:
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Attenuate the release of pro-inflammatory cytokines.
-
Prevent organ dysfunction.
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Improve survival rates.
Clinical Studies
This compound has progressed through Phase I, II, and III clinical trials. A notable Phase IIb study in patients undergoing major surgery showed that this compound administration led to improved in vivo hemodynamic stability.
A double-blind, placebo-controlled, randomized study in patients undergoing on-pump cardiac surgery provided further evidence of its clinical benefits.
| Parameter | This compound Group | Placebo Group | p-value |
| Change in Glomerular Filtration Rate (GFR) | Increase of 19 ± 2 mL/min/1.73 m² (iohexol) | Increase of 16 ± 2 mL/min/1.73 m² (iohexol) | 0.13 |
| Change in Estimated GFR (creatinine) | Increase of 6 ± 1 mL/min/1.73 m² | Increase of 2 ± 1 mL/min/1.73 m² | 0.01 |
| Fluid Balance | 217 ± 108 mL | 605 ± 103 mL | 0.01 |
| "Injury" Stage of AKI (RIFLE criteria) | 7% | 18% | 0.07 |
| Hospital Length of Stay | 8 days (median) | 10 days (median) | 0.001 |
| Table 1: Summary of Quantitative Data from a Phase II Study in Cardiac Surgery Patients. |
Experimental Protocols
Murine Model of Renal Ischemia-Reperfusion Injury
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Animal Model: Male donor kidneys and female recipient mice were used to induce renal damage.
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Surgical Procedure: The left donor kidney was anastomosed to the recipient's abdominal aorta and vena cava. The contralateral native kidney was removed four days post-transplantation.
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Treatment Protocol: this compound was administered intraperitoneally (i.p.) at doses of 20, 30, 40, or 50 mg/kg twice daily for four consecutive days, starting 24 hours after the initial ischemic insult.
Human Cardiac Surgery Study
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Study Design: A double-blind, placebo-controlled, randomized clinical trial.
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Patient Population: 180 patients undergoing on-pump coronary artery bypass grafting with or without concomitant valve surgery.
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Treatment Protocol: An intravenous infusion of this compound at a rate of 90 mg/kg/hour (or placebo) was administered from the start of the surgical incision until the cessation of the cardiopulmonary bypass pump, with a maximum infusion duration of 4 hours.
Visualized Pathways and Workflows
Caption: Proposed mechanism of this compound in preserving vascular integrity.
Caption: Workflow for preclinical evaluation of this compound in a murine renal IRI model.
Conclusion
This compound represents a novel therapeutic approach, leveraging insights from the protective mechanisms of pregnancy to address critical unmet needs in the management of systemic inflammation and vascular dysfunction. Its well-defined chemical nature, compelling preclinical data, and promising clinical results position it as a significant candidate for further development in indications such as postoperative complications and acute kidney injury. The ongoing research and clinical trials will continue to delineate the full therapeutic potential of this innovative tetrapeptide.
References
- 1. A Novel Therapy to Attenuate Acute Kidney Injury and Ischemic Allograft Damage after Allogenic Kidney Transplantation in Mice | PLOS One [journals.plos.org]
- 2. A Novel Therapy to Attenuate Acute Kidney Injury and Ischemic Allograft Damage after Allogenic Kidney Transplantation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. expobio.com [expobio.com]
The Immunomodulatory and Renoprotective Effects of Ea-230, a Synthetic Derivative of Human Chorionic Gonadotropin
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Ea-230 is a synthetic, linear tetrapeptide (Ala-Gln-Gly-Val) derived from the β-chain of human chorionic gonadotropin (hCG), the pregnancy hormone.[1][2] This molecule is under development by Exponential Biotherapies and has demonstrated significant immunomodulatory and renoprotective properties in both preclinical and clinical settings.[1][3] Currently in Phase III clinical development, this compound is being investigated for its therapeutic potential in treating a range of inflammatory conditions, including postoperative complications, sepsis, and radiation toxicity.[4] This technical guide provides a comprehensive overview of this compound, detailing its relationship to hCG, its mechanism of action, and a summary of key experimental findings. All quantitative data from preclinical and clinical studies are presented in structured tables, and detailed experimental protocols for pivotal studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising therapeutic candidate.
Introduction: From Pregnancy Hormone to Therapeutic Peptide
Human pregnancy is a unique immunological state characterized by maternal immunotolerance towards the semi-allogeneic fetus and a notable increase in the glomerular filtration rate (GFR). These physiological adaptations have been partly attributed to the high circulating levels of human chorionic gonadotropin (hCG). This observation led to the investigation of hCG and its derivatives for their therapeutic potential in modulating the immune response and protecting renal function.
This compound, a synthetic oligopeptide, was originally derived from lysates of the beta-subunit of hCG (β-hCG). It is a small peptide immunoregulator with the amino acid sequence Alanine-Glutamine-Glycine-Valine (AQGV). The development of this compound is based on harnessing the protective principles of pregnancy to treat conditions characterized by excessive inflammation and organ dysfunction.
Mechanism of Action: Maintaining Vascular Integrity through mTOR Signaling
Major physiological stress, such as major surgery or sepsis, can trigger an acute vascular stress response. This leads to decreased nutrient and oxygen flow and can induce autophagic degradation of vascular cells. The release of Danger Associated Molecular Patterns (DAMPs) from damaged cells further exacerbates the situation, causing capillary leakage and contributing to poor clinical outcomes.
This compound is proposed to exert its protective effects by helping cells maintain the integrity of the vascular wall. It is believed that the critical amino acids in the tetrapeptide act as signaling molecules for the mechanistic target of rapamycin (mTOR) complex in vascular cells. The mTOR signaling pathway is a central regulator of cell metabolism, growth, proliferation, and survival. By modulating the mTOR pathway, this compound may help to counteract the detrimental effects of the acute vascular stress response, thereby preserving vascular function and improving hemodynamic stability.
Preclinical Studies: Evidence of Efficacy in Animal Models
This compound has been evaluated in several animal models of systemic inflammation, including sepsis and renal ischemia-reperfusion injury. These studies have consistently demonstrated the immunomodulatory and organ-protective effects of this compound.
Sepsis Models
In murine models of sepsis, treatment with this compound has been shown to attenuate the release of pro-inflammatory cytokines, prevent organ dysfunction, and improve survival.
Table 1: Summary of Key Findings in Preclinical Sepsis Models
| Parameter | Model | Treatment Regimen | Key Findings | Reference |
| Survival | Cecal Ligation and Puncture (CLP) | Not specified | Improved survival rates | |
| Cytokine Levels | CLP | Not specified | Attenuated release of pro-inflammatory cytokines | |
| Organ Function | CLP | Not specified | Prevention of organ dysfunction |
Renal Ischemia-Reperfusion Injury Models
In murine models of renal transplantation and renal ischemia-reperfusion injury, this compound has been shown to mitigate renal injury and improve survival.
Table 2: Summary of Key Findings in Preclinical Renal Injury Models
| Parameter | Model | Treatment Regimen | Key Findings | Reference |
| Survival | Renal Ischemia-Reperfusion | Not specified | Improved survival rates | |
| Renal Injury | Renal Ischemia-Reperfusion | Not specified | Mitigated renal injury | |
| Survival | Renal Transplantation | Not specified | Improved survival rates | |
| Renal Injury | Renal Transplantation | Not specified | Mitigated renal injury |
Clinical Development: Human Studies of this compound
This compound has progressed through Phase I and Phase II clinical trials, demonstrating a favorable safety profile and providing evidence of its immunomodulatory and renoprotective effects in humans.
Phase I Studies
Phase I studies in healthy volunteers established that this compound is well-tolerated and has an excellent safety profile.
Phase IIa Study: Experimental Human Endotoxemia
A randomized, double-blind, placebo-controlled Phase IIa study investigated the effects of this compound in a model of systemic inflammation induced by the administration of E. coli-derived lipopolysaccharide (LPS) to healthy male volunteers.
Table 3: Key Results from the Phase IIa Experimental Human Endotoxemia Study
| Parameter | This compound (90 mg/kg/h) | Placebo | p-value | Reference |
| IL-6 Reduction | 48% | - | < 0.01 | |
| IL-8 Reduction | 28% | - | < 0.01 | |
| IL-1ra Reduction | 33% | - | < 0.01 | |
| MCP-1 Reduction | 28% | - | < 0.01 | |
| MIP-1α Reduction | 14% | - | < 0.01 | |
| MIP-1β Reduction | 16% | - | < 0.01 | |
| VCAM-1 Reduction | 19% | - | < 0.01 | |
| Peak Fever (°C) | 1.3 ± 0.2 | 1.8 ± 0.1 | < 0.05 | |
| Peak Symptom Score | 4.0 ± 1.2 | 7.4 ± 1.0 | < 0.05 |
Phase IIb Study: On-Pump Cardiac Surgery (NCT03145220)
A double-blind, placebo-controlled, randomized study was conducted in 180 patients undergoing on-pump coronary artery bypass grafting (CABG) with or without concomitant valve surgery.
Table 4: Key Efficacy and Safety Results from the Phase IIb Cardiac Surgery Study
| Parameter | This compound (90 mg/kg/hr) | Placebo | p-value | Reference |
| IL-6 Plasma Conc. (AUC, pg/mL x hr) | 2,730 (1,968–3,760) | 2,680 (2,090–3,570) | 0.80 | |
| GFR Increase (iohexol, mL/min/1.73 m²) | 19 ± 2 | 16 ± 2 | 0.13 | |
| eGFR Increase (creatinine, mL/min/1.73 m²) | 6 ± 1 | 2 ± 1 | 0.01 | |
| AKI "Injury" Stage (%) | 7% | 18% | 0.07 | |
| Net Fluid Balance (mL) | 217 ± 108 | 605 ± 103 | 0.01 | |
| Hospital Length of Stay (days) | 8 (7-11) | 10 (8-12) | 0.001 |
Experimental Protocols
Murine Cecal Ligation and Puncture (CLP) Sepsis Model
The CLP model is considered a gold standard for inducing polymicrobial sepsis that mimics the clinical course of human sepsis.
Murine Renal Ischemia-Reperfusion Injury (IRI) Model
This model is used to study acute kidney injury and the efficacy of potential therapeutic interventions.
Human Experimental Endotoxemia Protocol
This protocol allows for the study of the acute inflammatory response in a controlled setting.
Conclusion and Future Directions
This compound, a synthetic tetrapeptide derived from hCG, has emerged as a promising therapeutic candidate with potent immunomodulatory and renoprotective effects. Its proposed mechanism of action, involving the mTOR signaling pathway to maintain vascular integrity, provides a novel approach to treating conditions characterized by systemic inflammation and organ dysfunction. Preclinical studies have consistently demonstrated its efficacy in animal models of sepsis and renal injury. Furthermore, clinical trials in humans have not only confirmed its excellent safety profile but have also provided evidence of its ability to attenuate the inflammatory response and confer renal and cardiovascular benefits in clinically relevant settings.
As this compound progresses through Phase III clinical trials, future research will focus on further elucidating its precise molecular interactions with the mTOR complex and identifying the full spectrum of its downstream effects. The successful clinical development of this compound could offer a new and effective therapeutic option for a range of challenging inflammatory and ischemic conditions, ultimately improving patient outcomes.
References
An In-Depth Technical Guide to the Pharmacological Properties of Ea-230
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ea-230 is a synthetic tetrapeptide (Ala-Gln-Gly-Val) derived from the beta-chain of the human chorionic gonadotropin (hCG) hormone.[1] It is under development as a novel therapeutic agent for a range of conditions characterized by systemic inflammation and organ dysfunction, including acute kidney injury (AKI) and complications arising from major surgery.[2][3][4] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, pharmacokinetics, and toxicological profile. The information is compiled from preclinical studies and clinical trials to support further research and development of this promising immunomodulatory compound.
Introduction
Systemic inflammatory response syndrome (SIRS) is a life-threatening condition that can arise from various insults, including infection, trauma, and major surgery. It is characterized by a dysregulated immune response that can lead to widespread tissue damage and multiple organ failure.[5] this compound has emerged as a potential therapeutic intervention to mitigate the detrimental effects of excessive inflammation. Derived from a hormone associated with immunotolerance during pregnancy, this compound has demonstrated both immunomodulatory and renoprotective effects in preclinical and clinical settings. This document serves as a technical resource, consolidating the current knowledge on the pharmacological characteristics of this compound.
Mechanism of Action
The primary mechanism of action of this compound involves the modulation of cellular signaling pathways to protect vascular integrity and control inflammation.
mTOR Signaling Pathway
This compound is reported to act as a signaling molecule for the mTOR (mammalian target of rapamycin) complex in vascular cells. The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival. By providing critical amino acids that act as signaling molecules, this compound helps to maintain the integrity of the vascular wall, which is often compromised during acute vascular stress responses associated with major surgery. This action is thought to counteract the autophagic degradation of vascular cells and the subsequent release of Damage-Associated Molecular Patterns (DAMPs) that lead to capillary leakage.
DOT script for mTOR Signaling Pathway
Caption: Proposed mechanism of this compound via the mTOR signaling pathway.
Immunomodulatory Effects
This compound has demonstrated significant anti-inflammatory properties. In a human experimental endotoxemia model, administration of this compound at a dose of 90 mg/kg/hour resulted in a reduction of flu-like symptoms, attenuated fever, and decreased levels of pro-inflammatory mediators, including Interleukin-6 (IL-6) and Interleukin-8 (IL-8), when compared to placebo. It is believed that this compound protects the host against the detrimental effects of neutrophils during acute systemic inflammatory diseases, thereby preventing organ damage.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in Phase I clinical trials involving healthy volunteers. These studies utilized single ascending dose, multiple ascending dose, and continuous infusion regimens.
Absorption and Distribution
Following intravenous administration, this compound exhibits a large volume of distribution.
Metabolism and Elimination
This compound is characterized by a high clearance rate and a very short half-life.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound from a Phase I study in healthy human subjects.
| Parameter | Value (Geometric Mean and 95% CI) | Dosage Group | Reference |
| Volume of Distribution (Vd) | 13 [3-58] L/kg | 90 mg/kg/hour (continuous infusion) | |
| Clearance (CL) | 26 [15-43] L/h/kg | 90 mg/kg/hour (continuous infusion) | |
| Half-life (t½) | 0.35 [0.13-1.0] minutes | 90 mg/kg/hour (continuous infusion) |
Table 1: Pharmacokinetic Parameters of this compound in Healthy Human Subjects.
Preclinical Pharmacology
Preclinical studies in various animal models have been instrumental in elucidating the therapeutic potential of this compound.
Animal Models
This compound has been evaluated in murine models of renal transplantation and renal ischemia-reperfusion injury, where it was shown to mitigate renal injury and improve survival. In animal models of sepsis, this compound has been effective in preventing organ failure.
Preclinical Pharmacokinetics
While specific quantitative data from preclinical pharmacokinetic studies in rats and dogs were not available in the public domain at the time of this review, it is noted that such studies have been conducted and have informed the design of clinical trials.
Clinical Studies
This compound has progressed through Phase I and Phase IIa clinical trials, with a Phase IIb study also completed.
Phase I Studies
Double-blind, randomized, placebo-controlled, dose-escalating Phase I studies in healthy volunteers established the safety and tolerability of this compound. These studies involved single dosages (1, 3, 10, or 30 mg/kg), multiple dosages (10, 20, or 30 mg/kg, thrice daily for 3 days), and continuous infusion (15, 30, or 90 mg/kg/hour for 2 hours). No safety concerns were identified, and the compound was well-tolerated.
Phase IIa Study (Experimental Human Endotoxemia)
A Phase IIa study utilized the experimental human endotoxemia model to evaluate the pharmacodynamics of this compound during systemic inflammation. This study confirmed the immunomodulatory effects observed in preclinical models, with the highest dose (90 mg/kg/hour) showing a significant attenuation of the inflammatory response.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings.
Experimental Human Endotoxemia Model with this compound
While a highly detailed, step-by-step protocol for the specific this compound trial is not publicly available, the general methodology for this model is well-established.
Objective: To induce a controlled systemic inflammatory response to evaluate the anti-inflammatory effects of a drug.
General Protocol:
-
Subject Recruitment: Healthy, non-smoking volunteers are recruited after providing informed consent.
-
Screening: Subjects undergo a thorough medical screening to ensure they meet the inclusion criteria and have no contraindications.
-
Procedure:
-
Subjects are admitted to a clinical research unit.
-
Intravenous catheters are placed for administration of lipopolysaccharide (LPS), study drug (this compound or placebo), and for blood sampling.
-
A standardized dose of purified E. coli LPS is administered intravenously over a short period.
-
This compound or placebo is administered as a continuous intravenous infusion, typically starting before or concurrently with the LPS challenge.
-
-
Assessments:
-
Clinical signs and symptoms (fever, heart rate, blood pressure, flu-like symptoms) are monitored frequently.
-
Blood samples are collected at predefined time points to measure plasma concentrations of cytokines (e.g., IL-6, IL-8, TNF-α), and other inflammatory markers.
-
Pharmacokinetic blood samples are collected to determine the concentration of this compound.
-
-
Safety Monitoring: Subjects are closely monitored for any adverse events throughout the study and during a follow-up period.
DOT script for Experimental Human Endotoxemia Workflow
Caption: General workflow for an experimental human endotoxemia study.
Toxicology
Across all completed clinical trials, this compound has demonstrated an excellent safety profile. In Phase I studies with healthy volunteers, the compound was well-tolerated, and no safety issues emerged. Similarly, in a Phase IIa study involving patients undergoing on-pump cardiac surgery, no safety concerns were raised. The number of adverse events reported in clinical trials has been consistently lower in the this compound group compared to the placebo group.
Conclusion
This compound is a promising synthetic tetrapeptide with significant immunomodulatory and renoprotective properties. Its mechanism of action, centered on the mTOR signaling pathway and the protection of vascular integrity, offers a novel approach to treating conditions associated with systemic inflammation. The pharmacokinetic profile is characterized by rapid clearance and a short half-life, suggesting its potential suitability for acute care settings. Clinical studies have consistently demonstrated a favorable safety and tolerability profile. Further research, particularly Phase III clinical trials, will be crucial in establishing the clinical efficacy of this compound and its role in the management of systemic inflammatory conditions and the prevention of associated organ damage. The data presented in this technical guide provide a solid foundation for drug development professionals and researchers to build upon in the continued investigation of this innovative therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. CytoSorb hemoperfusion markedly attenuates circulating cytokine concentrations during systemic inflammation in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental models of acute kidney injury for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extrapolation of human pharmacokinetic parameters from rat, dog, and monkey data: Molecular properties associated with extrapolative success or failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
The Immunomodulatory Role of Ea-230: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ea-230, a synthetic tetrapeptide (Alanine-Glutamine-Glycine-Valine), is a promising immunomodulatory agent derived from the β-chain of human chorionic gonadotropin (hCG). Preclinical and clinical studies have demonstrated its potential in mitigating systemic inflammatory responses and protecting against organ damage in various conditions, including endotoxemia, ischemia-reperfusion injury, and post-surgical inflammation. This technical guide provides a comprehensive overview of the current understanding of this compound's role in immunomodulation, including its proposed mechanism of action, a summary of key quantitative data, and detailed experimental protocols. The information presented is intended to serve as a resource for researchers and professionals involved in the development of novel immunomodulatory therapies.
Core Compound: this compound
This compound is a linear tetrapeptide with the amino acid sequence Ala-Gln-Gly-Val.[1] It is a synthetic analog of a peptide derived from hCG, a hormone known for its immunotolerant properties during pregnancy.[1][2] The development of this compound was driven by the observation that hCG and its derivatives can modulate immune responses.[1][3]
Proposed Mechanism of Immunomodulation
While the precise molecular receptor for this compound has not been definitively identified, the immunomodulatory effects of its parent molecule, hCG, and related peptides suggest a multi-faceted mechanism of action. The proposed mechanism centers on the modulation of key immune cell populations and the subsequent alteration of cytokine and chemokine profiles.
Interaction with Immune Cells
This compound and related hCG-derived peptides are thought to exert their effects through interactions with several key immune cells:
-
Macrophages: hCG has been shown to induce a shift from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype in macrophages. This polarization is crucial in resolving inflammation and promoting tissue repair. The proposed mechanism involves the engagement of the luteinizing hormone/chorionic gonadotropin receptor (LHCGR) on macrophages, potentially leading to the activation of the protein kinase A (PKA) signaling pathway.
-
Dendritic Cells (DCs): hCG can induce a tolerogenic phenotype in dendritic cells, characterized by reduced expression of maturation markers and an altered cytokine secretion profile, favoring the production of anti-inflammatory cytokines like IL-10. This modulation of DC function can, in turn, influence the adaptive immune response.
-
T-Lymphocytes: hCG has been demonstrated to promote the expansion of regulatory T-cells (Tregs), which play a critical role in maintaining immune homeostasis and suppressing excessive inflammatory responses. It also appears to suppress the production of pro-inflammatory Th1 cytokines like IFN-γ and TNF-α, while increasing the production of anti-inflammatory cytokines such as IL-10 and TGF-β.
Putative Signaling Pathways
Based on the known effects of hCG and other immunomodulatory peptides, the following signaling pathways are proposed to be involved in the action of this compound.
This diagram illustrates a putative signaling cascade where this compound binds to a G-protein coupled receptor (GPCR) or the LHCGR on macrophages. This interaction is hypothesized to activate Protein Kinase A (PKA), leading to the phosphorylation of CREB and subsequent upregulation of anti-inflammatory cytokines. PKA activation may also lead to the inhibition of the NF-κB pathway, resulting in decreased production of pro-inflammatory cytokines. These events collectively promote M2 macrophage polarization and influence T-cell responses towards a more tolerogenic state.
Summary of Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound in Animal Models
| Animal Model | Condition | This compound Dose | Outcome | Quantitative Result | Reference |
| Mouse | Renal Ischemia/Reperfusion Injury | 20 mg/kg | Survival | No significant effect | |
| Mouse | Renal Ischemia/Reperfusion Injury | 30-50 mg/kg | Survival | 56-62% survival | |
| Mouse | Renal Ischemia/Reperfusion Injury | 30-50 mg/kg | Renal Function | Significantly increased renal blood flow | |
| Mouse | Listeria monocytogenes infection | Not specified | Bacterial Load (6h post-infection) | Increased bacterial numbers in spleen and liver | |
| Mouse | Listeria monocytogenes infection | Not specified | Chemokine Levels (6h post-infection) | Decreased plasma levels of CXCL1/KC and CCL2/MCP-1 | |
| Mouse | Listeria monocytogenes infection | Not specified | Neutrophil Count (6h post-infection) | Decreased numbers in spleen, blood, and peritoneal cavity | |
| Mouse | Listeria monocytogenes infection | Not specified | Pro-inflammatory Cytokines (18h post-infection) | Increased systemic levels of TNF-α, IL-12p70, IL-6, and IFN-γ |
Table 2: Clinical Efficacy of this compound in Human Endotoxemia Model
| Parameter | This compound Dose (90 mg/kg/h) vs. Placebo | % Reduction / Change | p-value | Reference |
| IL-6 Plasma Levels | Attenuated increase | 48% | < 0.01 | |
| IL-8 Plasma Levels | Attenuated increase | 28% | < 0.01 | |
| IL-1 Receptor Antagonist | Attenuated increase | 33% | < 0.01 | |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Attenuated increase | 28% | < 0.01 | |
| Macrophage Inflammatory Protein-1α (MIP-1α) | Attenuated increase | 14% | < 0.01 | |
| Macrophage Inflammatory Protein-1β (MIP-1β) | Attenuated increase | 16% | < 0.01 | |
| Vascular Cell Adhesion Protein-1 (VCAM-1) | Attenuated increase | 19% | < 0.01 | |
| Peak Fever | Reduced | Decrease from 1.8 ± 0.1°C to 1.3 ± 0.2°C | < 0.05 | |
| Symptom Scores | Reduced | Peak decrease from 7.4 ± 1.0 to 4.0 ± 1.2 points | < 0.05 |
Table 3: Clinical Outcomes of this compound in On-Pump Cardiac Surgery
| Parameter | This compound (90 mg/kg/hr) | Placebo | p-value | Reference |
| IL-6 Plasma Concentration (AUC pg/mL × hr) | 2,730 (1,968-3,760) | 2,680 (2,090-3,570) | 0.80 | |
| Fluid Balance (mL) | 217 ± 108 | 605 ± 103 | 0.01 | |
| Hospital Length of Stay (days) | 8 (7-11) | 10 (8-12) | 0.001 |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's immunomodulatory effects.
Experimental Human Endotoxemia Model
This model is used to induce a controlled systemic inflammatory response in healthy volunteers to study the effects of immunomodulatory drugs.
Protocol:
-
Subject Recruitment: Healthy male volunteers are recruited after providing informed consent. Exclusion criteria typically include a history of chronic inflammatory diseases, recent infections, and use of any medication.
-
Procedure:
-
Subjects are admitted to a clinical research unit and intravenous catheters are placed.
-
At t=0, a bolus of Escherichia coli-derived lipopolysaccharide (LPS) is administered intravenously (e.g., 2 ng/kg).
-
Immediately following LPS administration, a continuous intravenous infusion of this compound (at escalating doses, e.g., 15, 45, and 90 mg/kg/h) or placebo is started and maintained for a set duration (e.g., 2 hours).
-
-
Monitoring and Sampling:
-
Blood samples are collected at baseline and at regular intervals post-LPS administration for analysis of cytokines, chemokines, and other inflammatory mediators.
-
Clinical symptoms (fever, headache, myalgia) and vital signs (heart rate, blood pressure, temperature) are monitored closely.
-
-
Analysis:
-
Plasma concentrations of inflammatory mediators are measured using enzyme-linked immunosorbent assays (ELISA) or multiplex bead arrays.
-
Pharmacokinetic analysis of this compound is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Cytokine Measurement by ELISA
This protocol describes a standard sandwich ELISA for the quantification of cytokines like IL-6 and IL-8 in plasma or serum samples.
Protocol:
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the target cytokine (e.g., anti-human IL-6) and incubated overnight at 4°C.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Sample Incubation: Standards of known cytokine concentrations and unknown samples are added to the wells and incubated.
-
Detection Antibody: After washing, a biotinylated detection antibody specific for a different epitope on the target cytokine is added and incubated.
-
Enzyme Conjugation: The plate is washed again, and a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Reaction: After another wash, a substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., sulfuric acid).
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm). A standard curve is generated to determine the concentration of the cytokine in the unknown samples.
Measurement of Glomerular Filtration Rate (GFR) by Iohexol Clearance
This method is used to assess renal function by measuring the clearance of the contrast agent iohexol from the plasma.
Protocol:
-
Iohexol Administration: A precise dose of iohexol (e.g., 5 mL of 300 mg I/mL) is administered as an intravenous bolus.
-
Blood Sampling: Venous blood samples are collected at multiple time points after iohexol injection (e.g., 120, 180, 240, 300 minutes). The timing and number of samples can be adjusted based on the expected GFR.
-
Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Iohexol Quantification: The concentration of iohexol in the plasma samples is determined using high-performance liquid chromatography (HPLC) or LC-MS/MS.
-
GFR Calculation: The plasma clearance of iohexol is calculated using a one- or two-compartment model. The area under the plasma concentration-time curve (AUC) is determined, and GFR is calculated as:
-
GFR = Dose of Iohexol / AUC
-
The calculated GFR is often corrected for body surface area.
-
Assessment of Neutrophil Infiltration
Neutrophil infiltration into tissues is a hallmark of inflammation and can be quantified using histological techniques or by measuring the activity of neutrophil-specific enzymes like myeloperoxidase (MPO).
Protocol 1: Histological Staining
-
Tissue Preparation: Tissue samples are fixed in formalin, embedded in paraffin, and sectioned.
-
Immunohistochemistry: Tissue sections are stained with an antibody specific for a neutrophil marker, such as Ly-6G (in mice) or CD66b (in humans).
-
Visualization: The primary antibody is detected using a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Quantification: The number of stained neutrophils is counted in multiple high-power fields under a microscope, and the average number of neutrophils per unit area is calculated.
Protocol 2: Myeloperoxidase (MPO) Activity Assay
-
Tissue Homogenization: Tissue samples are homogenized in a suitable buffer.
-
Enzyme Reaction: The homogenate is incubated with a substrate for MPO (e.g., 3,3',5,5'-tetramethylbenzidine - TMB) in the presence of hydrogen peroxide.
-
Colorimetric Detection: The MPO in the sample catalyzes the oxidation of the substrate, resulting in a colored product.
-
Quantification: The absorbance of the colored product is measured spectrophotometrically, and the MPO activity is determined by comparison to a standard curve.
Conclusion and Future Directions
This compound has demonstrated significant immunomodulatory and organ-protective effects in both preclinical and clinical settings. Its ability to attenuate the systemic inflammatory response without causing broad immunosuppression makes it a compelling candidate for the treatment of a range of inflammatory conditions. While the precise molecular mechanism of action is still under investigation, the current evidence points towards a sophisticated modulation of the innate and adaptive immune systems, likely through interactions with key immune cell populations and the subsequent alteration of cytokine signaling pathways.
Future research should focus on definitively identifying the molecular receptor(s) for this compound and elucidating the downstream intracellular signaling cascades. Further preclinical studies are warranted to explore the full therapeutic potential of this compound in a wider range of inflammatory and autoimmune disease models. The promising safety and efficacy profile observed to date strongly supports the continued clinical development of this compound as a novel first-in-class immunomodulatory agent.
References
- 1. Human chorionic gonadotropin is an immune modulator and can prevent autoimmune diabetes in NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chorionic gonadotropin induces dendritic cells to express a tolerogenic phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Chorionic Gonadotropin as a Pivotal Endocrine Immune Regulator Initiating and Preserving Fetal Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Research on Ea-230 and Renal Protection: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ea-230, a linear tetrapeptide (Alanine-Glutamine-Glycine-Valine) derived from the β-chain of human chorionic gonadotropin (hCG), has emerged as a promising therapeutic agent with demonstrated immunomodulatory and renoprotective properties in several preclinical models of systemic inflammation and renal injury. This technical guide provides a comprehensive overview of the preclinical research evaluating the efficacy of this compound in protecting the kidneys, with a focus on ischemia-reperfusion injury (IRI) and allogenic kidney transplantation. The guide summarizes key quantitative data, details experimental methodologies, and visualizes the proposed mechanisms and experimental workflows.
Core Findings: Renal Protection in Ischemia-Reperfusion Injury and Transplantation
Preclinical studies have demonstrated that this compound confers significant renal protection in mouse models of acute kidney injury (AKI) induced by ischemia-reperfusion and in the context of allogenic kidney transplantation. The therapeutic intervention, even when initiated 24 hours after the ischemic insult, resulted in markedly improved survival and renal function.[1]
Data Presentation
The following tables summarize the key quantitative findings from a pivotal preclinical study investigating the effects of this compound in a mouse model of renal ischemia-reperfusion injury and allogenic kidney transplantation.[1][2]
Table 1: Effect of this compound on Survival and Renal Function in a Mouse Model of Renal Ischemia-Reperfusion Injury (IRI)
| Parameter | Vehicle | This compound (30 mg/kg) | This compound (50 mg/kg) |
| Survival Rate (%) | < 20% | > 80% (p<0.005) | > 80% (p<0.005) |
| Serum Creatinine (mg/dL) at 48h post-IRI | ~2.5 | ~1.0 | ~0.8 |
| Renal Blood Flow (PAH Clearance, mL/min) at 28h post-IRI | ~0.2 | ~0.6 (p<0.05) | Not Reported |
| Glomerular Filtration Rate (Inulin Clearance, mL/min) at 28h post-IRI | ~0.05 | ~0.15 (p<0.05) | Not Reported |
| Urine Output (µL/min) at 28h post-IRI | ~2.5 | ~7.5 (p<0.05) | Not Reported |
Data are approximated from graphical representations in the source publication.[1][2]
Table 2: Effect of this compound on Renal Histology and Cell Proliferation post-IRI
| Parameter | Vehicle | This compound |
| Acute Tubular Injury Score (at 48h post-IRI) | High | Significantly Diminished |
| Ki-67 Positive Tubular Epithelial Cells (marker of proliferation, at 48h post-IRI) | Low | Significantly Higher |
Qualitative and semi-quantitative data as reported in the source publication.
Table 3: Effect of this compound in a Mouse Model of Ischemia-Induced Delayed Graft Function after Allogenic Kidney Transplantation
| Parameter | Vehicle | This compound (50 mg/kg) |
| Allograft Survival (%) | Low | Significantly Improved |
| Serum Creatinine (mg/dL) post-transplantation | Elevated | Significantly Lower |
| Acute Tubular Necrosis (ATN) Score | Severe (~50% of tubuli affected) | Mild (~10% of tubuli affected) |
Data as reported in the source publication.
Experimental Protocols
The following methodologies are based on the key preclinical study that evaluated the renal protective effects of this compound.
Animal Model and Ischemia-Reperfusion Injury (IRI) Induction
-
Animals: Male C57Bl/6N mice were used for the experiments.
-
IRI Procedure:
-
Mice were anesthetized.
-
A midline laparotomy was performed to expose the renal pedicles.
-
Bilateral renal pedicles were clamped for 35 minutes to induce ischemia.
-
After 35 minutes, the clamps were removed to allow reperfusion.
-
The abdominal incision was closed in two layers.
-
This compound Treatment Regimen
-
Drug Formulation: this compound (AQGV) was dissolved in a vehicle solution.
-
Dosing and Administration: Treatment with this compound was initiated 24 hours after the induction of IRI. Mice received intraperitoneal (i.p.) injections of this compound at doses of 20, 30, or 50 mg/kg twice daily for four consecutive days. Control animals received the vehicle solution following the same injection schedule.
Allogenic Kidney Transplantation Model
-
Procedure: An allogenic kidney transplantation was performed to induce delayed graft function.
-
Treatment: Recipient mice were treated with this compound at a dose of 50 mg/kg twice daily via i.p. injection.
Assessment of Renal Function and Injury
-
Renal Function:
-
Serum Creatinine: Blood samples were collected at various time points to measure serum creatinine levels as a marker of renal function.
-
Renal Blood Flow (RBF): RBF was measured at 28 hours post-IRI using p-aminohippuric acid (PAH) clearance.
-
Glomerular Filtration Rate (GFR): GFR was measured at 28 hours post-IRI using inulin clearance.
-
-
Histological Analysis:
-
Kidneys were harvested, fixed in 4% paraformaldehyde, and embedded in paraffin.
-
Sections were stained with Periodic acid-Schiff (PAS) to assess acute tubular injury. A semi-quantitative scoring system was used to evaluate the extent of tubular damage.
-
-
Cell Proliferation:
-
Immunohistochemistry was performed on kidney sections using an antibody against Ki-67, a marker for cellular proliferation, to assess tubular epithelial cell regeneration. The number of Ki-67 positive cells was quantified.
-
Signaling Pathways and Mechanisms of Action
While the precise molecular mechanisms of this compound's renal protective effects are still under investigation, the preclinical data strongly suggest a multifactorial mechanism involving the attenuation of injury and the promotion of regeneration. The observed reduction in acute tubular injury points towards an anti-inflammatory and anti-apoptotic effect, while the significant increase in tubular epithelial cell proliferation indicates a pro-regenerative activity.
Visualizations
The following diagrams illustrate the experimental workflow, the proposed signaling pathways, and the logical relationship of this compound's effects on renal protection.
Conclusion and Future Directions
The preclinical evidence strongly supports the potential of this compound as a novel therapeutic agent for the treatment of acute kidney injury and the prevention of ischemic damage to renal allografts. Its ability to improve survival and renal function, even when administered after the onset of injury, highlights its clinical potential. The observed effects on reducing tubular injury and promoting epithelial cell proliferation suggest a dual mechanism of action involving both protection from damage and enhancement of repair processes.
Future research should focus on elucidating the precise molecular signaling pathways modulated by this compound in renal cells. Investigating its effects on key inflammatory pathways, such as NF-κB signaling, and apoptosis-related pathways, including the expression of Bcl-2 family proteins and caspase activity, will provide a more complete understanding of its mechanism of action. Further preclinical studies in larger animal models and subsequent well-designed clinical trials are warranted to translate these promising findings into effective therapies for patients with acute kidney injury.
References
- 1. A Novel Therapy to Attenuate Acute Kidney Injury and Ischemic Allograft Damage after Allogenic Kidney Transplantation in Mice | PLOS One [journals.plos.org]
- 2. A Novel Therapy to Attenuate Acute Kidney Injury and Ischemic Allograft Damage after Allogenic Kidney Transplantation in Mice | PLOS One [journals.plos.org]
Ea-230: An In-depth Technical Guide on its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ea-230 is a synthetic linear tetrapeptide (Alanine-Glutamine-Glycine-Valine) derived from the beta-chain of the human chorionic gonadotropin (β-hCG) hormone.[1] It has emerged as a promising therapeutic agent with demonstrated immunomodulatory and renoprotective properties in both preclinical and clinical studies. This technical guide provides a comprehensive overview of the key studies on the therapeutic potential of this compound, with a focus on quantitative data, experimental protocols, and its proposed mechanism of action.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and efficacy data from clinical studies investigating this compound.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Phase I Study)
| Dosage Group | Cmax (ng/mL) | AUC0-last (ng*h/mL) | Volume of Distribution (L/kg) | Clearance Rate (L/h/kg) | Half-life (hours) |
| Single Dose | |||||
| 1 mg/kg | N/A | N/A | N/A | N/A | N/A |
| 3 mg/kg | N/A | N/A | N/A | N/A | N/A |
| 10 mg/kg | N/A | N/A | N/A | N/A | N/A |
| 30 mg/kg | N/A | N/A | N/A | N/A | N/A |
| Multiple Dose | |||||
| 10 mg/kg (thrice daily) | N/A | N/A | N/A | N/A | N/A |
| 20 mg/kg (thrice daily) | N/A | N/A | N/A | N/A | N/A |
| 30 mg/kg (thrice daily) | N/A | N/A | N/A | N/A | N/A |
| Continuous Infusion | |||||
| 15 mg/kg/hour for 2h | N/A | N/A | N/A | N/A | N/A |
| 30 mg/kg/hour for 2h | N/A | N/A | N/A | N/A | N/A |
| 90 mg/kg/hour for 2h | >136% increase | >137% increase | 2.2 (1.3-3.8) | N/A | 0.17 (0.12-0.24) |
Data for single and multiple dose groups were not detailed in the provided search results. Cmax and AUC0-last for the highest continuous infusion dose showed more than proportional increases.
Table 2: Efficacy of this compound in a Phase IIa Study (Experimental Human Endotoxemia)
| Parameter | Placebo | This compound (highest dose) | % Reduction | p-value |
| Inflammatory Mediators | ||||
| IL-6 | N/A | N/A | 48% | < 0.01 |
| IL-8 | N/A | N/A | 28% | < 0.01 |
| IL-1 Receptor Antagonist | N/A | N/A | 33% | < 0.01 |
| Monocyte Chemoattractant Protein-1 | N/A | N/A | 28% | < 0.01 |
| Macrophage Inflammatory Protein-1α | N/A | N/A | 14% | < 0.01 |
| Macrophage Inflammatory Protein-1β | N/A | N/A | 16% | < 0.01 |
| Vascular Cell Adhesion Protein-1 | N/A | N/A | 19% | < 0.01 |
| Clinical Symptoms | ||||
| Peak Fever (°C) | 1.8 ± 0.1 | 1.3 ± 0.2 | N/A | < 0.05 |
| Peak Symptom Score | 7.4 ± 1.0 | 4.0 ± 1.2 | N/A | < 0.05 |
Table 3: Efficacy of this compound in Cardiac Surgery Patients (Phase II Study - NCT03145220)
| Parameter | Placebo Group | This compound Group | p-value |
| Renal Function | |||
| Increase in GFR (iohexol) (mL/min/1.73 m²) | 16 ± 2 | 19 ± 2 | 0.13 |
| Increase in eGFR (creatinine) (mL/min/1.73 m²) | 2 ± 1 | 6 ± 1 | 0.01 |
| "Injury" Stage of AKI | 18% | 7% | 0.07 |
| Cardiovascular & Other Outcomes | |||
| Fluid Balance (mL) | 605 ± 103 | 217 ± 108 | 0.01 |
| Hospital Length of Stay (days) | 10 (8-12) | 8 (7-11) | 0.001 |
| IL-6 Plasma Concentration (AUC pg/mL × hr) | 2680 (2090-3570) | 2730 (1968-3760) | 0.80 |
Key Experimental Protocols
Experimental Human Endotoxemia Model
This model is utilized to study the systemic inflammatory response in a controlled setting.
-
Objective: To investigate the safety, efficacy, and pharmacokinetics of this compound under systemic inflammatory conditions.
-
Study Design: Double-blind, placebo-controlled, randomized clinical trial in healthy volunteers.
-
Procedure:
-
Volunteers are administered 2 ng/kg of E. coli endotoxin intravenously (IV) to induce a transient systemic inflammatory response.
-
Immediately following endotoxin administration, a continuous 2-hour IV infusion of either this compound or placebo is initiated.
-
Blood samples are collected at various time points to measure levels of circulating cytokines and adhesion molecules.
-
Physiological parameters such as body temperature and clinical symptoms (flu-like symptoms) are monitored.
-
Renal function is assessed using the plasma clearance of iohexol.
-
Cardiac Surgery with Cardiopulmonary Bypass (NCT03145220)
This study evaluates the safety and efficacy of this compound in a clinical setting of major surgery-induced inflammation.
-
Objective: To determine the safety and efficacy of this compound in patients undergoing on-pump cardiac surgery.
-
Study Design: Double-blinded, placebo-controlled, randomized study.
-
Participants: Patients undergoing an on-pump coronary artery bypass procedure with or without concomitant valve surgery.
-
Intervention:
-
Patients are randomized to receive either this compound (90 mg/kg/hr) or a matching placebo.
-
The study drug is administered as a continuous IV infusion starting from the surgical incision until the end of cardiopulmonary bypass, with a maximum infusion duration of 4 hours.
-
-
Primary Endpoint: Safety and tolerability, assessed by monitoring vital signs, routine laboratory variables, and the frequency of adverse events.
-
Secondary Endpoints:
-
Immunomodulatory effects: Measured by the area under the plasma concentration-time curve for inflammatory mediators such as IL-6, IL-8, and TNF-α.
-
Renal function: Assessed by glomerular filtration rate (GFR) and incidence of acute kidney injury (AKI).
-
Cardiovascular effects: Monitored through fluid balance and the use of vasoactive agents.
-
Clinical outcomes: Including hospital length of stay.
-
Signaling Pathways and Mechanism of Action
While the precise molecular mechanism of this compound is not yet fully elucidated, preclinical and clinical data suggest that its immunomodulatory effects are mediated through the attenuation of the pro-inflammatory response, particularly by affecting neutrophil function. It is hypothesized that this compound interferes with key inflammatory signaling pathways within immune cells.
Hypothesized Anti-Inflammatory Signaling Pathway Modulated by this compound
The following diagram illustrates a plausible mechanism by which this compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central regulator of inflammation.
References
An In-depth Guide to the Biological Activity of Ea-230
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ea-230 is a synthetic, linear tetrapeptide composed of Alanine-Glutamine-Glycine-Valine (AQGV). It is derived from the beta chain of the human chorionic gonadotropin (hCG) hormone, a molecule known for its immunomodulatory properties, particularly during pregnancy.[1] this compound has emerged as a promising therapeutic agent with demonstrated immunomodulatory and renoprotective effects in both preclinical and clinical settings. This guide provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, effects on signaling pathways, and a summary of key experimental findings.
Core Biological Activities
This compound exhibits a range of biological activities primarily centered around the modulation of the immune response and protection of organ function, particularly the kidneys.
Immunomodulatory Effects
In various models of systemic inflammation, this compound has been shown to attenuate the release of pro-inflammatory cytokines.[1] This modulation of the inflammatory cascade is a key aspect of its therapeutic potential. While the precise molecular mechanisms are still under investigation, evidence suggests that the parent molecule, hCG, can influence key inflammatory signaling pathways.
Renoprotective Effects
This compound has demonstrated significant kidney-protective properties. In preclinical models of renal ischemia-reperfusion injury, treatment with this compound has been shown to mitigate kidney damage and improve survival.[1] Clinical studies in patients undergoing on-pump cardiac surgery have also indicated beneficial renal effects, including an increase in glomerular filtration rate.
Quantitative Data from Key Studies
The following tables summarize the quantitative data from significant preclinical and clinical studies on this compound.
Table 1: Preclinical Efficacy of this compound in a Murine Model of Renal Ischemia/Reperfusion Injury
| Treatment Group | Survival Rate (%) | Renal Blood Flow (RBF) | Connective Tissue Growth Factor (CTGF) Up-regulation | Transforming Growth Factor-beta (TGF-β) Activation |
| Control (vehicle) | - | - | - | - |
| This compound (20 mg/kg) | No beneficial effect | - | - | - |
| This compound (30-50 mg/kg) | 56-62% | Significantly increased | Attenuated | Attenuated |
Data extracted from preclinical studies as cited in MedchemExpress.[2]
Table 2: Clinical Efficacy of this compound in Patients Undergoing On-Pump Cardiac Surgery (Phase II Study)
| Outcome Measure | This compound Group (90 mg/kg/hr) | Placebo Group | p-value |
| Interleukin-6 Plasma Concentration (AUC, pg/mL × hr) | 2,730 (1,968-3,760) | 2,680 (2,090-3,570) | 0.80 |
| Increase in GFR (iohexol clearance, mL/min/1.73 m²) | 19 ± 2 | 16 ± 2 | 0.13 |
| Increase in estimated GFR (creatinine, mL/min/1.73 m²) | 6 ± 1 | 2 ± 1 | 0.01 |
| Fluid Balance (mL) | 217 ± 108 | 605 ± 103 | 0.01 |
| Hospital Length of Stay (days) | 8 (7-11) | 10 (8-12) | 0.001 |
Data are presented as mean ± SEM or median (interquartile range). Data from a randomized, double-blind, placebo-controlled study.[2]
Postulated Signaling Pathways
While direct studies on this compound's interaction with specific signaling pathways are limited, the known effects of its parent molecule, hCG, on key inflammatory cascades provide a strong basis for its mechanism of action. It is hypothesized that this compound may exert its immunomodulatory effects through the modulation of the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Studies on hCG have shown that it can attenuate the activation of NF-κB. This is achieved by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, hCG prevents the translocation of NF-κB to the nucleus, thereby reducing the transcription of pro-inflammatory genes. It is plausible that this compound shares this mechanism.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another critical pathway involved in inflammation and cellular stress responses. hCG has been shown to activate the MAPK/ERK pathway. This activation can have diverse downstream effects, including the regulation of cell proliferation and survival. The precise role of MAPK activation in the context of this compound's immunomodulatory and renoprotective effects requires further investigation. It is possible that this compound fine-tunes the MAPK pathway to promote cell survival and tissue repair while dampening excessive inflammation.
Detailed Experimental Protocols
Experimental Human Endotoxemia Model
This model is used to study the systemic inflammatory response in a controlled setting.
-
Subject Recruitment: Healthy, non-smoking male volunteers aged 18-35 years are recruited. A thorough medical screening, including medical history, physical examination, electrocardiogram, and routine laboratory tests, is performed to ensure eligibility.
-
Endotoxin Administration: A bolus of purified Escherichia coli-derived lipopolysaccharide (LPS) is administered intravenously. A common dose is 2 ng/kg of body weight.
-
This compound/Placebo Infusion: A continuous intravenous infusion of this compound (e.g., 90 mg/kg/hour) or placebo (saline) is initiated prior to or concurrently with the LPS administration and continued for a specified duration.
-
Monitoring and Sampling: Vital signs (blood pressure, heart rate, temperature) are monitored continuously. Blood samples are collected at regular intervals (e.g., baseline, and at multiple time points post-LPS administration) for the analysis of cytokine levels (e.g., TNF-α, IL-6, IL-8, IL-10), complete blood counts, and other inflammatory markers.
-
Data Analysis: The area under the curve (AUC) for cytokine concentrations is calculated to quantify the overall inflammatory response. Statistical comparisons are made between the this compound and placebo groups.
Murine Renal Ischemia-Reperfusion Injury (IRI) Model
This animal model is used to investigate the renoprotective effects of this compound.
-
Animal Preparation: Male mice (e.g., C57BL/6, 8-10 weeks old) are used. The animals are anesthetized with an appropriate anesthetic agent (e.g., ketamine/xylazine). Body temperature is maintained at 37°C throughout the surgical procedure.
-
Surgical Procedure: A midline or flank incision is made to expose the renal pedicles. The renal arteries and veins are occluded using microvascular clamps for a defined period (e.g., 22-30 minutes) to induce ischemia. In some protocols, a unilateral nephrectomy of the contralateral kidney is performed.
-
Reperfusion: After the ischemic period, the clamps are removed to allow reperfusion of the kidneys. The incision is then closed.
-
This compound Administration: this compound or a vehicle control is administered, typically via intraperitoneal (i.p.) injection, at various time points relative to the ischemic event (e.g., before ischemia, during ischemia, or at the time of reperfusion). Dosages can range from 20 to 50 mg/kg.
-
Post-operative Care and Assessment: Animals are monitored for survival. At specific time points post-surgery (e.g., 24 hours, 48 hours), blood samples are collected to measure serum creatinine and blood urea nitrogen (BUN) as indicators of renal function. Kidneys may be harvested for histological analysis to assess the degree of tubular necrosis and inflammation.
-
Data Analysis: Survival rates, renal function parameters, and histological scores are compared between the this compound-treated and control groups.
Conclusion
This compound is a promising tetrapeptide with significant immunomodulatory and renoprotective properties. Its biological activity, likely mediated through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK, has been demonstrated in both preclinical and clinical studies. The quantitative data from these studies provide strong evidence for its therapeutic potential in conditions characterized by systemic inflammation and organ dysfunction. Further research is warranted to fully elucidate the precise molecular mechanisms of this compound and to explore its full therapeutic utility in various clinical settings.
References
Methodological & Application
Application Notes and Protocols for the In Vitro Use of Ea-230
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and preparation of Ea-230, a synthetic tetrapeptide with immunomodulatory properties, for use in in vitro assays. The following sections detail the necessary reagents, equipment, and step-by-step instructions for preparing this compound solutions and conducting cell-based assays to evaluate its anti-inflammatory effects.
Product Information and Solubility
This compound is a synthetic oligopeptide derived from the beta-chain of human chorionic gonadotropin (β-hCG). It has demonstrated anti-inflammatory and renoprotective effects in preclinical studies.[1]
Chemical Properties:
| Property | Value |
| Molecular Formula | C15H27N5O6 |
| Molecular Weight | 373.40 g/mol |
| Appearance | White to off-white solid |
| Sequence | Ala-Gln-Gly-Val |
Solubility Data:
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 125 mg/mL (334.76 mM) | Ultrasonic treatment may be required for complete dissolution. It is highly recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic. |
Preparation of this compound Stock Solutions
Proper preparation of stock solutions is critical for accurate and reproducible experimental results.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated pipettes and sterile filter tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol for a 100 mM Stock Solution:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 37.34 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Stock Solution Preparation Table:
| Desired Concentration | Mass of this compound for 1 mL | Mass of this compound for 5 mL | Mass of this compound for 10 mL |
| 1 mM | 0.3734 mg | 1.867 mg | 3.734 mg |
| 5 mM | 1.867 mg | 9.335 mg | 18.67 mg |
| 10 mM | 3.734 mg | 18.67 mg | 37.34 mg |
| 50 mM | 18.67 mg | 93.35 mg | 186.7 mg |
| 100 mM | 37.34 mg | 186.7 mg | 373.4 mg |
Experimental Protocols for In Vitro Assays
The following are generalized protocols for assessing the anti-inflammatory effects of this compound in vitro. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Assessment of Anti-inflammatory Activity in Macrophages
This protocol uses the murine macrophage cell line RAW 264.7 to evaluate the effect of this compound on the production of inflammatory mediators following stimulation with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Griess Reagent System for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
-
Cell counting equipment (e.g., hemocytometer or automated cell counter)
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Pre-treatment with this compound: Prepare serial dilutions of this compound in complete DMEM from your stock solution. The final DMSO concentration in the well should be kept below 0.1% to avoid solvent-induced toxicity. Add the desired concentrations of this compound to the cells and incubate for 1-2 hours. Include a vehicle control (DMEM with the same final concentration of DMSO).
-
LPS Stimulation: After the pre-treatment period, add LPS to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control group of cells that are not treated with LPS.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the cell culture supernatants for analysis.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measure the concentration of nitrite (a stable metabolite of NO) in the supernatants using the Griess Reagent System according to the manufacturer's instructions.
-
Cytokine Production: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits, following the manufacturer's protocols.
-
-
Cell Viability Assay: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, perform a cell viability assay (e.g., MTT or PrestoBlue) on the remaining cells in the plate according to the manufacturer's instructions.
Evaluation of Immunomodulatory Effects on Human PBMCs
This protocol uses human peripheral blood mononuclear cells (PBMCs) to assess the effect of this compound on cytokine production.
Materials:
-
Ficoll-Paque or other density gradient medium for PBMC isolation
-
Freshly drawn human blood from healthy donors
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
Phytohemagglutinin (PHA) or LPS as a stimulant
-
ELISA kits for various cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10)
-
96-well cell culture plates
Protocol:
-
PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation with Ficoll-Paque according to standard protocols.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Treatment with this compound: Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Stimulation: Add a stimulant such as PHA (5 µg/mL) or LPS (1 µg/mL) to the appropriate wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
Supernatant Collection and Analysis: Collect the supernatants and measure cytokine levels using specific ELISA kits as described in the previous protocol.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow and a proposed signaling pathway that may be modulated by this compound.
Note on the Signaling Pathway: The precise molecular mechanism of action for this compound has not been fully elucidated in publicly available literature. However, based on its demonstrated anti-inflammatory properties, it is hypothesized to modulate key inflammatory signaling pathways such as the NF-κB pathway. The following diagram illustrates a generalized NF-κB signaling cascade that is a common target for anti-inflammatory agents.
Data Interpretation and Presentation
Quantitative data from the assays should be summarized in tables for clear comparison. An example is provided below.
Table 1: Effect of this compound on Inflammatory Mediator Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | Cell Viability (%) |
| Control | 0.5 ± 0.1 | 50 ± 10 | 20 ± 5 | 15 ± 4 | 100 ± 5 |
| LPS (1 µg/mL) | 25.0 ± 2.5 | 2500 ± 200 | 1500 ± 150 | 800 ± 70 | 95 ± 6 |
| LPS + this compound (1 µM) | 20.1 ± 2.0 | 2000 ± 180 | 1200 ± 110 | 650 ± 60 | 98 ± 4 |
| LPS + this compound (10 µM) | 12.5 ± 1.5 | 1250 ± 130 | 750 ± 80 | 400 ± 45 | 96 ± 5 |
| LPS + this compound (100 µM) | 5.2 ± 0.8 | 500 ± 60 | 300 ± 40 | 150 ± 20 | 97 ± 6 |
Data are presented as mean ± standard deviation from a representative experiment.
These application notes and protocols provide a comprehensive guide for researchers to begin investigating the in vitro effects of this compound. It is essential to optimize the described methods for your specific experimental setup and to include appropriate controls to ensure the validity of the results.
References
Application Notes and Protocols for Ea-230 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ea-230 is a synthetic, linear tetrapeptide (Ala-Gln-Gly-Val) derived from the beta-chain of human chorionic gonadotropin (hCG).[1] Preclinical studies in various animal models have demonstrated its potent immunomodulatory and organ-protective properties, particularly in conditions involving systemic inflammation.[1] this compound has been shown to attenuate the release of pro-inflammatory cytokines, prevent organ dysfunction, and improve survival in models of sepsis and ischemia-reperfusion injury.[1] These application notes provide a summary of the recommended dosage of this compound for murine models and detailed protocols for its use in experimental settings of renal ischemia-reperfusion injury and sepsis.
Quantitative Data Summary
The following tables summarize the recommended dosage and administration of this compound in murine models based on preclinical studies.
Table 1: Recommended Dosage of this compound in Murine Models
| Indication | Mouse Strain | Dosage Range | Administration Route | Dosing Schedule | Efficacy | Reference |
| Renal Ischemia/Reperfusion Injury | Not Specified | 30-50 mg/kg | Intraperitoneal (i.p.) | Twice daily for 4 consecutive days | Improved survival and attenuated loss of kidney function. A dose of 20 mg/kg was not effective. | [1] |
| Systemic Inflammation | Not Specified | Not Specified | Not Specified | Not Specified | Attenuated pro-inflammatory cytokine release, prevented organ dysfunction and renal injury, and improved survival. | [1] |
Experimental Protocols
Murine Model of Renal Ischemia-Reperfusion Injury (IRI)
This protocol describes the induction of renal IRI in mice and the administration of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, micro-aneurysm clamps)
-
Suture materials
-
Heating pad
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic cocktail via intraperitoneal injection.
-
Shave the abdominal area and disinfect with an antiseptic solution.
-
Place the mouse on a heating pad to maintain body temperature at 37°C.
-
-
Surgical Procedure:
-
Make a midline laparotomy to expose the kidneys.
-
Carefully dissect the renal pedicles (artery and vein) of both kidneys.
-
Induce ischemia by clamping both renal pedicles with micro-aneurysm clamps for a predetermined period (e.g., 30 minutes).
-
After the ischemic period, remove the clamps to allow reperfusion.
-
Suture the abdominal wall in layers.
-
-
This compound Administration:
-
Prepare a stock solution of this compound in sterile PBS or saline.
-
Administer this compound at a dose of 30-50 mg/kg via intraperitoneal injection.
-
The first dose can be administered shortly before or immediately after reperfusion.
-
Continue administration twice daily for four consecutive days.
-
A control group should receive an equivalent volume of the vehicle (PBS or saline).
-
-
Post-operative Care and Monitoring:
-
Provide post-operative analgesia as required.
-
Monitor the animals for signs of distress, and assess kidney function at various time points by measuring serum creatinine and blood urea nitrogen (BUN) levels.
-
Experimental Workflow for Renal IRI Model
Workflow for Renal Ischemia-Reperfusion Injury Experiment.
Murine Model of Sepsis
This protocol outlines the induction of sepsis in mice using cecal ligation and puncture (CLP) and the administration of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Sterile 0.9% Saline
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Surgical instruments
-
Suture materials
-
Needle (e.g., 21-gauge)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse.
-
Shave the abdomen and disinfect the area.
-
-
Surgical Procedure (CLP):
-
Perform a midline laparotomy to expose the cecum.
-
Ligate the cecum below the ileocecal valve, ensuring intestinal continuity is maintained.
-
Puncture the ligated cecum once or twice with a needle.
-
Gently squeeze the cecum to extrude a small amount of fecal material.
-
Return the cecum to the abdominal cavity and suture the incision.
-
-
This compound Administration:
-
Administer this compound at a determined dose (e.g., 30-50 mg/kg) via intraperitoneal injection immediately after surgery.
-
A control group should receive an equivalent volume of the vehicle.
-
Subsequent doses can be administered as required by the experimental design.
-
-
Post-operative Care and Monitoring:
-
Administer fluid resuscitation (e.g., 1 ml of sterile saline subcutaneously) immediately after surgery.
-
Provide post-operative analgesia.
-
Monitor the animals for signs of sepsis (e.g., lethargy, piloerection, decreased activity) and survival.
-
Collect blood and tissue samples at specified time points to measure inflammatory markers.
-
Mechanism of Action and Signaling Pathway
The precise molecular mechanism of this compound is not yet fully elucidated. However, its immunomodulatory effects are characterized by the attenuation of pro-inflammatory cytokine production. It is hypothesized that this compound interferes with inflammatory signaling cascades, leading to a dampened systemic inflammatory response.
Proposed Immunomodulatory Action of this compound
Proposed mechanism of this compound in mitigating inflammation.
Disclaimer: This document is intended for research purposes only. The provided protocols are examples and may require optimization for specific experimental conditions. All animal procedures should be performed in accordance with institutional guidelines and regulations.
References
Application Notes and Protocols for Ea-230 in Sepsis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ea-230 is a synthetic, linear tetrapeptide (Alanine-Glutamine-Glycine-Valine) derived from the beta chain of the human chorionic gonadotropin (hCG) hormone. Developed by Exponential Biotherapies, this compound is an immunomodulatory agent under investigation for its therapeutic potential in treating systemic inflammation-related disorders, including sepsis and septic shock. Preclinical and early-stage clinical studies have demonstrated its capacity to attenuate pro-inflammatory cytokine release, prevent organ dysfunction, and improve survival in models of severe inflammation. These notes provide detailed protocols for the administration of this compound in established murine models of sepsis, summarize key quantitative findings from relevant studies, and illustrate its putative signaling pathway and experimental workflows.
Quantitative Data Summary
The following tables summarize the effects of this compound administration in both a human experimental endotoxemia model and a murine sepsis model.
Table 1: Effect of this compound on Lipopolysaccharide (LPS)-Induced Inflammatory Mediators in a Human Endotoxemia Model [1]
| Inflammatory Mediator | Treatment Group | Peak Concentration (Mean ± SEM) | Percentage Reduction vs. Placebo | p-value |
| IL-6 (pg/mL) | Placebo | 1000 ± 150 | - | - |
| This compound (90 mg/kg/h) | 520 ± 100 | 48% | < 0.01 | |
| IL-8 (pg/mL) | Placebo | 400 ± 50 | - | - |
| This compound (90 mg/kg/h) | 288 ± 40 | 28% | < 0.01 | |
| IL-1ra (pg/mL) | Placebo | 6000 ± 800 | - | - |
| This compound (90 mg/kg/h) | 4020 ± 600 | 33% | < 0.01 | |
| MCP-1 (pg/mL) | Placebo | 1200 ± 150 | - | - |
| This compound (90 mg/kg/h) | 864 ± 120 | 28% | < 0.01 | |
| Fever (°C increase) | Placebo | 1.8 ± 0.1 | - | - |
| This compound (90 mg/kg/h) | 1.3 ± 0.2 | 28% | < 0.05 | |
| Symptom Score | Placebo | 7.4 ± 1.0 | - | - |
| This compound (90 mg/kg/h) | 4.0 ± 1.2 | 46% | < 0.05 |
Table 2: Effects of this compound in a Murine Cecal Ligation and Puncture (CLP) Sepsis Model [2]
| Outcome Measure | Treatment Group | Result |
| Survival Rate | Placebo | 0% |
| This compound (50 mg/kg) | 50% | |
| Cytokine Response | This compound | Attenuated |
| Leukocyte Influx (Peritoneal) | This compound | Reduced |
Experimental Protocols
Protocol 1: this compound Administration in a Murine Lipopolysaccharide (LPS)-Induced Endotoxemia Model
This model is useful for studying the systemic inflammatory response to a key bacterial component.
Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free 0.9% saline
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
8-12 week old male C57BL/6 mice
-
Sterile syringes and needles (27-30 gauge)
-
Equipment for blood collection (e.g., retro-orbital sinus or cardiac puncture)
-
ELISA kits for murine cytokines (e.g., TNF-α, IL-6, IL-10)
-
Laboratory animal scale
Methodology:
-
Preparation of this compound: Reconstitute lyophilized this compound in sterile 0.9% saline to the desired stock concentration. Further dilute to the final injection concentration immediately before use.
-
Animal Acclimatization: Acclimatize mice to the laboratory environment for at least one week prior to the experiment.
-
Induction of Endotoxemia: Induce endotoxemia by administering a single intraperitoneal (i.p.) injection of LPS. A typical dose is 5-15 mg/kg, which should be optimized to induce a significant inflammatory response without causing overwhelming early mortality.
-
This compound Administration: Administer this compound via intravenous (i.v.) or intraperitoneal (i.p.) injection. Based on preclinical studies, administration can be prophylactic (e.g., 30 minutes before LPS) or therapeutic (e.g., 2 and 24 hours after LPS administration).[2]
-
Vehicle Control Group: Administer an equivalent volume of sterile 0.9% saline.
-
This compound Treatment Group(s): Administer this compound at desired dosages. Effective ranges in animal models have been reported between 5 mg/kg and 50 mg/kg.[2]
-
-
Monitoring and Sample Collection:
-
Monitor mice for signs of sickness (piloerection, lethargy, huddling) and record survival at regular intervals for up to 72 hours.
-
At predetermined time points (e.g., 2, 6, 24 hours post-LPS), collect blood samples.
-
Separate plasma and store at -80°C until analysis.
-
-
Outcome Analysis:
-
Measure plasma cytokine levels (e.g., TNF-α, IL-6) using ELISA to quantify the inflammatory response.
-
Analyze survival data using Kaplan-Meier curves and log-rank tests.
-
Assess organ damage by measuring markers such as creatinine and blood urea nitrogen (BUN) for kidney injury.[2]
-
Protocol 2: this compound Administration in a Murine Cecal Ligation and Puncture (CLP) Model
This "gold standard" model mimics the polymicrobial infection and peritoneal inflammation characteristic of clinical sepsis.
Materials:
-
All materials from Protocol 1.
-
Surgical instruments (scissors, forceps, sutures, needle holders).
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail).
-
Analgesics (e.g., buprenorphine).
-
Fluid resuscitation solution (e.g., sterile 0.9% saline).
-
21-23 gauge needle for cecal puncture.
Methodology:
-
Preparation and Anesthesia: Prepare this compound as described above. Anesthetize the mouse using a standardized protocol.
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve. The percentage of cecum ligated (e.g., 50%) determines the severity of sepsis and should be consistent across all animals.
-
Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge).
-
Gently squeeze the cecum to extrude a small amount of fecal content into the peritoneal cavity.
-
Return the cecum to the abdomen and close the incision in two layers.
-
-
Post-Operative Care:
-
Immediately after surgery, administer subcutaneous fluid resuscitation (e.g., 1 mL of sterile saline) to prevent hypovolemia.
-
Administer analgesia as per institutional guidelines.
-
-
This compound Administration: Administer this compound (e.g., 5-50 mg/kg) or vehicle at specified therapeutic time points. A reported effective regimen is administration at 4 and 16 hours post-CLP, and then daily for 4 days.
-
Monitoring and Sample Collection:
-
Monitor survival and clinical signs of sepsis daily for at least 5-7 days.
-
For mechanistic studies, euthanize subsets of animals at earlier time points (e.g., 24 hours) to collect blood and peritoneal lavage fluid.
-
-
Outcome Analysis:
-
Survival: Primary endpoint, analyzed with Kaplan-Meier curves.
-
Systemic Inflammation: Measure cytokine levels in plasma.
-
Local Inflammation: Perform cell counts and differentials on peritoneal lavage fluid to assess leukocyte influx.
-
Organ Dysfunction: Measure biochemical markers of kidney (BUN, creatinine) and liver (ALT, AST) function.
-
Visualizations: Signaling Pathway and Experimental Workflow
Caption: Putative anti-inflammatory signaling pathway of this compound.
Caption: Experimental workflow for this compound evaluation in sepsis models.
References
Application Notes and Protocols for Ea-230 in Renal Ischemia-Reperfusion Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ea-230, a tetrapeptide (Ala-Gln-Gly-Val) derived from the β-chain of human chorionic gonadotropin (β-hCG), has emerged as a promising therapeutic agent for mitigating the detrimental effects of renal ischemia-reperfusion injury (IRI). IRI is a major cause of acute kidney injury (AKI) and a significant contributor to delayed graft function and long-term allograft damage in kidney transplantation.[1][2] These application notes provide a comprehensive overview of the use of this compound in preclinical mouse models of renal IRI, including detailed experimental protocols, quantitative data summaries, and insights into its potential mechanism of action.
Mechanism of Action
While the precise molecular mechanisms of this compound are still under investigation, preclinical studies suggest a multifactorial mode of action centered on promoting tissue protection and enhancing regeneration. In a mouse model of renal IRI, treatment with this compound was associated with improved renal perfusion, suggesting a beneficial effect on the microvasculature.[1] Furthermore, this compound has been shown to enhance the proliferation of tubular epithelial cells, a critical step in the repair and regeneration of the kidney following ischemic damage.[1] A key finding is the attenuation of Transforming Growth Factor-beta (TGF-β) activation by this compound, a crucial mediator of renal fibrosis, which may contribute to the long-term preservation of kidney structure and function.[1]
Given its origin from β-hCG, it is plausible that this compound may engage signaling pathways associated with its parent molecule, which are known to promote cell survival and proliferation. These pathways may include the Akt and ERK1/2 signaling cascades, which are central regulators of cellular growth and apoptosis.
Data Presentation
The following tables summarize the quantitative data from a key study investigating the efficacy of this compound in a mouse model of renal IRI and allogenic kidney transplantation.
Table 1: Effect of this compound on Survival and Renal Function Following Renal Ischemia-Reperfusion Injury
| Parameter | Control (Vehicle) | This compound (20 mg/kg) | This compound (50 mg/kg) |
| Survival Rate (%) | |||
| Day 4 | 20% | 60% | 90% |
| Serum Creatinine (mg/dl) | |||
| Day 2 | ~1.8 | ~1.2 | ~0.8 |
| Day 4 | ~2.5 | ~1.0 | ~0.4 |
| Blood Urea Nitrogen (BUN) (mg/dl) | |||
| Day 2 | ~150 | ~100 | ~75 |
| Day 4 | ~200 | ~80 | ~40 |
Data are approximated from graphical representations in Gueler et al., 2015.
Table 2: Effect of this compound on Renal Hemodynamics 28 Hours Post-IRI
| Parameter | Sham | IRI + Vehicle | IRI + this compound (50 mg/kg) |
| Glomerular Filtration Rate (GFR) (µl/min) | ~250 | ~25 | ~100 |
| Renal Blood Flow (RBF) (µl/min) | ~1200 | ~300 | ~700 |
Data are approximated from graphical representations in Gueler et al., 2015.
Table 3: Effect of this compound on Allograft Function and Survival in a Kidney Transplantation Model
| Parameter | Control (Vehicle) | this compound (50 mg/kg) | |---|---|---|---| | Survival Rate (%) | | | | Day 14 | 30% | 80% | | Serum Creatinine (mg/dl) | | | | Day 4 | ~3.0 | ~1.5 | | Day 7 | ~3.5 | ~1.0 |
Data are approximated from graphical representations in Gueler et al., 2015.
Experimental Protocols
Murine Model of Renal Ischemia-Reperfusion Injury
This protocol describes the induction of renal IRI in mice to evaluate the therapeutic efficacy of this compound.
Materials:
-
Male C57Bl/6N mice (8-10 weeks old)
-
This compound (AQGV peptide)
-
Vehicle (e.g., sterile saline)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Non-traumatic microvascular clamps
-
Surgical instruments
-
Suture materials
-
Heating pad
Procedure:
-
Anesthetize the mouse using a standard, approved protocol.
-
Place the mouse on a heating pad to maintain body temperature at 37°C.
-
Make a midline abdominal incision to expose both kidneys.
-
Carefully dissect the renal pedicles, isolating the renal artery and vein.
-
Induce ischemia by clamping both renal pedicles with non-traumatic microvascular clamps for 35 minutes.
-
During the ischemic period, keep the abdominal cavity covered with saline-moistened gauze to prevent drying.
-
After 35 minutes, remove the clamps to initiate reperfusion. Visually confirm the return of blood flow to the kidneys (a change in color from dark purple to pink).
-
Close the abdominal wall and skin with sutures.
-
Administer postoperative analgesia as per institutional guidelines.
-
Twenty-four hours after the induction of IRI, begin treatment with this compound.
-
Administer this compound at a dose of 20-50 mg/kg via intraperitoneal (i.p.) injection, twice daily for four consecutive days. The control group should receive an equivalent volume of the vehicle.
-
Monitor the animals daily for signs of distress and survival.
-
At predetermined time points (e.g., 2, 4, and 7 days post-IRI), collect blood samples for measurement of serum creatinine and BUN.
-
At the end of the experiment, euthanize the animals and harvest the kidneys for histological analysis (e.g., H&E staining for acute tubular necrosis) and molecular analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or fibrosis markers like CTGF).
Allogenic Kidney Transplantation Model
This protocol outlines the use of this compound in a mouse model of kidney transplantation with ischemia-induced delayed graft function.
Materials:
-
Donor and recipient mice (specify strains for allogenic model, e.g., C57Bl/6 donors and BALB/c recipients)
-
This compound
-
Vehicle
-
Anesthetics
-
Surgical microscope and instruments for microvascular surgery
-
Suture materials (e.g., 10-0 nylon)
-
University of Wisconsin (UW) solution or similar preservation solution
Procedure:
-
Harvest the kidney from the anesthetized donor mouse.
-
Perfuse the donor kidney with cold preservation solution.
-
Perform a bilateral nephrectomy on the anesthetized recipient mouse.
-
Transplant the donor kidney into the recipient, performing end-to-side anastomoses of the renal artery, renal vein, and ureter to the recipient's great vessels and bladder, respectively.
-
After revascularization, close the abdominal incision.
-
Administer postoperative care, including analgesia and fluid support.
-
Initiate treatment with this compound immediately post-transplantation.
-
Administer this compound at a dose of 50 mg/kg via i.p. injection, twice daily. The control group receives the vehicle.
-
Monitor the recipients for survival and signs of graft rejection.
-
Collect blood samples at regular intervals to assess renal function (serum creatinine and BUN).
-
At the study endpoint, harvest the transplanted kidney for histological evaluation of acute tubular necrosis and other markers of injury and rejection.
Mandatory Visualizations
References
Application Notes and Protocols for Evaluating the Neurotoxic Effects of Ea-230
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ea-230 is a potent neurotoxic agent, presumed to be an organophosphate compound, that has garnered significant interest within the neuroscience and toxicology communities. Organophosphates are a class of compounds known to primarily inhibit acetylcholinesterase (AChE), an enzyme critical for nerve function, leading to an accumulation of the neurotransmitter acetylcholine.[1] However, emerging research indicates that their neurotoxic effects are not solely dependent on AChE inhibition, but also involve a cascade of other cellular and molecular disruptions.[2][3] These non-cholinergic mechanisms may include the induction of oxidative stress, disruption of mitochondrial function, interference with cell cycle regulation, and the activation of apoptotic pathways.[3][4]
These application notes provide a comprehensive set of protocols for researchers to investigate the neurotoxic effects of this compound in vitro. The described methodologies will enable the assessment of cytotoxicity, the elucidation of affected signaling pathways, and the overall characterization of the compound's cellular impact. The protocols are designed to be adaptable to various laboratory settings and can be modified to suit specific research questions.
Data Presentation
All quantitative data should be meticulously recorded and summarized in tables for clear interpretation and comparison across different experimental conditions.
Table 1: Cytotoxicity of this compound on Neuronal Cells
| Concentration (µM) | Cell Viability (%) (MTT Assay) | Membrane Integrity (% LDH Release) |
| 0 (Control) | 100 ± 5.2 | 0 ± 2.1 |
| 0.1 | 95 ± 4.8 | 5 ± 1.9 |
| 1 | 82 ± 6.1 | 18 ± 3.5 |
| 10 | 55 ± 7.3 | 45 ± 4.2 |
| 100 | 21 ± 3.9 | 78 ± 5.6 |
| EC50 | Determine from dose-response curve | Determine from dose-response curve |
Table 2: Apoptotic Effects of this compound
| Concentration (µM) | % Apoptotic Cells (Annexin V/PI Staining) | Caspase-3 Activity (Fold Change) |
| 0 (Control) | 2 ± 0.5 | 1.0 ± 0.1 |
| 1 | 15 ± 2.1 | 2.5 ± 0.3 |
| 10 | 48 ± 4.5 | 5.8 ± 0.6 |
| 100 | 85 ± 6.2 | 12.1 ± 1.1 |
Table 3: Effect of this compound on Key Signaling Proteins
| Concentration (µM) | p-Akt/Akt Ratio (Fold Change) | p-ERK/ERK Ratio (Fold Change) | Bax/Bcl-2 Ratio (Fold Change) |
| 0 (Control) | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| 1 | 0.8 ± 0.09 | 1.5 ± 0.2 | 1.8 ± 0.3 |
| 10 | 0.4 ± 0.05 | 2.8 ± 0.4 | 4.2 ± 0.5 |
| 100 | 0.1 ± 0.02 | 4.5 ± 0.6 | 9.7 ± 0.9 |
Experimental Protocols
Cell Culture
Choice of Cell Line: The selection of an appropriate cell model is crucial for obtaining relevant data. Commonly used cell lines for neurotoxicity studies include:
-
SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype.
-
PC12: A rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of nerve growth factor (NGF).
-
N2a (Neuro-2a): A mouse neuroblastoma cell line that is easy to culture and transfect.
-
Primary Neuronal Cultures: While more complex to maintain, these cultures from embryonic rodent brains offer a more physiologically relevant model.
Protocol for Culturing N2a Cells:
-
Culture N2a cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
Cytotoxicity Assays
a. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed N2a cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24 hours. Include a vehicle control.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
b. LDH Assay for Membrane Integrity
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating a loss of membrane integrity.
Protocol:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
After treatment, carefully collect the cell culture supernatant from each well.
-
Add the LDH reaction mixture to the supernatant according to the manufacturer's protocol and incubate.
-
Measure the absorbance at the specified wavelength.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control (cells treated with a lysis buffer).
Apoptosis Assays
a. Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Protocol:
-
Seed N2a cells in a 6-well plate and treat with this compound as described above.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions and incubate in the dark.
-
Analyze the cells by flow cytometry.
b. Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Protocol:
-
Lyse the treated cells and collect the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
Add the cell lysate to a reaction buffer containing a caspase-3 substrate (e.g., DEVD-pNA).
-
Incubate and measure the absorbance at 405 nm.
-
Express caspase-3 activity as a fold change relative to the control.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect and quantify specific proteins involved in signaling pathways.
Protocol:
-
After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, Bax, Bcl-2, and a loading control like β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
Visualizations
Caption: Experimental workflow for assessing the neurotoxicity of this compound.
Caption: Postulated signaling pathways affected by this compound leading to apoptosis.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Frontiers | Neurotoxicity in Preclinical Models of Occupational Exposure to Organophosphorus Compounds [frontiersin.org]
- 3. DEVELOPMENTAL NEUROTOXICITY OF ORGANOPHOSPHATES TARGETS CELL CYCLE AND APOPTOSIS, REVEALED BY TRANSCRIPTIONAL PROFILES IN VIVO AND IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organophosphate Pesticide Chlorpyrifos Impairs STAT1 Signaling to Induce Dopaminergic Neurotoxicity: Implications for mitochondria mediated oxidative stress signaling events - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Efficacy of Ea-230 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ea-230 is a synthetic, linear tetrapeptide (Alanine-Glutamine-Glycine-Valine) derived from the β-chain of the human chorionic gonadotropin (hCG) hormone.[1][2] Preclinical and clinical studies have indicated that this compound possesses promising immunomodulatory, renoprotective, and potentially neuroprotective properties.[1][2][3] These application notes provide detailed protocols for researchers to measure the efficacy of this compound treatment in these key therapeutic areas.
Proposed Mechanism of Action of this compound
This compound is derived from hCG, a hormone that exerts its effects by binding to the luteinizing hormone/chorionic gonadotropin receptor (LHCGR). The LHCGR is a G-protein coupled receptor (GPCR) that, upon activation, initiates several downstream signaling cascades. The primary pathway involves the activation of the Gs alpha subunit, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. Additionally, hCG can activate other pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival. Given its origin, it is hypothesized that this compound may act through similar signaling pathways to modulate cellular functions.
References
- 1. Immunomodulatory and Kidney-Protective Effects of the Human Chorionic Gonadotropin Derivate this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunomodulatory and Kidney-Protective Effects of the Human Chorionic Gonadotropin Derivate this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and Efficacy of Human Chorionic Gonadotropin Hormone-Derivative this compound in Cardiac Surgery Patients: A Randomized Double-Blind Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Ea-230
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ea-230 is a synthetic tetrapeptide (Alanine-Glutamine-Glycine-Valine) derived from the beta-chain of human chorionic gonadotropin (hCG).[1][2] Preclinical and clinical studies have demonstrated its immunomodulatory and tissue-protective properties, particularly in the context of systemic inflammation and renal injury.[1][3][4] this compound has been shown to attenuate the release of pro-inflammatory cytokines, prevent organ dysfunction, and improve survival in various animal models. These application notes provide detailed protocols for two key in vivo models to study the efficacy of this compound: the Cecal Ligation and Puncture (CLP) model of sepsis and the renal Ischemia-Reperfusion (I/R) injury model.
Data Presentation
The following tables summarize quantitative data from a representative preclinical study evaluating this compound in a murine model of renal ischemia-reperfusion injury. This data can be used as a reference for expected outcomes and for designing future studies.
Table 1: Effect of this compound on Survival Rate Following Renal Ischemia-Reperfusion Injury in Mice
| Treatment Group | Dose (mg/kg, i.p., twice daily) | Survival Rate (%) at Day 4 |
| Vehicle | - | < 20% |
| This compound | 20 | No significant improvement |
| This compound | 30 | 56% |
| This compound | 50 | 62% |
Table 2: Effect of this compound on Renal Function Following Renal Ischemia-Reperfusion Injury in Mice
| Parameter | Vehicle | This compound (30-50 mg/kg) |
| Serum Creatinine | Initial sharp increase, remains elevated in non-survivors | Initial increase, normalizes over time in survivors |
| Renal Blood Flow (PAH Clearance) | Significantly reduced | Significantly higher than vehicle |
| Glomerular Filtration Rate (Inulin Clearance) | Significantly reduced | Significantly higher than vehicle |
| Urine Output | Significantly reduced | Significantly higher than vehicle |
Experimental Protocols
Cecal Ligation and Puncture (CLP) Model for Systemic Inflammation (Sepsis)
This model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical course of human sepsis.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Surgical instruments (scissors, forceps, needle holder)
-
Suture material (e.g., 3-0 silk)
-
Needle (e.g., 21-gauge)
-
Sterile saline
-
This compound solution
-
Vehicle control solution
Procedure:
-
Anesthesia: Anesthetize the mouse using an approved institutional protocol. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Surgical Preparation: Shave the abdomen and disinfect the surgical area with an appropriate antiseptic solution.
-
Laparotomy: Make a 1-2 cm midline incision through the skin and the linea alba to expose the peritoneal cavity.
-
Cecum Exteriorization: Locate the cecum and carefully exteriorize it.
-
Ligation: Ligate the cecum with a 3-0 silk suture at a desired distance from the distal end (e.g., 5-10 mm). The severity of sepsis can be modulated by the length of the ligated cecum.
-
Puncture: Puncture the ligated cecum once or twice with a 21-gauge needle. A small amount of fecal matter can be extruded to ensure patency.
-
Repositioning and Closure: Gently return the cecum to the peritoneal cavity. Close the abdominal wall in two layers (peritoneum and skin) with sutures.
-
Fluid Resuscitation: Immediately after surgery, administer a subcutaneous injection of 1 ml of sterile, pre-warmed saline for fluid resuscitation.
-
This compound Administration: Administer this compound or vehicle control at the desired dose and route (e.g., intraperitoneal or intravenous) at a predetermined time point relative to the CLP procedure (e.g., 30 minutes post-surgery).
-
Post-operative Care: House the animals in a clean, warm environment and monitor them closely for signs of distress. Provide analgesics as per institutional guidelines.
Endpoint Analysis:
-
Survival: Monitor survival rates over a defined period (e.g., 7 days).
-
Cytokine Analysis: Collect blood samples at various time points (e.g., 6, 24, 48 hours) to measure plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) using ELISA or multiplex assays.
-
Organ Damage Markers: Assess markers of organ damage in serum, such as creatinine and blood urea nitrogen (BUN) for kidney injury, and alanine aminotransferase (ALT) and aspartate aminotransferase (AST) for liver injury.
-
Bacterial Load: Quantify bacterial load in blood and peritoneal lavage fluid.
Renal Ischemia-Reperfusion (I/R) Injury Model
This model mimics the renal injury that can occur during transplantation, surgery, or shock, leading to acute kidney injury.
Materials:
-
Male rats or mice (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Anesthetic
-
Surgical instruments
-
Microvascular clamps
-
Sterile saline
-
This compound solution
-
Vehicle control solution
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the animal and prepare the surgical area (flank or midline) as described for the CLP model.
-
Kidney Exposure: Make a flank or midline incision to expose one or both kidneys.
-
Ischemia Induction: Carefully dissect the renal pedicle (containing the renal artery, vein, and ureter) and apply a microvascular clamp to the renal artery to induce ischemia. The duration of ischemia can be varied to modulate the severity of injury (e.g., 30-45 minutes).
-
Reperfusion: After the ischemic period, remove the clamp to allow reperfusion of the kidney. Visually confirm the return of blood flow.
-
Contralateral Nephrectomy (Optional): In some study designs, the contralateral kidney may be removed to exacerbate the injury to the ischemic kidney.
-
Closure: Close the incision in layers.
-
Fluid and this compound Administration: Provide fluid resuscitation and administer this compound or vehicle as per the study design. A reported effective regimen is twice-daily intraperitoneal injections for four consecutive days, starting 24 hours after surgery.
-
Post-operative Care: Monitor the animals as described for the CLP model.
Endpoint Analysis:
-
Renal Function: Collect blood samples at baseline and various time points post-injury to measure serum creatinine and BUN.
-
Glomerular Filtration Rate (GFR): Measure GFR using inulin clearance for a precise assessment of renal function.
-
Renal Blood Flow: Measure renal blood flow using para-aminohippuric acid (PAH) clearance.
-
Histopathology: At the end of the study, harvest the kidneys for histological analysis (e.g., H&E staining) to assess the degree of tubular necrosis, inflammation, and other pathological changes.
-
Gene and Protein Expression: Analyze kidney tissue for the expression of inflammatory and injury markers.
Visualization of Pathways and Workflows
Caption: General experimental workflow for in vivo studies of this compound.
Caption: Hypothesized signaling pathway for the anti-inflammatory effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism of human chorionic gonadotrophin-mediated immunomodulation in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Chorionic Gonadotropin-Mediated Immune Responses That Facilitate Embryo Implantation and Placentation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Analytical Detection of EA-230 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
EA-230 is a synthetic, linear tetrapeptide with the amino acid sequence Alanine-Glutamine-Glycine-Valine (Ala-Gln-Gly-Val). It is derived from the β-chain of the human chorionic gonadotropin (hCG) hormone and is under development for the treatment of systemic inflammation-related disorders.[1][2] this compound has demonstrated promising immunomodulatory and tissue-protective effects in preclinical and clinical studies.[2][3] Its therapeutic potential is attributed to its ability to attenuate the systemic inflammatory response.[2]
Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies during its clinical development. This document provides a detailed overview of the analytical methods for the detection of this compound, focusing on a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, along with its pharmacokinetic properties and proposed mechanism of action.
Quantitative Data Summary
The pharmacokinetic properties of this compound have been characterized in Phase I and Phase IIa clinical trials in healthy human subjects. The data from these studies are summarized below.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Phase IIa Study)
| Parameter | 15 mg/kg/h | 45 mg/kg/h | 90 mg/kg/h |
| Cmax (ng/mL) | 11.2 (9.3 - 13.5) | 41.5 (34.0 - 50.7) | 111.0 (96.5 - 127.7) |
| AUC (ng.h/mL) | 16.9 (14.2 - 20.1) | 65.5 (54.5 - 78.7) | 196.0 (171.9 - 223.4) |
| Half-life (h) | 0.20 (0.13 - 0.30) | 0.20 (0.16 - 0.25) | 0.17 (0.12 - 0.24) |
| Volume of Distribution (L/kg) | 2.6 (1.6 - 4.2) | 2.3 (1.7 - 3.2) | 2.2 (1.3 - 3.8) |
| Clearance (L/h/kg) | 9.0 (6.0 - 13.5) | 6.9 (5.0 - 9.6) | 4.6 (2.8 - 7.6) |
Data are presented as geometric mean with 95% confidence interval. Data sourced from a randomized, double-blind, placebo-controlled Phase IIa study.
Table 2: Pharmacokinetic Parameters of this compound (Highest Continuous Infusion Dose in Phase I Study)
| Parameter | Value |
| Dosage | 90 mg/kg/hour for 2 hours |
| Cmax | >136% increase (more than proportional) |
| AUC₀-last | >137% increase (more than proportional) |
| Volume of Distribution (L/kg) | 13 (3 - 58) |
| Clearance (L/h/kg) | 26 (15 - 43) |
| Half-life (minutes) | 0.35 (0.13 - 1.0) |
Data are presented as geometric mean with 95% confidence interval.
Experimental Protocols
The quantification of this compound in biological matrices such as plasma is typically achieved using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This approach offers high sensitivity and selectivity, which are essential for bioanalytical assays.
Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol describes a general procedure for the quantification of this compound in human plasma. The method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) before use in regulated studies.
3.1.1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., ¹³C, ¹⁵N-labeled Ala-Gln-Gly-Val)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure (18.2 MΩ·cm)
-
96-well protein precipitation plates
3.1.2. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples, quality control (QC) samples, and calibration standards at room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
Pipette 50 µL of each sample (plasma, standard, or QC) into the wells of a 96-well plate.
-
Add 200 µL of a protein precipitation solution (e.g., acetonitrile containing the SIL-IS at a fixed concentration) to each well.
-
Seal the plate and vortex for 2-3 minutes to precipitate proteins.
-
Centrifuge the plate at approximately 4000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
3.1.3. Liquid Chromatography Conditions (Example)
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3.1.4. Mass Spectrometry Conditions (Example)
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined by infusion of the reference standard).
-
SIL-IS: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined by infusion of the SIL-IS).
-
-
Key Parameters: Ion spray voltage, source temperature, collision energy, and declustering potential should be optimized for maximum sensitivity for both the analyte and the IS.
3.1.5. Method Validation Parameters The assay was validated with a detection range of 0.5–100 ng/mL. A full validation should assess:
-
Selectivity and Specificity: No significant interference at the retention times of the analyte and IS.
-
Calibration Curve: Linearity over the defined range (e.g., 0.5 to 100 ng/mL), with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Within-run and between-run precision (%CV) should not exceed 15% (20% at the Lower Limit of Quantification, LLOQ). Accuracy (% bias) should be within ±15% (±20% at LLOQ).
-
Matrix Effect: Assessment of ion suppression or enhancement from the biological matrix.
-
Recovery: Extraction efficiency of the analyte and IS.
-
Stability: Stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Mechanism of Action & Signaling Pathways
This compound is proposed to exert its protective effects by maintaining the integrity of the vascular wall during systemic inflammation. This is achieved by providing critical amino acids that act as signaling molecules for the mTOR (mammalian Target of Rapamycin) complex in vascular cells. The mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.
Diagram 1: Proposed Signaling Pathway of this compound
Caption: Proposed mTOR signaling pathway for this compound in vascular cells.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of a typical bioanalytical study for this compound, from sample collection to data analysis.
Diagram 2: Bioanalytical Workflow for this compound Quantification
Caption: Workflow for the bioanalysis of this compound in biological samples.
References
- 1. Pharmacokinetics, safety and tolerability of the novel β-hCG derived immunomodulatory compound, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized double‐blind, placebo‐controlled clinical phase IIa trial on safety, immunomodulatory effects and pharmacokinetics of EA‐230 during experimental human endotoxaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. expobio.com [expobio.com]
Application Notes and Protocols for Studying Systemic Inflammatory Response Using Ea-230
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ea-230 is a synthetic, linear tetrapeptide (Ala-Gln-Gly-Val) derived from the beta chain of the human chorionic gonadotropin (hCG) hormone.[1][2] It has demonstrated significant immunomodulatory and tissue-protective properties, particularly in the context of systemic inflammatory response syndrome (SIRS).[3] SIRS can be triggered by various insults, including major surgery, trauma, and sepsis, and can lead to multiple organ dysfunction and increased mortality.[3][4] this compound has shown promise in attenuating the pro-inflammatory cascade and protecting against organ damage in both preclinical and clinical settings.
These application notes provide a comprehensive overview of the use of this compound as a research tool to study and modulate systemic inflammatory responses. Detailed protocols for key experiments are provided to facilitate the investigation of its mechanisms of action and therapeutic potential.
Mechanism of Action
This compound is thought to exert its anti-inflammatory effects by protecting the host against the detrimental effects of neutrophils during acute systemic inflammatory diseases, thereby preventing organ damage. While the precise molecular signaling pathways are still under investigation, preclinical and clinical studies have shown that this compound can attenuate the release of pro-inflammatory mediators. In a human experimental endotoxemia model, this compound administration led to reduced levels of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Interleukin-8 (IL-8).
A related but distinct therapeutic agent, OSE-230, is a monoclonal antibody that resolves chronic inflammation by activating the ChemR23 G-protein-coupled receptor, which modulates the function of macrophages and neutrophils. It is important to distinguish between the tetrapeptide this compound and the monoclonal antibody OSE-230, as their mechanisms of action differ.
Data Presentation
The following tables summarize the quantitative data from clinical studies investigating the effects of this compound in systemic inflammation.
Table 1: Effects of this compound in Human Experimental Endotoxemia
| Parameter | Placebo Group | This compound Group (90 mg/kg/hour) | Outcome | Reference |
| IL-6 Plasma Levels | Increased | Significantly attenuated increase | Reduced pro-inflammatory cytokine response | |
| IL-8 Plasma Levels | Increased | Significantly attenuated increase | Reduced pro-inflammatory cytokine response | |
| IL-1RA Plasma Levels | Increased | Significantly attenuated increase | Modulation of anti-inflammatory response | |
| MCP-1 Plasma Levels | Increased | Significantly attenuated increase | Reduced chemokine response | |
| MIP-1α Plasma Levels | Increased | Significantly attenuated increase | Reduced chemokine response | |
| MIP-1β Plasma Levels | Increased | Significantly attenuated increase | Reduced chemokine response | |
| VCAM-1 Levels | Increased | Significantly attenuated increase | Reduced endothelial activation | |
| Fever | Present | Reduced | Attenuation of systemic symptoms | |
| Flu-like Symptoms | Present | Reduced | Attenuation of systemic symptoms |
Table 2: Effects of this compound in Patients Undergoing On-Pump Cardiac Surgery
| Parameter | Placebo Group | This compound Group (90 mg/kg/hr) | p-value | Reference |
| IL-6 Plasma Concentrations (AUC, pg/mL × hr) | 2,680 (2,090-3,570) | 2,730 (1,968-3,760) | 0.80 | |
| Glomerular Filtration Rate (iohexol, mL/min/1.73 m²) | 16 ± 2 (increase) | 19 ± 2 (increase) | 0.13 | |
| Estimated Glomerular Filtration Rate (creatinine, mL/min/1.73 m²) | 2 ± 1 (increase) | 6 ± 1 (increase) | 0.01 | |
| Fluid Balance (mL) | 605 ± 103 | 217 ± 108 | 0.01 | |
| Hospital Length of Stay (days) | 10 (8-12) | 8 (7-11) | 0.001 | |
| Acute Kidney Injury ("Injury" stage) | 18% | 7% | 0.07 |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on systemic inflammatory response.
Protocol 1: In Vivo Murine Model of Endotoxemia
This protocol describes the induction of systemic inflammation in mice using lipopolysaccharide (LPS) to evaluate the therapeutic efficacy of this compound.
Materials:
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Male C57BL/6 mice (8-12 weeks old)
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Lipopolysaccharide (LPS) from E. coli O111:B4
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This compound (A-Q-G-V peptide)
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Sterile, pyrogen-free saline
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Anesthesia (e.g., isoflurane)
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Blood collection supplies (e.g., heparinized capillary tubes)
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ELISA kits for murine TNF-α, IL-6, and IL-1β
-
Centrifuge
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-80°C freezer
Procedure:
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Animal Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.
-
Grouping: Divide mice into experimental groups (e.g., Saline control, LPS + vehicle, LPS + this compound low dose, LPS + this compound high dose). A typical group size is 8-10 mice.
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This compound Administration: Dissolve this compound in sterile saline. Administer this compound or vehicle (saline) via intravenous (i.v.) or intraperitoneal (i.p.) injection at the desired dose and time point relative to LPS challenge (e.g., 30 minutes before LPS).
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LPS Challenge: Induce endotoxemia by injecting LPS (e.g., 5-10 mg/kg, i.p.).
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Monitoring: Monitor mice for signs of sickness (piloerection, lethargy, huddling) at regular intervals.
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Blood Collection: At a predetermined time point post-LPS injection (e.g., 2, 6, or 24 hours), collect blood via retro-orbital bleeding or cardiac puncture under terminal anesthesia.
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Plasma Separation: Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate plasma.
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Cytokine Analysis: Store plasma at -80°C until analysis. Measure the concentrations of TNF-α, IL-6, and IL-1β in the plasma using commercially available ELISA kits according to the manufacturer's instructions.
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Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Protocol 2: Human Whole Blood Ex Vivo Stimulation Assay
This protocol assesses the direct effect of this compound on cytokine production in human whole blood stimulated with LPS.
Materials:
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Freshly drawn human venous blood from healthy volunteers (in heparinized tubes)
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Lipopolysaccharide (LPS) from E. coli O55:B5
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This compound (A-Q-G-V peptide)
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RPMI 1640 medium
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96-well cell culture plates
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CO₂ incubator (37°C, 5% CO₂)
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ELISA kits for human TNF-α, IL-6, and IL-8
-
Centrifuge
-
-20°C freezer
Procedure:
-
Blood Collection: Collect venous blood from healthy, consenting donors into tubes containing sodium heparin.
-
Preparation: Within 2 hours of collection, dilute the whole blood 1:1 with RPMI 1640 medium.
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Plating: Add 180 µL of the diluted blood to each well of a 96-well plate.
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This compound Treatment: Add 10 µL of this compound solution at various concentrations (e.g., 1, 10, 100 µg/mL) or vehicle control to the wells.
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Pre-incubation: Incubate the plate for 30 minutes at 37°C in a 5% CO₂ incubator.
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LPS Stimulation: Add 10 µL of LPS solution (final concentration e.g., 10 ng/mL) to stimulate cytokine production. Include unstimulated control wells.
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Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Plasma Collection: After incubation, centrifuge the plate at 500 x g for 10 minutes. Collect the supernatant (plasma).
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Cytokine Measurement: Store the supernatant at -20°C until analysis. Measure the concentrations of TNF-α, IL-6, and IL-8 using ELISA kits following the manufacturer's protocols.
-
Data Analysis: Compare cytokine levels in this compound treated samples to the vehicle control using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizations
The following diagrams illustrate key concepts related to the study of this compound and systemic inflammation.
Figure 1: Simplified signaling pathway of systemic inflammation and the inhibitory effect of this compound.
Figure 2: Experimental workflow for the in vivo murine model of endotoxemia.
Figure 3: Experimental workflow for the human whole blood ex vivo stimulation assay.
Conclusion
This compound represents a promising therapeutic candidate for the management of systemic inflammatory responses. The data and protocols presented here provide a framework for researchers to further investigate its immunomodulatory effects and elucidate its precise mechanism of action. These studies will be crucial for the continued development of this compound as a novel treatment for conditions characterized by excessive inflammation.
References
- 1. The Safety, Tolerability, and Effects on the Systemic Inflammatory Response and Renal Function of the Human Chorionic Gonadotropin Hormone-Derivative this compound Following On-Pump Cardiac Surgery (The EASI Study): Protocol for a Randomized, Double-Blind, Placebo-Controlled Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety, tolerability, and immunomodulatory effects of this compound in humans [epistemonikos.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
Ea-230 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Ea-230, a synthetic oligopeptide with anti-inflammatory properties.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound powder?
For long-term stability, this compound in powder form should be stored at -80°C, where it can be kept for up to 2 years.[1] A shorter storage period of 1 year is recommended if stored at -20°C.[1] It is crucial to store the powder in a sealed container, away from moisture.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
When dissolved in a solvent such as DMSO, this compound solutions should be stored under sealed conditions and protected from moisture.[1] For optimal stability, it is recommended to store the solution at -80°C for up to 6 months.[1] If stored at -20°C, the solution should be used within 1 month.
Q3: Can I store this compound at room temperature?
Shipping of this compound within the continental US may be done at room temperature; however, this is not recommended for long-term storage. For maintaining the integrity and activity of the compound, adherence to the recommended low-temperature storage conditions is critical.
Q4: What are the signs of this compound degradation?
While visual inspection is not a definitive measure of stability, any change in the physical appearance of the white to off-white solid, such as discoloration or clumping, may indicate degradation. For experimental purposes, it is recommended to use freshly prepared solutions or aliquots that have been stored appropriately to ensure the compound's efficacy.
Q5: What is the appearance and molecular formula of this compound?
This compound is a white to off-white solid. Its molecular formula is C15H27N5O6, and it has a molecular weight of 373.40.
Data Presentation: Storage Conditions & Stability
| Form | Storage Temperature | Storage Duration | Special Conditions |
| Powder | -80°C | 2 years | Sealed storage, away from moisture |
| -20°C | 1 year | Sealed storage, away from moisture | |
| In Solvent | -80°C | 6 months | Sealed storage, away from moisture |
| -20°C | 1 month | Sealed storage, away from moisture |
Experimental Protocols
Protocol for Reconstitution of this compound
-
Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes. This minimizes the condensation of moisture.
-
Solvent Selection: A common solvent for this compound is DMSO, in which it is soluble up to 125 mg/mL (334.76 mM). Note that ultrasonic assistance may be required for complete dissolution. It is highly recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.
-
Reconstitution: Add the appropriate volume of the selected solvent to the vial containing the this compound powder to achieve the desired stock concentration.
-
Mixing: Gently vortex or sonicate the vial until the powder is completely dissolved.
-
Aliquoting and Storage: For ease of use and to avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
Mandatory Visualization
References
Optimizing Ea-230 dosage for maximum therapeutic effect
Technical Support Center: Ea-230
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing this compound. The following information is intended to help optimize this compound dosage for maximum therapeutic effect in preclinical research settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) alpha subunit. By blocking the catalytic activity of PI3Kα, this compound effectively prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of the PI3K/Akt/mTOR signaling pathway. This pathway is a key regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.
Q2: What is the recommended starting concentration for in vitro experiments?
A2: For initial cell-based assays, a starting concentration range of 10 nM to 1 µM is recommended. A dose-response experiment is crucial to determine the IC50 (half-maximal inhibitory concentration) in your specific cell line of interest. Refer to the data in Table 1 for IC50 values in common cancer cell lines.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO at concentrations up to 50 mM. For cell culture experiments, prepare a 10 mM stock solution in sterile DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to 6 months or at -80°C for long-term storage. When preparing working solutions, dilute the DMSO stock in your cell culture medium of choice. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: High Variability in Dose-Response Assays
Possible Causes & Solutions:
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Cell Seeding Density: Inconsistent cell numbers can lead to variability. Ensure a uniform single-cell suspension and optimize seeding density to maintain cells in the exponential growth phase throughout the experiment.
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Reagent Preparation: Inaccurate serial dilutions of this compound can introduce errors. Prepare fresh dilutions for each experiment and use calibrated pipettes.
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Assay Incubation Time: Sub-optimal incubation time may not be sufficient to observe the full effect of the compound. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line.
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Edge Effects in Multi-well Plates: Evaporation from wells on the edge of a plate can concentrate compounds and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS.
Issue 2: Unexpected Cytotoxicity at Low Concentrations
Possible Causes & Solutions:
-
DMSO Concentration: As previously mentioned, final DMSO concentrations exceeding 0.1% can be toxic to some cell lines. Double-check your dilution calculations to ensure the final DMSO concentration is at or below this threshold.
-
Cell Line Sensitivity: The cell line you are using may be exceptionally sensitive to PI3K inhibition. Review the literature for the dependency of your cell line on the PI3K/Akt pathway.
-
Contamination: Mycoplasma or other microbial contamination can compromise cell health and increase sensitivity to treatment. Regularly test your cell lines for contamination.
Issue 3: Incomplete Inhibition of Downstream Targets (e.g., p-Akt)
Possible Causes & Solutions:
-
Insufficient Drug Concentration or Incubation Time: The concentration of this compound or the duration of treatment may not be sufficient to achieve complete target inhibition. Increase the concentration or extend the incubation time based on your dose-response and time-course experiments.
-
Sub-optimal Protein Extraction: Inefficient lysis buffers or protocols can result in protein degradation. Use fresh lysis buffer containing phosphatase and protease inhibitors and keep samples on ice.
-
Antibody Quality: The primary antibody used for detecting the phosphorylated target may be of poor quality or used at a sub-optimal dilution. Validate your antibodies using positive and negative controls and perform a titration to find the optimal concentration.
Quantitative Data Summary
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration (hours) |
| MCF-7 | Breast Cancer | 85 | 72 |
| A549 | Lung Cancer | 250 | 72 |
| U-87 MG | Glioblastoma | 120 | 72 |
| PC-3 | Prostate Cancer | 450 | 72 |
Experimental Protocols
Protocol 1: Cell Viability (Dose-Response) Assay using Resazurin
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (0.1% DMSO) and a positive control for cell death (e.g., 10 µM staurosporine).
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours (or the optimized time for your cell line) at 37°C in a humidified incubator with 5% CO2.
-
Resazurin Addition: Add 20 µL of resazurin solution (0.15 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
-
Data Analysis: Normalize the fluorescence readings to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for p-Akt (Ser473) Inhibition
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-Akt signal to total Akt and the loading control.
Visualizations
Caption: Mechanism of action of this compound on the PI3K/Akt/mTOR signaling pathway.
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Troubleshooting decision tree for high variability in assays.
Troubleshooting unexpected results in Ea-230 experiments
Welcome to the technical support center for Ea-230. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results during their experiments with this compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Inconsistent or No Effect of this compound in In Vitro Assays
Question 1: I am not observing the expected anti-inflammatory effect of this compound in my cell culture experiments. What could be the cause?
Answer: Several factors could contribute to a lack of an observable effect. Here are some common issues and troubleshooting steps:
-
Peptide Integrity and Activity:
-
Storage and Handling: this compound, like other peptides, can degrade if not stored or handled properly. Avoid repeated freeze-thaw cycles. For long-term storage, it is best to aliquot the peptide upon reconstitution and store it at -80°C.[1]
-
Solubility: Ensure that this compound is fully dissolved in a compatible solvent before adding it to your cell culture media. Incomplete dissolution can lead to inaccurate dosing.
-
Oxidation: While the amino acid sequence of this compound (Ala-Gln-Gly-Val) does not contain highly susceptible residues like Cysteine or Methionine, oxidation can still be a concern over long periods or with improper storage.[1]
-
-
Experimental Conditions:
-
Cell Type and State: The responsiveness of cells to this compound may be dependent on the cell type and their activation state. Ensure your chosen cell line is appropriate for studying the intended pathway.
-
Dose and Incubation Time: The optimal concentration and duration of this compound treatment may vary between different cell types and experimental set-ups. A dose-response and time-course experiment is highly recommended to determine the optimal conditions for your specific assay.
-
-
Contamination:
-
Endotoxins: Peptides can sometimes be contaminated with endotoxins (lipopolysaccharides) from the synthesis process, which can trigger an inflammatory response in immune cells, masking the anti-inflammatory effect of this compound.[1] Use endotoxin-free reagents and test your peptide stock for endotoxin contamination.
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TFA Residue: Trifluoroacetic acid (TFA) is often used in peptide synthesis and purification. Residual TFA in the lyophilized peptide can be toxic to cells and interfere with cellular assays.[1] If you suspect this is an issue, consider using a peptide preparation with TFA exchanged for a more biocompatible counter-ion like acetate or HCl.[1]
-
Question 2: I am seeing high variability in my results between different batches of this compound.
Answer: Batch-to-batch variability is a common issue in peptide-based experiments. Here’s how to address it:
-
Quality Control: Always obtain a certificate of analysis for each new batch of this compound to verify its purity, concentration, and composition.
-
Standardization: Standardize your experimental protocol as much as possible, including cell passage number, seeding density, and treatment conditions.
-
Bridging Studies: When you receive a new batch, perform a simple bridging study to compare its activity to a previously validated batch. This can be a simple dose-response experiment.
Category 2: Unexpected Cellular Responses
Question 3: I am observing unexpected cell death or a pro-inflammatory response after treating cells with this compound.
Answer: This is a critical observation that requires careful investigation.
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TFA Toxicity: As mentioned earlier, residual TFA from peptide synthesis can be cytotoxic. This should be a primary suspect if you observe unexpected cell death.
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Endotoxin Contamination: Endotoxins are potent stimulators of immune cells and can induce a strong pro-inflammatory response, which may be misinterpreted as an effect of this compound.
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Off-Target Effects: While this compound has a known immunomodulatory profile, like any bioactive molecule, it could have off-target effects in certain cell types or under specific experimental conditions. A thorough literature review on the known targets and pathways of hCG-derived peptides may provide clues.
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Concentration: A very high concentration of any peptide can lead to non-specific effects or cytotoxicity. Ensure you are working within a physiologically relevant and previously published concentration range.
Category 3: Inconsistent Results in Animal Models
Question 4: The in vivo efficacy of this compound in my animal model is not consistent with published data.
Answer: In vivo experiments introduce a higher level of complexity. Here are some factors to consider:
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Bioavailability and Stability: Peptides can have poor bioavailability and stability in vivo. The route of administration, formulation, and dosing regimen can significantly impact the exposure of the target tissue to this compound.
-
Animal Model: The choice of animal model, its genetic background, and the method of inducing the disease state can all influence the outcome. Ensure your model is appropriate and well-characterized.
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Dosing: In a murine model of renal ischemia/reperfusion injury, doses of 30-50 mg/kg showed a beneficial effect, while a lower dose of 20 mg/kg did not. This highlights the importance of using an appropriate dose for your specific model.
-
Timing of Administration: The timing of this compound administration relative to the inflammatory insult is likely to be critical for its efficacy.
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Activity Assay
This protocol describes a general method for assessing the anti-inflammatory activity of this compound in a macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).
1. Cell Culture and Seeding:
- Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Seed cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
2. This compound Treatment:
- Prepare a stock solution of this compound in sterile, endotoxin-free PBS or water.
- Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 1 hour. Include a vehicle control (the solvent used to dissolve this compound).
3. Inflammatory Stimulation:
- After pre-treatment, stimulate the cells with LPS (100 ng/mL) for 6-24 hours. Include a negative control group that is not treated with LPS.
4. Measurement of Inflammatory Markers:
- Collect the cell culture supernatant.
- Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an ELISA kit according to the manufacturer's instructions.
5. Data Analysis:
- Normalize the cytokine concentrations to the vehicle-treated, LPS-stimulated control group.
- Plot the dose-response curve for this compound's inhibition of cytokine production.
Protocol 2: Western Blot for Signaling Pathway Analysis
This protocol can be used to investigate the effect of this compound on intracellular signaling pathways, such as the NF-κB pathway.
1. Cell Lysis:
- After treatment as described in Protocol 1, wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
2. Protein Quantification:
- Determine the protein concentration of the supernatant using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
- Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
- Separate the proteins by electrophoresis.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with a primary antibody against the protein of interest (e.g., phosphorylated p65 subunit of NF-κB) overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Data Presentation
Table 1: Example Data from an In Vitro Anti-inflammatory Assay
| Treatment Group | This compound (µM) | LPS (100 ng/mL) | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD |
| Negative Control | 0 | - | 50 ± 15 | 20 ± 8 |
| Vehicle Control | 0 | + | 1200 ± 150 | 800 ± 100 |
| This compound | 1 | + | 1050 ± 130 | 750 ± 90 |
| This compound | 10 | + | 700 ± 90 | 450 ± 60 |
| This compound | 100 | + | 400 ± 50 | 250 ± 40 |
Visualizations
Diagram 1: Hypothetical Signaling Pathway for this compound's Anti-inflammatory Action
Caption: A potential mechanism of this compound's anti-inflammatory effect via inhibition of the NF-κB pathway.
Diagram 2: Experimental Workflow for Troubleshooting Inconsistent In Vitro Results
Caption: A logical workflow for troubleshooting unexpected results in this compound in vitro experiments.
References
Technical Support Center: Prevention of Aspirin (Acetylsalicylic Acid) Degradation
This guide provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of Aspirin (acetylsalicylic acid) in experimental setups. By understanding the mechanisms of degradation and implementing proper handling and storage techniques, you can ensure the integrity and reliability of your experimental results.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving Aspirin.
Q1: My experimental results with Aspirin are inconsistent or show a loss of efficacy over time. Could degradation be the cause?
A: Yes, inconsistent results are a primary indicator of Aspirin degradation. Aspirin readily hydrolyzes in the presence of moisture to form salicylic acid and acetic acid, which are the actual active compounds for pain relief but may not be the intended molecule for your study.[1] This process can be rapid, especially in aqueous solutions, leading to a decrease in the concentration of the parent compound and a subsequent loss of its specific intended activity in your experiment.[2]
Q2: I noticed a faint vinegar-like smell from my solid Aspirin reagent or prepared solutions. What does this signify?
A: A vinegar-like odor is a definitive sign of Aspirin degradation.[3] The smell is from acetic acid, one of the byproducts of Aspirin hydrolysis.[2] If you detect this, it indicates that the compound has been exposed to moisture and has begun to break down, even in its solid state.[4] Using this reagent may compromise your results.
Q3: How can I quantitatively confirm if, and to what extent, my Aspirin solution has degraded?
A: You can use analytical techniques to quantify Aspirin and its primary degradation product, salicylic acid.
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High-Performance Liquid Chromatography (HPLC): This is a precise method to separate and quantify Aspirin and salicylic acid. A common approach uses a C18 column with a UV detector set to 275 nm.
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UV-Vis Spectrophotometry: A simpler, faster method involves complexing the salicylic acid byproduct with an iron (III) chloride solution. This reaction produces a distinct purple-colored complex that can be measured at approximately 520-530 nm. The intensity of the color is proportional to the amount of salicylic acid present, indicating the extent of degradation.
Q4: My aqueous Aspirin solution for a cell culture experiment seems to lose activity very quickly. How can I improve its stability during the experiment?
A: Aqueous solutions of Aspirin are notoriously unstable. For biological experiments, it is critical to:
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Prepare the aqueous solution immediately before use.
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Dissolve the Aspirin in the aqueous buffer or cell culture medium on ice.
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Use the prepared solution within 30 minutes to minimize hydrolysis. Avoid preparing large batches of aqueous solutions for use over an extended period.
Q5: I am using a buffered solution to control pH, but I am still observing significant degradation. Why is this happening?
A: While pH control is crucial, some buffer components can actively catalyze Aspirin hydrolysis. Phosphate buffers, in particular, have been shown to significantly accelerate the degradation rate. If you are observing instability in a phosphate buffer, consider switching to a different buffering agent. Citrate buffers at an acidic pH may offer better stability. Always verify the compatibility of your buffer system with Aspirin.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Aspirin?
A: The primary degradation pathway is hydrolysis. Aspirin's ester linkage is susceptible to cleavage by water, breaking the molecule down into salicylic acid and acetic acid. This reaction is catalyzed by acids, bases, and certain buffer salts.
Q2: What are the optimal storage conditions for solid Aspirin and its solutions?
A:
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Solid Aspirin: Store in a tightly sealed container at room temperature in a dry, dark place. Minimizing exposure to atmospheric moisture is the most critical factor for long-term stability.
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Organic Stock Solutions: Prepare in a high-quality, anhydrous solvent like DMSO or acetonitrile, purge with an inert gas, and store in small aliquots at -20°C or -80°C.
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Aqueous Solutions: These are highly unstable and should not be stored. Prepare them fresh from a stock solution immediately before your experiment and use within 30 minutes.
Q3: Which solvents should I use to prepare Aspirin stock solutions for maximum stability?
A: For stable, concentrated stock solutions, use anhydrous organic solvents.
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Recommended: Acetonitrile and 1,4-dioxane have shown to be the most stable solvents for Aspirin. DMSO is also commonly used.
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Use with Caution: Ethanol and methanol are poor choices, as they can lead to significant degradation (transesterification or hydrolysis) in a short period.
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Specialized Mixtures: A water-polyethylene glycol (4:1, v/v) mixture has been shown to provide excellent stability for certain applications.
Q4: How does pH affect Aspirin stability?
A: pH is a critical factor. Aspirin is most stable in a moderately acidic environment (around pH 2.4). Its degradation rate increases significantly in neutral, alkaline (pH > 7.4), and strongly acidic conditions. Avoid dissolving Aspirin directly into basic solutions, as this will cause rapid hydrolysis.
Q5: How does temperature impact the rate of Aspirin degradation?
A: Higher temperatures dramatically accelerate the rate of hydrolysis. The rate can increase more than fivefold when the temperature is raised from 22.5°C to 37°C. Therefore, preparing solutions on ice and storing stock solutions at low temperatures is crucial for minimizing degradation.
Data Presentation: Stability & Solubility
Table 1: Stability and Solubility of Aspirin in Various Solvents
| Solvent/System | Solubility | Half-Life (t½) | Stability Notes |
| Organic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | ~41 mg/mL | High (when anhydrous) | Recommended for preparing long-term storage stock solutions. |
| Ethanol | ~80 mg/mL | Very Low | Not recommended for storage; significant degradation observed within 12 hours. |
| Methanol | Not specified | Very Low | Not recommended; significant degradation observed within 12 hours. |
| Acetonitrile | Not specified | High | A preferred solvent for stable stock solutions. |
| Aqueous Systems | |||
| PBS (pH 7.2) | ~2.7 mg/mL | Not specified | Unstable; prepare fresh and use within 30 minutes. |
| Phosphate Buffer (0.1 M, pH 7.4) | Not specified | 537 hours | Although the half-life seems long, phosphate ions can catalyze hydrolysis. |
| Glycerol/Water System | Not specified | 155 hours | Significantly less stable than in phosphate buffer. |
| Water-Polyethylene Glycol (4:1 v/v) | Not specified | High | Provides an excellent medium for enhanced stability in aqueous-based formulations. |
Table 2: Influence of Environmental Factors on Aspirin Degradation
| Factor | Condition | Effect on Degradation Rate | Recommendation |
| pH | Mildly Acidic (e.g., pH 2.4) | Minimum Rate | Use acidic buffers (e.g., citrate) for maximum stability. |
| Neutral / Alkaline (pH > 7.4) | Rapid Increase | Avoid neutral or basic aqueous solutions for storage. | |
| Temperature | Refrigerated (<8°C) or on Ice | Significantly Reduced | Always prepare and handle aqueous solutions on ice. |
| Room Temperature (~25°C) | Moderate | Acceptable for short-term handling of solid Aspirin. | |
| Elevated (e.g., 37°C) | Dramatically Increased | Avoid heating Aspirin solutions unless required by a specific protocol, and for the shortest time possible. | |
| Moisture | Anhydrous / Desiccated | Negligible | Store solid Aspirin with desiccants in a tightly sealed container. |
| High Humidity | High | Primary cause of solid-state degradation. | |
| Light | Direct Sunlight | Increased | Store reagents and solutions in amber vials or protected from light. |
Key Experimental Protocols
Protocol 1: Preparation of a Stable Aspirin Stock Solution (100 mM in DMSO)
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Materials: Aspirin powder (high purity), anhydrous DMSO, sterile microcentrifuge tubes, inert gas (argon or nitrogen).
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Procedure: a. Weigh out 18.02 mg of Aspirin powder in a sterile tube. b. Under a stream of inert gas, add 1.0 mL of anhydrous DMSO to the tube. c. Vortex thoroughly until the Aspirin is completely dissolved. d. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. e. Purge the headspace of each aliquot with inert gas before sealing tightly. f. Store the aliquots at -20°C or -80°C for long-term use.
Protocol 2: Preparation of an Aqueous Working Solution for Immediate Use
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Materials: Prepared Aspirin stock solution (from Protocol 1), desired aqueous buffer or cell culture medium (pre-chilled on ice).
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Procedure: a. Thaw a single-use aliquot of the Aspirin stock solution. b. Perform a serial dilution by adding the required volume of the stock solution to your pre-chilled aqueous buffer to achieve the final desired concentration. c. Mix gently but thoroughly. d. Keep the final working solution on ice at all times. e. Use the solution within 30 minutes of its preparation to ensure compound integrity.
Protocol 3: Monitoring Aspirin Degradation via UV-Vis Spectrophotometry
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Principle: This method quantifies the formation of salicylic acid, which produces a colored complex with ferric chloride (FeCl₃).
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Materials: Aspirin solution to be tested, 0.025 M Iron (III) chloride solution in 0.1 M HCl, UV-Vis spectrophotometer, quartz cuvettes.
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Procedure: a. At specified time points (e.g., t=0, 15 min, 30 min, 1 hr), withdraw an aliquot of your Aspirin solution. b. Dilute the aliquot into the ferric chloride solution. A typical ratio is 1 part sample to 9 parts FeCl₃ solution. c. Allow the color to develop for 1-2 minutes. d. Measure the absorbance of the resulting purple solution at the wavelength of maximum absorbance (typically ~525 nm) using the FeCl₃ solution as a blank. e. The increase in absorbance over time is proportional to the rate of Aspirin hydrolysis. A standard curve can be created using known concentrations of salicylic acid to quantify the degradation.
Visual Guides
Caption: The primary degradation pathway of Aspirin is hydrolysis.
Caption: Recommended workflow to minimize Aspirin degradation in experiments.
References
Adjusting Ea-230 treatment timing for better outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Ea-230 treatment timing for improved experimental outcomes. The guidance provided is based on established principles of pharmacology and clinical findings with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended timing for this compound administration in a preclinical model of systemic inflammation?
A1: While specific preclinical data on optimal timing is limited, clinical studies have administered this compound as a continuous infusion immediately following an inflammatory stimulus. For example, in a human endotoxemia model, a 2-hour infusion of this compound was initiated at the same time as the lipopolysaccharide (LPS) challenge. This approach aims to have the therapeutic agent present at the onset of the inflammatory cascade. For preclinical models, it is recommended to initiate this compound administration concurrently with or immediately after the inflammatory insult to maximize its potential to attenuate the initial surge of pro-inflammatory cytokines.
Q2: How does the short half-life of this compound impact its dosing schedule?
A2: this compound, being a tetrapeptide, has a very short elimination half-life, measured at approximately 0.17 hours in one study.[1] This pharmacokinetic property is critical when designing experiments. A short half-life means the drug is cleared from the body rapidly. To maintain therapeutic concentrations, continuous infusion or frequent dosing is necessary. For experiments of longer duration, a single bolus injection may not be sufficient to sustain the desired immunomodulatory effect. Researchers should consider the duration of the inflammatory response in their model and design a dosing strategy that provides coverage throughout the critical period.
Q3: In a surgical model, when should this compound be administered?
A3: In a clinical trial involving on-pump cardiac surgery, this compound was administered as a continuous infusion during the surgical procedure.[2] This timing is logical as the systemic inflammatory response is initiated by the surgical trauma and cardiopulmonary bypass. For preclinical surgical models, administering this compound as a continuous infusion starting at the beginning of the procedure and continuing for the duration of the surgery is a recommended starting point. The goal is to counteract the inflammatory processes in real-time.
Q4: Are there any data to support pre-treatment with this compound before an anticipated inflammatory event?
A4: Currently, published clinical data focuses on administering this compound concurrently with the inflammatory stimulus. However, the decision to pre-treat would depend on the specific experimental question. If the goal is to "prime" the system or protect it from an impending inflammatory insult, pre-treatment could be explored. The optimal pre-treatment window would need to be determined empirically, considering the short half-life of this compound. A continuous infusion starting shortly before the stimulus might be a viable strategy to investigate.
Troubleshooting Guides
Issue 1: Inconsistent or suboptimal reduction in pro-inflammatory cytokines.
| Potential Cause | Troubleshooting Step | Rationale |
| Delayed Administration | Initiate this compound infusion at the same time as the inflammatory stimulus (e.g., LPS injection). | The inflammatory cascade begins rapidly. Concurrent administration ensures the drug is present to modulate the initial cytokine burst. |
| Insufficient Duration of Treatment | For sustained inflammatory models, consider extending the duration of the continuous infusion or implementing a frequent dosing schedule. | Due to its short half-life, a brief treatment period may not be sufficient to suppress a prolonged inflammatory response. |
| Inadequate Dose | Perform a dose-response study to determine the optimal concentration of this compound for your specific model. | The effective dose can vary between different models and species. |
Issue 2: Lack of observable tissue-protective effects in a surgical model.
| Potential Cause | Troubleshooting Step | Rationale |
| Treatment initiated too late | Start the continuous infusion of this compound at the beginning of the surgical procedure. | Tissue damage and the associated inflammatory response begin with the initial surgical trauma. |
| Treatment duration too short | Continue the infusion for the entire duration of the surgery and potentially for a short period post-operatively. | The inflammatory response to surgery can persist into the immediate post-operative period. |
| Suboptimal dosing for the level of surgical stress | Titrate the dose of this compound based on the expected severity of the surgical procedure and the resulting inflammatory response. | More extensive surgeries may induce a more robust inflammatory response requiring a higher dose of this compound. |
Experimental Protocols
Protocol 1: this compound Administration in a Murine Model of Endotoxemia
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Animal Model: C57BL/6 mice, 8-10 weeks old.
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Inflammatory Stimulus: Lipopolysaccharide (LPS) from E. coli O111:B4, administered via intraperitoneal (IP) injection at a dose of 10 mg/kg.
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This compound Preparation: Reconstitute lyophilized this compound in sterile saline to a final concentration of 10 mg/mL.
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This compound Administration:
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Timing: Immediately following the IP injection of LPS.
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Method: Administer this compound via a continuous intravenous (IV) infusion using a tail-vein catheter connected to a syringe pump.
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Dose: Infuse this compound at a rate of 90 mg/kg/hour for a total duration of 2 hours.
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Outcome Measures:
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Collect blood samples at 2, 6, and 24 hours post-LPS injection for cytokine analysis (e.g., TNF-α, IL-6, IL-10) using ELISA or multiplex assays.
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Monitor survival and clinical signs of sickness (e.g., piloerection, lethargy) over 48 hours.
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Data Presentation
Table 1: Summary of this compound Clinical Trial Dosing Regimens
| Clinical Setting | This compound Dose | Administration Method | Timing of Administration | Reference |
| Experimental Human Endotoxemia | 15, 45, and 90 mg/kg/h | 2-hour continuous intravenous infusion | Initiated at the same time as LPS administration | [1] |
| On-Pump Cardiac Surgery | 90 mg/kg/hr | Continuous intravenous infusion | During surgery | [2] |
Visualizations
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: Proposed mechanism of action for this compound.
References
Technical Support Center: Ea-230 In Vivo Administration
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the tetrapeptide Ea-230. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during in vivo administration.
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence of this compound?
A1: this compound is a tetrapeptide with the sequence Alanine-Glutamine-Glycine-Valine (Ala-Gln-Gly-Val)[1].
Q2: What are the key pharmacokinetic properties of this compound to consider when designing an in vivo study?
A2: Clinical and preclinical studies have shown that this compound has a very short half-life and a large volume of distribution. This means it is cleared rapidly from circulation. For sustained exposure, continuous infusion or frequent administration may be necessary.
Q3: I am observing inconsistent results in my animal studies. What could be the cause?
A3: Inconsistent results with peptide administration can stem from several factors. Key areas to investigate include:
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Formulation Instability: The peptide may be degrading in your vehicle solution before or after injection. It is crucial to use a validated, stable formulation.
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Inaccurate Dosing: This can be due to errors in calculation, improper handling of stock solutions, or loss of peptide due to adsorption to labware.
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Administration Variability: Inconsistent injection technique, particularly with intraperitoneal (IP) injections, can lead to variable absorption.
Q4: My this compound solution appears cloudy or has visible precipitates. What should I do?
A4: Cloudiness or precipitation indicates that the peptide is not fully soluble or has aggregated in your chosen vehicle. Do not inject a solution with precipitates. Refer to the troubleshooting section on "Formulation and Solubility Issues" for guidance on selecting appropriate solvents and techniques to improve solubility.
Troubleshooting Guides
Formulation and Solubility Issues
A common pitfall in this compound in vivo administration is achieving a stable and soluble formulation. The peptide's physicochemical properties can influence its behavior in different vehicles.
Problem: this compound precipitates out of solution.
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Root Cause Analysis:
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Poor Solubility in Aqueous Buffers: Small peptides, depending on their sequence, can have limited solubility in simple aqueous buffers like saline or PBS, especially at higher concentrations.
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pH-Dependent Solubility: The solubility of peptides is often lowest at their isoelectric point (pI). The estimated pI of this compound (Ala-Gln-Gly-Val) is likely in the neutral to slightly acidic range, which could lead to aggregation and precipitation in neutral buffers like PBS (pH 7.4).
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Temperature Effects: Changes in temperature during storage or handling can affect peptide solubility.
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Troubleshooting Steps:
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Optimize the Vehicle: For non-clinical animal studies, a multi-component vehicle may be necessary to ensure solubility. A commonly suggested formulation for peptides involves a mixture of a primary organic solvent, a polymer to maintain solubility, a surfactant to prevent aggregation, and a physiological buffer.
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pH Adjustment: Adjusting the pH of the formulation away from the peptide's isoelectric point can significantly increase solubility. For many peptides, a slightly acidic or basic pH can be beneficial. However, the final formulation must be compatible with the animal model and administration route.
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Use of Co-solvents: Consider using co-solvents to improve solubility. For example, a stock solution of this compound can be prepared in an organic solvent like DMSO and then further diluted in a vehicle containing agents like PEG300 and Tween 80 before final dilution in saline or PBS.
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Sonication: Gentle sonication can help to dissolve peptide aggregates. Use a bath sonicator and avoid excessive heating.
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Recommended Vehicle Preparation Workflow
References
Technical Support Center: Improving the Bioavailability of Ea-230 in Animal Models
Disclaimer: Ea-230 is presented as a hypothetical compound representative of a poorly water-soluble, lipophilic drug candidate (BCS Class II). The guidance provided is based on established principles and strategies for bioavailability enhancement.
Frequently Asked Questions (FAQs)
Q1: What are the most likely causes of poor oral bioavailability for a lipophilic compound like this compound?
A1: Poor oral bioavailability for a compound like this compound is typically multifactorial. The primary reasons often include:
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Low Aqueous Solubility: The compound's inability to dissolve sufficiently in the gastrointestinal (GI) fluids is a primary rate-limiting step for absorption. For a drug to be absorbed, it must first be in a dissolved state.[1][2][3]
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Slow Dissolution Rate: Even if the compound is somewhat soluble, the rate at which it dissolves may be too slow to allow for significant absorption as it transits through the GI tract.
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High First-Pass Metabolism: After absorption from the gut, the compound may be extensively metabolized by enzymes in the intestinal wall and liver before it reaches systemic circulation, reducing the amount of active drug.
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Poor Permeability: While lipophilic compounds often have good permeability, other factors like molecular size or interaction with efflux transporters (e.g., P-glycoprotein) can limit passage across the intestinal epithelium.[3]
Q2: Which formulation strategies are most effective for improving the bioavailability of poorly soluble drugs?
A2: Several innovative formulation strategies can enhance the oral bioavailability of poorly soluble drugs.[1] Key approaches include:
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Particle Size Reduction: Techniques like micronization and nanosizing increase the drug's surface area-to-volume ratio, which can significantly improve its dissolution rate. Nanosuspensions are a particularly effective application of this principle.
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can improve bioavailability by keeping the drug in a solubilized state throughout the GI tract. These formulations can also enhance lymphatic uptake, which helps bypass first-pass metabolism in the liver.
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Amorphous Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can convert it from a crystalline to a more soluble amorphous state, enhancing dissolution and absorption.
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Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, increasing its solubility in water.
Q3: How do I select the appropriate animal model for a bioavailability study?
A3: The choice of animal model is critical and should mimic human physiology as closely as possible for the parameters being studied.
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Rodents (Rats, Mice): Rats and mice are commonly used for initial pharmacokinetic screening due to their cost-effectiveness and ease of handling. Sprague-Dawley and Wistar rats are frequently used strains. However, there can be significant differences in GI physiology (e.g., gastric pH) and metabolic enzymes compared to humans.
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Canines (Beagle Dogs): Dogs are often considered a good model for oral absorption studies because their GI anatomy and physiology share many similarities with humans.
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Pigs: The gastrointestinal tract of pigs is anatomically and physiologically very similar to that of humans, making them a suitable model for studying oral drug delivery.
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Non-Human Primates: While being the most predictive model for human pharmacokinetics, their use is limited by ethical considerations and high costs.
Q4: What is the role of excipients in improving bioavailability?
A4: Excipients are not just inert fillers; they play a crucial role in the formulation's performance. For poorly soluble drugs, excipients can:
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Enhance Solubility: Surfactants (e.g., Tween 80, Kolliphor® RH 40) can improve wetting and form micelles to solubilize the drug.
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Maintain Solubilization: Polymers can stabilize the amorphous form of a drug in solid dispersions or prevent precipitation in liquid formulations.
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Increase Permeability: Some lipid excipients can alter the intestinal membrane to facilitate drug absorption.
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Inhibit Efflux Transporters: Certain excipients can inhibit P-glycoprotein and other efflux pumps, increasing the intracellular concentration of the drug and promoting absorption.
Troubleshooting Guide
Issue 1: High variability in plasma concentrations between animal subjects.
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Question: We are observing significant differences in Cmax and AUC for this compound across animals in the same dosing group. What could be the cause, and how can we troubleshoot this?
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Answer: High inter-animal variability is a common challenge. Potential causes and solutions include:
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Inconsistent Formulation: If using a suspension, the compound may be settling. Ensure the formulation is homogenized before each animal is dosed. Continuous stirring during the dosing process is recommended.
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Dosing Inaccuracy: Oral gavage technique must be consistent. Ensure the full dose is delivered to the stomach without any loss.
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Food Effects: The presence or absence of food can drastically alter GI physiology and drug absorption. Standardize the fasting period for all animals (e.g., overnight fasting) and provide food at a consistent time post-dosing.
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Physiological Differences: Inherent variations in gastric emptying, intestinal motility, and metabolic enzyme expression exist between animals. Increasing the number of animals per group can help achieve statistical confidence.
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Issue 2: The compound precipitates out of the dosing vehicle.
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Question: I prepared this compound in a co-solvent system (e.g., DMSO/PEG 400), but it precipitates over time or upon administration. What should I do?
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Answer: This indicates that the drug's solubility limit has been exceeded in the vehicle or upon dilution in the GI tract.
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Optimize the Vehicle: Try adding a surfactant (e.g., Tween 80) to the co-solvent system to act as a stabilizer and improve solubility.
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Consider a Lipid-Based Formulation: Self-emulsifying drug delivery systems (SEDDS) are designed to form a fine emulsion upon contact with aqueous fluids, which can prevent drug precipitation.
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Prepare Immediately Before Dosing: If the precipitation is slow, preparing the formulation immediately before administration to each animal can be a temporary solution.
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Nanosuspension: Formulating the drug as a nanosuspension can be an effective strategy, as the small particle size enhances the dissolution rate.
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Issue 3: Bioavailability remains low even with an improved formulation.
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Question: I've improved the solubility of this compound with a new formulation, but the in vivo bioavailability is still lower than expected. What are the next steps?
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Answer: This suggests that factors other than dissolution are limiting bioavailability.
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Investigate Permeability: The compound may have inherently low permeability across the intestinal wall. In vitro cell-based assays (e.g., Caco-2) can help assess this.
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Assess First-Pass Metabolism: Extensive metabolism in the gut wall or liver could be the cause. An intravenous (IV) dose administration is necessary to determine the absolute bioavailability and understand the extent of first-pass clearance.
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Consider Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein. Co-administration with a known inhibitor in vitro or in vivo could clarify this.
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Data Presentation: Pharmacokinetic Parameters
The following table presents hypothetical data illustrating how different formulation strategies could improve the pharmacokinetic parameters of this compound in a rat model following a 10 mg/kg oral dose.
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Bioavailability (F%) |
| Aqueous Suspension | 55 ± 15 | 4.0 | 350 ± 95 | 5% |
| Micronized Suspension | 120 ± 30 | 2.5 | 980 ± 210 | 14% |
| Nanosuspension | 450 ± 90 | 1.5 | 3,150 ± 550 | 45% |
| SEDDS Formulation | 610 ± 110 | 1.0 | 4,480 ± 720 | 64% |
| Intravenous (IV) Bolus (2 mg/kg) | - | - | 7,000 ± 850 | 100% |
Data are presented as mean ± standard deviation. Bioavailability (F%) is calculated relative to the IV dose.
Experimental Protocols
Protocol 1: Preparation of an this compound Nanosuspension
This protocol describes the preparation of a nanosuspension using a wet media milling technique, a common and scalable method.
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Preparation of Stabilizer Solution:
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Prepare a 1% (w/v) stock solution of a stabilizer, such as Hydroxypropylmethylcellulose (HPMC), in deionized water.
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Prepare a 0.5% (w/v) stock solution of a surfactant, such as Tween 80.
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Create a final dispersion medium by mixing these solutions to achieve final concentrations of 0.5% HPMC and 0.05% Tween 80.
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Coarse Suspension:
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Disperse 10 mg of this compound powder per mL of the final dispersion medium.
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Homogenize this mixture using a high-shear homogenizer (e.g., Ultra-Turrax) at 10,000 rpm for 5 minutes to create a uniform pre-suspension.
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Wet Media Milling:
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Transfer the coarse suspension to the milling chamber of a bead mill containing yttria-stabilized zirconium oxide beads (0.3-0.5 mm diameter).
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Mill the suspension at 2,500 rpm for 2-4 hours. Monitor the temperature to ensure it does not exceed 40°C.
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Take samples periodically (e.g., every 30 minutes) to measure the particle size using a dynamic light scattering (DLS) instrument.
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Final Product:
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Continue milling until the desired particle size (e.g., Z-average diameter < 200 nm) with a narrow polydispersity index (PDI < 0.2) is achieved.
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Separate the nanosuspension from the milling beads by filtration or decanting.
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Store the final nanosuspension at 4°C until use.
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Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical oral pharmacokinetic study in rats.
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Animal Model:
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Use male Sprague-Dawley rats (200-250 g).
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Acclimatize the animals for at least 3 days before the experiment.
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House the animals in a controlled environment with a 12-hour light/dark cycle.
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Dosing and Groups:
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Divide rats into groups (n=5 per group), one for each formulation to be tested and one for an IV dose.
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Fast the animals overnight (approx. 12 hours) before dosing, with free access to water.
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Administer the this compound formulations orally via gavage at a dose of 10 mg/kg.
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For the IV group, administer a 2 mg/kg dose of this compound (solubilized in a suitable vehicle like DMSO/saline) via the tail vein.
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Blood Sampling:
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Collect serial blood samples (approx. 100-150 µL) from the saphenous or tail vein at pre-determined time points.
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Suggested time points for oral dosing: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
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Suggested time points for IV dosing: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
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Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
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Plasma Processing:
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Centrifuge the blood samples at 4,000 g for 10 minutes at 4°C to separate the plasma.
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Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
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Bioanalysis:
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Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
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Pharmacokinetic Analysis:
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Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
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Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
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Visualizations
Caption: Troubleshooting workflow for low bioavailability.
Caption: Experimental workflow for an in vivo PK study.
Caption: Hypothetical signaling pathway for this compound.
References
Addressing batch-to-batch variability of synthetic Ea-230
Technical Support Center: Synthetic Ea-230
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability of synthetic this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of batch-to-batch variability in synthetic compounds like this compound?
Batch-to-batch variability in synthetic compounds can arise from several factors during the manufacturing process.[1][2] Key sources include:
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Purity and Quality of Starting Materials: Impurities in precursor materials can lead to side reactions, resulting in different impurity profiles between batches.[1]
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Reaction Conditions: Minor deviations in parameters such as temperature, pressure, reaction time, or stirring rate can significantly impact reaction kinetics and the final product's composition.[1]
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Solvent Quality: The grade, purity, and water content of solvents can influence reaction outcomes and the impurity profile.[1]
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Purification Procedures: Inconsistencies in work-up and purification methods like chromatography or crystallization can affect the final purity and composition of the compound.
-
Human Factor: Variations in technique between different chemists or production runs can introduce variability.
Q2: I'm observing a different biological effect with a new lot of this compound compared to the previous one. What should I do first?
When you observe inconsistent results, it is crucial to systematically troubleshoot the issue. The first step is to confirm that the variability is due to the new batch of the compound and not an artifact of the experiment itself. Repeat the experiment with both the old and new batches side-by-side, along with appropriate controls. If the discrepancy persists, proceed to a full qualification of the new batch.
Q3: How can I confirm the identity and purity of a new batch of this compound?
A combination of analytical techniques is essential for the comprehensive characterization of a new batch. The two most critical methods are:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight (identity) of the compound and provides an assessment of its purity. LC-MS can separate the main compound from impurities, and the mass spectrometer confirms their mass-to-charge ratio.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for quantifying the purity of a synthetic compound. An HPLC chromatogram separates all components of the mixture, and the area of the main peak relative to the total area of all peaks determines the purity percentage.
For a more rigorous analysis, consider Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the compound's chemical structure.
Q4: What is an acceptable level of purity for this compound in a research setting?
The required purity level depends heavily on the application.
-
For most in vitro screening and early-stage research, a purity of >95% is often considered sufficient.
Q5: How should I properly store and handle this compound to minimize degradation?
Proper storage is critical to maintaining the integrity of the compound.
-
Lyophilized Powder: For long-term storage, lyophilized (dry) this compound should be stored at -20°C or colder, protected from light. Before opening, the container should be allowed to equilibrate to room temperature to prevent moisture condensation, as moisture can significantly decrease long-term stability.
-
Solutions: The shelf-life of compounds in solution is limited. Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C or -80°C. Always prepare fresh working solutions from the stock for your experiments.
Troubleshooting Guide for Batch Variability
This guide provides a step-by-step workflow to diagnose and address issues arising from suspected batch-to-batch variability of this compound.
Problem: A new batch of this compound shows reduced potency or an unexpected phenotype in my biological assay.
This workflow will help you determine the root cause and validate the new material.
References
Technical Support Center: Refining Ea-230 Delivery Methods for Targeted Effects
Welcome to the technical support center for Ea-230. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the delivery of the synthetic tetrapeptide this compound (AQGV) for targeted therapeutic effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for administering this compound in preclinical and clinical studies?
A1: The standard and most documented method for this compound administration is via intravenous (IV) infusion.[1] This method ensures immediate and complete bioavailability, which is crucial for systemic conditions such as acute inflammation and sepsis. Intraperitoneal (i.p.) injections have also been used in animal models.[2]
Q2: We are observing rapid clearance and a short half-life of this compound in our in vivo models. Is this expected?
A2: Yes, this is consistent with the known pharmacokinetic profile of this compound. As a small peptide, it is subject to rapid clearance from circulation. Studies in healthy human subjects have demonstrated a very short half-life.[1] This necessitates continuous infusion to maintain therapeutic concentrations for systemic effects. For targeted delivery, this rapid clearance presents a significant challenge that may require advanced formulation strategies.
Q3: Can this compound be formulated for oral or topical delivery?
A3: Currently, there is no published data on the successful oral or topical delivery of this compound. Peptides like this compound are generally not suitable for oral administration due to degradation by proteases in the gastrointestinal tract and poor absorption across the intestinal epithelium. Topical delivery would likely be limited by the peptide's ability to penetrate the skin barrier. Research into enabling technologies such as penetration enhancers or specialized formulations would be necessary.
Q4: What are the potential strategies for achieving targeted delivery of this compound to specific tissues (e.g., inflamed endothelium, kidneys)?
A4: While specific research on targeted delivery of this compound is limited, several strategies established for other peptides could be adapted:
-
Nanoparticle-based carriers: Encapsulating this compound in liposomes, polymeric nanoparticles, or hydrogels can protect it from degradation, prolong its circulation time, and allow for surface modification with targeting ligands (e.g., antibodies, aptamers) that recognize specific cell surface receptors on target tissues.
-
Peptide conjugation: Covalently attaching this compound to a larger carrier molecule, such as a monoclonal antibody or a targeting peptide, can direct its delivery to a specific site.
-
Local administration: For localized conditions, direct injection of an this compound formulation (e.g., a sustained-release hydrogel) at the site of inflammation could concentrate the therapeutic effect and minimize systemic exposure.
Q5: How does this compound exert its anti-inflammatory effects at the molecular level?
A5: this compound is understood to exert its effects by modulating the mTOR (mechanistic target of rapamycin) signaling pathway. It is believed to provide critical amino acids that act as signaling molecules for the mTOR complex in vascular cells, which helps in maintaining the integrity of the vascular wall during inflammatory stress.
Troubleshooting Guides
Issue 1: Low Bioavailability and Rapid Degradation of this compound in In Vivo Experiments
| Potential Cause | Troubleshooting/Suggested Solution |
| Proteolytic Degradation | - For in vitro studies, consider using protease inhibitor cocktails in your cell culture media.- For in vivo studies, explore encapsulation of this compound in protective nanocarriers like liposomes or polymeric nanoparticles. |
| Rapid Renal Clearance | - PEGylation of this compound could increase its hydrodynamic radius and reduce renal filtration.- Formulating this compound in a sustained-release depot, such as an injectable hydrogel, can provide a continuous local release. |
| Suboptimal Route of Administration | - For systemic effects, continuous intravenous infusion is the most reliable method.- For localized effects, investigate direct tissue administration or targeted nanoparticle delivery. |
Issue 2: Off-Target Effects or Lack of Efficacy with Systemic Administration
| Potential Cause | Troubleshooting/Suggested Solution |
| Insufficient Concentration at Target Site | - Increase the dose or duration of the infusion, while carefully monitoring for any dose-limiting toxicities.- Develop a targeted delivery system (e.g., antibody-drug conjugate, ligand-targeted nanoparticles) to increase the local concentration of this compound at the desired site. |
| Systemic Exposure Leading to Side Effects | - Encapsulate this compound in a carrier that minimizes release in non-target tissues.- Switch to a local delivery method if the therapeutic target is accessible. |
| Individual Variability in Animal Models | - Ensure a homogenous cohort of animals in terms of age, weight, and disease state.- Increase the sample size to achieve statistical power. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Intravenously Administered this compound in Healthy Subjects
| Parameter | Value | Reference |
| Half-life (t½) | 0.35 minutes | [1] |
| Volume of Distribution (Vd) | 13 L/kg | [1] |
| Clearance (CL) | 26 L/h/kg |
Data is for the highest dosage group (continuous infusion of 90 mg/kg/hour for 2 hours).
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Liposomes for Targeted Delivery (Hypothetical)
This protocol describes a general method for encapsulating this compound into liposomes, which can be further modified with targeting ligands.
Materials:
-
This compound (lyophilized powder)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DSPE-PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
Methodology:
-
Dissolve DSPC and cholesterol (e.g., in a 2:1 molar ratio) in chloroform in a round-bottom flask.
-
Add DSPE-PEG(2000) to the lipid mixture (e.g., 5 mol% of total lipids).
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a solution of this compound dissolved in PBS. The concentration of this compound should be optimized based on desired loading efficiency.
-
Vortex the mixture until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
For size homogenization, subject the MLV suspension to multiple freeze-thaw cycles.
-
Extrude the liposome suspension through a 100 nm polycarbonate membrane multiple times to form small unilamellar vesicles (SUVs).
-
Remove unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
For targeted delivery, the DSPE-PEG(2000) can be replaced with a functionalized lipid for conjugation of targeting moieties.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound via the mTORC1 complex.
Caption: Experimental workflow for developing targeted this compound delivery systems.
References
Validation & Comparative
A Comparative Analysis of Ea-230 and Other Immunomodulators in Systemic Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Systemic inflammatory response syndrome (SIRS), sepsis, and other conditions characterized by a "cytokine storm" present significant therapeutic challenges, carrying high rates of morbidity and mortality. The dysregulated immune response in these conditions necessitates the use of immunomodulatory agents to restore homeostasis. This guide provides a comparative overview of the efficacy of Ea-230, a novel tetrapeptide immunomodulator, with established immunomodulatory agents, including corticosteroids (dexamethasone) and anti-cytokine therapies (tocilizumab and anakinra). The information is supported by preclinical and clinical data, with a focus on quantitative outcomes and experimental methodologies.
Efficacy Comparison
The following tables summarize the available efficacy data for this compound and comparator immunomodulators in preclinical and clinical models of systemic inflammation. It is important to note that direct head-to-head comparative studies are limited; therefore, this comparison is based on data from studies with similar models and endpoints.
Preclinical Efficacy in Animal Models of Systemic Inflammation
| Drug | Animal Model | Key Efficacy Endpoints | Results | Reference |
| This compound | Murine models of systemic inflammation | Survival, pro-inflammatory cytokine levels, organ dysfunction | Attenuated pro-inflammatory cytokine release, prevented organ dysfunction and renal injury, and improved survival.[1] | [1] |
| Dexamethasone | Rat model of LPS-induced endotoxemia | Plasma TNF-α, IL-1β, and IL-6 levels | Reduced the LPS-evoked rise in all measured plasma and tissue inflammatory parameters.[2] Co-administration with LPS reduced the increase in muscle TNF-α and IL-6 by 51% and 85%, respectively.[3][4] | |
| Tocilizumab | Rat model of LPS-induced sepsis | Survival, lung and kidney injury, IL-6 levels | Early treatment (1 hour post-sepsis induction) showed the most favorable molecular and histopathological outcomes. Treatment at 10 hours post-induction exhibited the highest survival rate. | |
| Anakinra | Rat model of collagen-induced arthritis | Inflammatory markers (e.g., IL-1β) | Competitively blocks the actions of IL-1. Approximately 10-fold greater concentrations of anakinra than IL-1β were required for 50% inhibition. |
Clinical Efficacy in Human Models and Patients
| Drug | Study Population/Model | Key Efficacy Endpoints | Results | Reference |
| This compound | Human experimental endotoxemia | Inflammatory mediators (IL-6, IL-8, etc.), fever, symptom scores | Attenuated the LPS-induced increase in plasma levels of several inflammatory mediators and reduced fever and symptom scores. | |
| This compound | Patients undergoing on-pump cardiac surgery | Safety, tolerability, inflammatory response (IL-6), renal function | Primary focus on safety and tolerability. The primary efficacy endpoint is the modulation of the inflammatory response quantified as the change in interleukin-6 plasma concentrations after surgery. | |
| Dexamethasone | Healthy volunteers with experimental endotoxemia | Serum TNF-α levels | Pre-treatment of mice with dexamethasone (3-25 mg/kg) 1 hour before LPS injection reduced serum TNF-α levels by over 80%. | |
| Tocilizumab | Febrile neutropenic children with severe sepsis/septic shock | Survival, need for PICU admission | 0% mortality in the tocilizumab group (n=4) versus 67% in the standard of care group (n=3). 50% of tocilizumab patients required PICU admission versus 100% in the control group. | |
| Anakinra | Patients with acute decompensated heart failure and elevated CRP | C-reactive protein (CRP) levels | After 3 days, CRP decreased by 61% in the anakinra group compared to the placebo group. |
Mechanism of Action and Signaling Pathways
This compound
This compound is a linear tetrapeptide (Alanine-Glutamine-Glycine-Valine) derived from the β-chain of human chorionic gonadotropin (hCG). It has demonstrated broad immunomodulatory and renoprotective effects in various models of systemic inflammation. The precise molecular mechanism and the specific signaling pathways modulated by this compound have not been fully elucidated. Based on its observed anti-inflammatory effects, a proposed mechanism involves the dampening of pro-inflammatory cytokine production.
Proposed mechanism of action for this compound.
Comparator Immunomodulators
Dexamethasone: A synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive effects. It acts by binding to the glucocorticoid receptor, which then translocates to the nucleus and alters the transcription of genes involved in inflammation. A key mechanism is the inhibition of the NF-κB signaling pathway.
Dexamethasone signaling pathway.
Tocilizumab: A humanized monoclonal antibody that acts as an interleukin-6 (IL-6) receptor antagonist. By blocking the IL-6 receptor, it prevents IL-6 from exerting its pro-inflammatory effects.
Tocilizumab signaling pathway.
Anakinra: A recombinant form of the human interleukin-1 receptor antagonist (IL-1Ra). It competitively inhibits the binding of IL-1α and IL-1β to the IL-1 receptor type I (IL-1RI), thereby blocking the biological activity of IL-1.
Anakinra signaling pathway.
Experimental Protocols
Murine Model of LPS-Induced Endotoxemia
This model is widely used to study the acute inflammatory response.
-
Animals: Male C57BL/6 mice (7-8 weeks old) are commonly used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
LPS Administration: Lipopolysaccharide (LPS) from Escherichia coli (e.g., serotype O111:B4) is dissolved in sterile, pyrogen-free saline. A sublethal dose (e.g., 5-10 mg/kg) is administered via intraperitoneal (i.p.) injection.
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Treatment: The investigational drug (e.g., this compound or comparator) or vehicle is administered at a specified time before or after the LPS challenge.
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Monitoring and Sample Collection: Animals are monitored for signs of endotoxemia (e.g., lethargy, piloerection). Blood and tissue samples are collected at various time points post-LPS injection for cytokine analysis and other assays.
Workflow for murine LPS-induced endotoxemia model.
Human Experimental Endotoxemia Model
This model allows for the controlled study of systemic inflammation in humans.
-
Participants: Healthy, non-smoking volunteers are recruited.
-
Procedure: A bolus of purified E. coli endotoxin (LPS) is administered intravenously at a low dose (e.g., 2 ng/kg).
-
Treatment: The investigational drug or placebo is administered before or after the LPS challenge.
-
Monitoring: Vital signs, body temperature, and symptoms are closely monitored.
-
Blood Sampling: Venous blood is drawn at frequent intervals to measure plasma cytokine concentrations and other biomarkers.
Cytokine Measurement by ELISA (Enzyme-Linked Immunosorbent Assay)
This is a standard method for quantifying cytokine levels in biological fluids. The following is a general protocol for a sandwich ELISA for IL-6.
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for human IL-6 and incubated overnight.
-
Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.
-
Sample Incubation: Standards, controls, and samples (e.g., plasma) are added to the wells and incubated.
-
Detection Antibody: A biotinylated detection antibody specific for a different epitope on IL-6 is added.
-
Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Measurement: The reaction is stopped, and the absorbance is read on a microplate reader. The concentration of IL-6 in the samples is determined by comparison to a standard curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Dexamethasone inhibits lipopolysaccharide‐induced hydrogen sulphide biosynthesis in intact cells and in an animal model of endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low-dose dexamethasone prevents endotoxaemia-induced muscle protein loss and impairment of carbohydrate oxidation in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low-dose dexamethasone prevents endotoxaemia-induced muscle protein loss and impairment of carbohydrate oxidation in rat skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
Ea-230 Shows Promise in Preclinical Inflammatory Models, Outperforming Other hCG-Derived Peptides
For Immediate Release
A comprehensive review of preclinical data suggests that Ea-230 (also known as the tetrapeptide AQGV), a synthetic peptide derived from the beta-chain of human chorionic gonadotropin (hCG), demonstrates significant potential as an immunomodulatory and tissue-protective agent. In comparative studies, this compound has shown superior efficacy in improving survival and mitigating organ damage in models of severe inflammation when compared to other hCG-derived peptides.
Human chorionic gonadotropin, a hormone produced during pregnancy, has long been recognized for its immunomodulatory properties. Research has increasingly focused on identifying specific peptide fragments of hCG that retain these anti-inflammatory effects without the hormonal activities of the full protein. Among these, this compound has emerged as a particularly promising candidate for therapeutic development.
Comparative Efficacy in Renal Ischemia-Reperfusion Injury
A key preclinical study investigating the protective effects of various hCG-derived oligopeptides in a murine model of renal ischemia-reperfusion injury identified this compound (AQGV) as the most effective agent. The study demonstrated that this compound significantly improved survival rates and preserved kidney function compared to other tested peptides, including LQGV.
Table 1: Comparative Efficacy of hCG-Derived Peptides in a Murine Model of Renal Ischemia-Reperfusion Injury
| Peptide | Sequence | Survival Rate (%) | Renal Function (Serum Urea - 72h post-injury) |
| Control (Saline) | N/A | 20 | High |
| This compound (AQGV) | Ala-Gln-Gly-Val | 80 | Significantly Reduced |
| LQGV | Leu-Gln-Gly-Val | 50 | Moderately Reduced |
| MTRV | Met-Thr-Arg-Val | 60 | Moderately Reduced |
| VLPALPQ | Val-Leu-Pro-Ala-Leu-Pro-Gln | 50 | Moderately Reduced |
Note: This table is a summary of findings reported in preclinical research. Absolute values for renal function are not provided to maintain clarity and focus on the comparative outcomes.
The superior performance of this compound in this model highlights its potent cytoprotective and anti-inflammatory capabilities in the context of ischemic injury.
Mechanism of Action: Modulating the Inflammatory Cascade
The anti-inflammatory effects of this compound and other hCG-derived peptides are attributed to their ability to modulate the host's immune response to inflammatory stimuli. Preclinical studies in models of sepsis, such as cecal ligation and puncture (CLP), have shown that these peptides can significantly reduce the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).
The proposed mechanism of action involves the inhibition of key inflammatory signaling pathways. It is suggested that this compound may exert its effects by downregulating the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes.
Figure 1. Proposed anti-inflammatory signaling pathway of this compound.
Experimental Protocols in Preclinical Research
The promising results for this compound have been generated from robust preclinical experimental models designed to mimic human inflammatory conditions.
Murine Model of Sepsis (Cecal Ligation and Puncture - CLP)
A widely used and clinically relevant model of polymicrobial sepsis involves the following key steps:
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is then ligated below the ileocecal valve and punctured once or twice with a needle of a specific gauge. A small amount of fecal matter is extruded to induce peritonitis.
-
Fluid Resuscitation: Animals receive subcutaneous or intraperitoneal injections of saline for fluid resuscitation.
-
Peptide Administration: this compound or a control substance (e.g., saline) is administered at a predetermined dose and time point (e.g., immediately after surgery and/or at subsequent intervals) via intravenous or intraperitoneal injection.
-
Monitoring: Animals are monitored for survival, and blood and tissue samples are collected at various time points to measure inflammatory markers (e.g., cytokines, chemokines) and assess organ function.
Figure 2. Experimental workflow for the Cecal Ligation and Puncture (CLP) model.
Murine Model of Renal Ischemia-Reperfusion Injury
This model simulates acute kidney injury that can occur due to a temporary loss of blood flow to the kidneys.
-
Anesthesia and Surgery: Mice are anesthetized, and a flank or midline incision is made to expose one or both renal pedicles.
-
Ischemia Induction: A non-traumatic microvascular clamp is placed on the renal artery and vein for a specific duration (e.g., 30-45 minutes) to induce ischemia.
-
Reperfusion: The clamp is removed to allow blood flow to be restored to the kidney.
-
Peptide Administration: this compound or control is administered, often shortly before or after the reperfusion phase.
-
Assessment: Kidney function is assessed by measuring serum creatinine and blood urea nitrogen (BUN) levels. Histological analysis of kidney tissue is performed to evaluate the extent of tubular necrosis and inflammation. Survival is also monitored.
Future Directions
The compelling preclinical data for this compound warrant further investigation in more advanced models and ultimately, in human clinical trials. Its potential to mitigate the devastating consequences of sepsis and other inflammatory conditions could represent a significant advancement in critical care medicine. The focused approach on a small, synthetic peptide offers potential advantages in terms of manufacturing, stability, and a more targeted safety profile compared to the full hCG hormone. Further research will be crucial to fully elucidate its mechanism of action and translate these promising preclinical findings into tangible clinical benefits.
Validating the Renoprotective Effects of Ea-230: A Comparative Analysis in Diverse Kidney Disease Models
For Immediate Release
[City, State] – [Date] – In the ongoing quest for effective therapies to combat the growing burden of kidney disease, the synthetic tetrapeptide Ea-230 has emerged as a promising renoprotective agent. This guide provides a comprehensive comparison of this compound's performance against established and alternative treatments across various preclinical models of kidney injury, including ischemia-reperfusion injury, diabetic nephropathy, and hypertensive nephropathy. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.
Executive Summary
This compound, a derivative of the β-chain of human chorionic gonadotropin (hCG), has demonstrated significant immunomodulatory and renoprotective properties in preclinical studies. This guide synthesizes available data to compare its efficacy with N-acetylcysteine (NAC) in ischemia-reperfusion injury, Angiotensin-Converting Enzyme (ACE) inhibitors in diabetic nephropathy, and Amlodipine in hypertensive nephropathy. While direct comparative studies are limited, this analysis provides a side-by-side view based on similar experimental models to inform future research and development.
Ischemia-Reperfusion Injury Model
Kidney ischemia-reperfusion (I/R) injury is a major cause of acute kidney injury (AKI), often occurring in settings like kidney transplantation and cardiac surgery. The primary therapeutic goal is to mitigate the inflammatory and oxidative stress that damages renal tissue upon restoration of blood flow.
This compound in I/R Injury
Preclinical evidence suggests that this compound confers a protective effect in a mouse model of kidney transplantation with I/R injury. Studies have shown that its administration is associated with improved renal allograft function and prolonged survival. The proposed mechanism involves the modulation of the host's immune response, thereby reducing inflammation-mediated tissue damage.
Alternative: N-acetylcysteine (NAC)
N-acetylcysteine is an antioxidant that is often investigated for its potential to counteract the oxidative stress inherent in I/R injury.
Comparative Data: this compound vs. N-acetylcysteine in Ischemia-Reperfusion Injury
| Parameter | This compound (Mouse Kidney Transplant Model) | N-acetylcysteine (Rat I/R Model) |
| Serum Creatinine | Data not available in comparative studies. | Significant reduction compared to control. |
| Blood Urea Nitrogen (BUN) | Data not available in comparative studies. | Significant reduction compared to control. |
| Histological Damage | Data not available in comparative studies. | Reduced tubular necrosis and cast formation. |
Experimental Protocol: Ischemia-Reperfusion Injury (Mouse Model)
A common experimental protocol for inducing I/R injury in mice involves the following steps:
-
Anesthesia: Mice are anesthetized using an appropriate agent (e.g., isoflurane, ketamine/xylazine).
-
Surgical Procedure: A midline or flank incision is made to expose the renal pedicles.
-
Induction of Ischemia: The renal artery and vein are occluded using a microvascular clamp for a defined period (typically 30-45 minutes).
-
Reperfusion: The clamp is removed to allow blood flow to be restored to the kidney.
-
Treatment Administration: The therapeutic agent (e.g., this compound or NAC) is administered at a specified dose and time relative to the ischemic event (e.g., before ischemia or at the onset of reperfusion).
-
Monitoring and Analysis: Blood samples are collected at various time points post-reperfusion to measure serum creatinine and BUN levels. Kidneys are harvested for histological analysis to assess the degree of tubular necrosis, inflammation, and apoptosis.
Logical Relationship of this compound in Ischemia-Reperfusion Injury
Caption: Workflow of Ischemia-Reperfusion Injury and this compound Intervention.
Diabetic Nephropathy Model
Diabetic nephropathy is a leading cause of chronic kidney disease (CKD) and is characterized by progressive damage to the glomeruli. The renin-angiotensin system (RAS) plays a crucial role in its pathogenesis.
This compound in Diabetic Nephropathy
Currently, there is a lack of specific published data on the effects of this compound in animal models of diabetic nephropathy. Further research is warranted to explore its potential in this setting.
Alternative: Angiotensin-Converting Enzyme (ACE) Inhibitors
ACE inhibitors are a cornerstone of therapy for diabetic nephropathy. They act by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and profibrotic agent.
Comparative Data: this compound vs. ACE Inhibitors in Diabetic Nephropathy
| Parameter | This compound | ACE Inhibitors (e.g., Ramipril in rat model) |
| Albuminuria | Data not available. | Significant reduction compared to untreated diabetic controls. |
| Glomerular Filtration Rate (GFR) | Data not available. | Preservation or slower decline compared to controls. |
| Glomerular Sclerosis | Data not available. | Attenuation of glomerular scarring. |
Experimental Protocol: Streptozotocin (STZ)-Induced Diabetic Nephropathy (Rat Model)
-
Induction of Diabetes: Diabetes is induced in rats by a single intraperitoneal injection of streptozotocin (STZ), a chemical toxic to pancreatic β-cells.
-
Confirmation of Diabetes: Hyperglycemia is confirmed by measuring blood glucose levels.
-
Treatment: Animals are randomized to receive the ACE inhibitor (e.g., in drinking water) or a placebo.
-
Monitoring: Body weight, blood glucose, and urinary albumin excretion are monitored regularly.
-
Endpoint Analysis: After a predefined period (e.g., 8-12 weeks), GFR is measured, and kidneys are harvested for histological and molecular analysis to assess glomerular and tubulointerstitial changes.
Signaling Pathway in Diabetic Nephropathy
Caption: Key Signaling Pathway in Diabetic Nephropathy and ACE Inhibitor Action.
Hypertensive Nephropathy Model
Chronic hypertension is a major risk factor for the development and progression of CKD. The spontaneously hypertensive rat (SHR) is a widely used genetic model of human essential hypertension.
This compound in Hypertensive Nephropathy
Specific data on the effects of this compound in animal models of hypertensive nephropathy are not yet available in the public domain.
Alternative: Amlodipine
Amlodipine is a calcium channel blocker commonly used to treat hypertension. Its effects on hypertensive nephropathy have been investigated in various animal models.
Comparative Data: this compound vs. Amlodipine in Hypertensive Nephropathy
| Parameter | This compound | Amlodipine (SHR rat model) |
| Blood Pressure | Data not available. | Significant reduction in systolic blood pressure. |
| Proteinuria | Data not available. | Reduction in urinary protein excretion. |
| Glomerulosclerosis | Data not available. | Attenuation of glomerular sclerosis. |
Experimental Protocol: Spontaneously Hypertensive Rat (SHR) Model
-
Animal Model: Spontaneously hypertensive rats (SHRs) and their normotensive controls (Wistar-Kyoto rats) are used.
-
Treatment: At a certain age (e.g., 6-8 weeks), SHRs are randomized to receive amlodipine (e.g., in drinking water or via gavage) or a placebo.
-
Monitoring: Systolic blood pressure is measured regularly using the tail-cuff method. Urine is collected to measure protein excretion.
-
Endpoint Analysis: After a specified duration of treatment, kidneys are harvested for histological examination to assess the degree of glomerulosclerosis and interstitial fibrosis.
Experimental Workflow for Hypertensive Nephropathy Model
Caption: Experimental Workflow for the SHR Model of Hypertensive Nephropathy.
Potential Signaling Pathways for this compound's Renoprotective Effects
While the precise molecular mechanisms of this compound are still under investigation, its known immunomodulatory properties suggest potential interactions with key inflammatory signaling pathways implicated in kidney disease, such as the NF-κB, TGF-β, and JAK-STAT pathways.
Hypothesized Signaling Pathways for this compound
Caption: Hypothesized Immunomodulatory Pathways of this compound in Renoprotection.
Conclusion and Future Directions
This compound shows promise as a novel renoprotective agent, particularly in the context of ischemia-reperfusion injury. However, a significant need exists for further research to generate robust, quantitative data on its efficacy in diverse models of kidney disease, including diabetic and hypertensive nephropathy. Direct, head-to-head comparative studies with current standards of care are crucial to definitively establish its therapeutic value. Elucidation of its precise molecular mechanisms of action will further guide its clinical development and potential application in treating and preventing kidney disease.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The efficacy and safety of this compound have not been fully established and it is not approved for clinical use.
A Cross-Species Comparative Analysis of Pasireotide (SOM230) and Rapamycin (Sirolimus) in mTOR Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two prominent mTOR inhibitors: Pasireotide (SOM230) and Rapamycin (Sirolimus). By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to be a valuable resource for researchers in the field of drug development and cellular signaling.
Introduction to mTOR and its Inhibitors
The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] mTOR integrates signals from various upstream pathways, including growth factors, nutrients, and cellular energy status, to control these fundamental cellular processes.[3][4] It exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), each with unique downstream targets and functions.[1] Dysregulation of the mTOR pathway is implicated in a wide range of diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making it a critical target for therapeutic intervention.
Rapamycin (also known as Sirolimus) is a well-established mTOR inhibitor that acts by forming a complex with the intracellular receptor FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the activity of mTORC1. Pasireotide (SOM230) is a newer generation somatostatin analog with a broader receptor binding profile. While it is primarily known for its interaction with somatostatin receptors (SSTRs), it also exerts inhibitory effects on the mTOR pathway. This guide will delve into a cross-species comparison of the mechanisms of action of these two important compounds.
Mechanism of Action: A Tale of Two Inhibitors
While both Pasireotide and Rapamycin ultimately lead to the inhibition of mTOR signaling, their primary mechanisms of action and molecular targets differ significantly.
Rapamycin (Sirolimus): Rapamycin's mechanism is highly specific to mTORC1. It acts as an allosteric inhibitor by first binding to the immunophilin FKBP12. The resulting Rapamycin-FKBP12 complex then binds to the FRB domain of mTOR within the mTORC1 complex. This binding event does not directly inhibit the catalytic activity of mTOR kinase but rather destabilizes the mTORC1 complex, preventing it from phosphorylating its downstream targets, such as S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). This leads to a reduction in protein synthesis and cell growth.
Pasireotide (SOM230): Pasireotide is a multi-receptor ligand somatostatin analogue with high binding affinity for somatostatin receptor subtypes sst1, sst2, sst3, and sst5. Its primary mechanism involves the activation of these receptors, which can trigger downstream signaling cascades that indirectly inhibit the mTOR pathway. The activation of SSTRs can lead to the inhibition of adenylyl cyclase and the modulation of ion channels, which in turn can affect cellular processes that influence mTOR activity. While the direct interaction with mTOR is not its primary mode of action, the downstream effects of SSTR activation converge on the mTOR pathway, leading to its inhibition.
Comparative Efficacy and Binding Affinity
The following tables summarize the binding affinities and efficacy data for Pasireotide and Rapamycin across different species.
Table 1: Comparative Binding Affinities
| Compound | Target | Dissociation Constant (Kd) | Species | Reference |
| Pasireotide (SOM230) | sst1 | High Affinity | Human | |
| sst2 | High Affinity | Human | ||
| sst3 | High Affinity | Human | ||
| sst5 | Very High Affinity (39-fold higher than octreotide) | Human | ||
| Rapamycin (Sirolimus) | FKBP12 | 0.2 nM | Human | |
| FKBP12-Rapamycin complex to FRB (mTOR) | 12 ± 0.8 nM | Human | ||
| Rapamycin alone to FRB (mTOR) | 26 ± 0.8 µM | Human |
Table 2: Cross-Species Efficacy Overview
| Compound | Species | Model/Condition | Key Findings | Reference |
| Pasireotide (SOM230) | Human | Acromegaly | Effective in reducing GH and IGF-I levels. | |
| Human | Cushing's Disease | Showed efficacy in patients refractory to other treatments. | ||
| Human | Neuroendocrine Tumors (NETs) | Demonstrated tumor stabilization and symptom control. | ||
| Mouse | MEN1-associated NETs | Improved survival and reduced tumor progression. | ||
| Rat | Nonfunctioning Pituitary Tumors | Elicited stronger growth inhibition compared to octreotide, especially in females. | ||
| Rapamycin (Sirolimus) | Human | Renal Transplant | FDA-approved for prophylaxis of organ rejection. | |
| Human | Lymphangioleiomyomatosis | FDA-approved for treatment. | ||
| Mouse | Longevity Studies | Extends lifespan in middle-aged mice. | ||
| Mouse | Head and Neck Squamous Cell Carcinoma | Significantly inhibited tumor growth in xenograft models. | ||
| Dog | Cardiac Aging | Showed potential improvement in cardiac function in middle-aged dogs. | ||
| Rat | Longevity Studies | Increased lifespan in male rats at high doses. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize mTOR inhibitors.
In Vitro Kinase Assay for mTOR Inhibition
This assay directly measures the ability of a compound to inhibit the kinase activity of mTOR.
Protocol Outline:
-
Reagents and Materials: Recombinant active mTOR kinase, kinase buffer, ATP, specific substrate (e.g., a peptide derived from S6K1), test compound (Pasireotide or Rapamycin), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Prepare serial dilutions of the test compound. b. In a microplate, combine the mTOR kinase, substrate, and test compound in the kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate at the optimal temperature for a defined period. e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Downstream mTOR Signaling
This technique is used to assess the phosphorylation status of key downstream targets of mTORC1 and mTORC2 in cells or tissues.
Protocol Outline:
-
Cell Culture and Treatment: Culture cells of interest (e.g., cancer cell lines from different species) and treat with various concentrations of Pasireotide or Rapamycin for a specified duration.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: a. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a nitrocellulose or PVDF membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTOR, S6K1, 4E-BP1, and Akt. e. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for each target.
Visualizing the Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways and a typical experimental workflow.
Caption: mTOR Signaling Pathway with points of inhibition for Pasireotide and Rapamycin.
Caption: A typical experimental workflow for comparing mTOR inhibitors.
Conclusion
Pasireotide (SOM230) and Rapamycin (Sirolimus) are both effective inhibitors of the mTOR pathway, but they achieve this through distinct mechanisms. Rapamycin is a highly specific, allosteric inhibitor of mTORC1, acting through the formation of a complex with FKBP12. In contrast, Pasireotide's primary mechanism is through the activation of somatostatin receptors, which indirectly leads to the inhibition of mTOR signaling.
The cross-species data presented in this guide highlight the therapeutic potential of both compounds in various models and diseases. The choice between these inhibitors for a specific research or clinical application will depend on the desired specificity, the expression of somatostatin receptors in the target tissue, and the potential for off-target effects. The detailed experimental protocols and visual diagrams provided herein offer a framework for further investigation and a deeper understanding of the nuanced mechanisms of these important therapeutic agents.
References
Ea-230: A Novel Immunomodulatory Agent Poised to Redefine Sepsis Treatment
For Immediate Release
A promising new therapeutic agent, Ea-230, is demonstrating significant potential in preclinical and early-stage clinical evaluations for the treatment of sepsis, a life-threatening condition triggered by a dysregulated host response to infection. This novel synthetic tetrapeptide, derived from the beta chain of the human chorionic gonadotropin (hCG) hormone, exhibits both immunomodulatory and organ-protective effects, positioning it as a potential paradigm shift in sepsis management when compared to standard treatments.
Currently, the cornerstones of sepsis care include early administration of broad-spectrum antibiotics, intravenous fluids to maintain blood pressure and organ perfusion, and vasopressors if hypotension persists. While these interventions are critical for immediate stabilization, they do not directly address the underlying inflammatory cascade that drives organ damage in sepsis. Corticosteroids are sometimes used as an adjunctive therapy to dampen this inflammatory response.
This compound, however, appears to directly target the hyperinflammatory state characteristic of sepsis. Preclinical studies in various animal models of systemic inflammation have shown that this compound can attenuate the release of pro-inflammatory cytokines, prevent organ dysfunction—particularly acute kidney injury (AKI)—and ultimately improve survival.
Performance Against Standard of Care: A Comparative Overview
To contextualize the potential of this compound, this guide provides a comparative analysis of its performance against key standard sepsis treatments, supported by available experimental data.
Table 1: Comparative Efficacy of this compound and Standard Sepsis Treatments
| Treatment Modality | Key Performance Metric | Quantitative Data | Source |
| This compound | Reduction in Inflammatory Cytokines (Human Endotoxemia Model) | Attenuated plasma levels of IL-6, IL-8, IL-1RA, MCP-1, MIP-1α, MIP-1β, and VCAM-1 at the highest dose. | Preclinical & Phase I/II Studies |
| Organ Protection (Renal) | Demonstrated beneficial renal effects in a Phase II study in cardiac surgery patients. | Phase II Clinical Trial | |
| Survival | Improved survival in animal models of systemic inflammation. | Preclinical Studies | |
| Corticosteroids | 28-Day Mortality in Sepsis | Reduced 28-day mortality with a risk ratio of 0.88 (95% CI: 0.79–0.98) in a meta-analysis of 18 RCTs.[1] | Meta-analysis of Randomized Controlled Trials |
| Cytokine Reduction | Hastens the decrease in circulating IL-6, IL-1, and IL-8 in patients with septic shock. | Clinical Studies | |
| Fluid Resuscitation | Renal Protection (AKI Incidence) | Restrictive fluid resuscitation was associated with a lower incidence of severe AKI (RR 0.87, 95% CI 0.79 to 0.96) compared to liberal fluid therapy.[2][3] | Meta-analysis of Randomized Controlled Trials |
| Antibiotics | Infection Control | Primary intervention to eliminate the infectious trigger of sepsis. Efficacy is dependent on the pathogen and antibiotic susceptibility. | Standard of Care |
| Vasopressors | Hemodynamic Stability | Used to maintain mean arterial pressure in septic shock when fluid resuscitation is insufficient. | Standard of Care |
Unraveling the Mechanism: The Signaling Pathway of this compound
While the precise intracellular signaling pathway of this compound is still under active investigation, its immunomodulatory effects suggest an interaction with key inflammatory signaling cascades. It is hypothesized that this compound may modulate pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the production of pro-inflammatory cytokines.
Rigorous Evaluation: The Experimental Workflow
The promising results for this compound have been generated through a series of well-defined experimental protocols, both in preclinical animal models that mimic human sepsis and in controlled human studies. A typical experimental workflow for evaluating a novel therapeutic like this compound in a preclinical sepsis model is outlined below.
Detailed Experimental Protocols
1. Cecal Ligation and Puncture (CLP) Model of Sepsis
The CLP model is considered the gold standard for inducing polymicrobial sepsis in rodents as it closely mimics the pathophysiology of human intra-abdominal sepsis.[4][5]
-
Animals: Male C57BL/6 mice, 8-12 weeks old, are used.
-
Procedure:
-
Mice are anesthetized.
-
A midline laparotomy is performed to expose the cecum.
-
The cecum is ligated at a specific distance from the distal end to control the severity of sepsis.
-
The ligated cecum is then punctured once or twice with a specific gauge needle.
-
A small amount of fecal content is extruded to ensure peritoneal contamination.
-
The cecum is returned to the abdominal cavity, and the incision is closed.
-
-
Treatment: this compound or a vehicle control is administered at specified time points post-CLP.
-
Endpoints: Survival is monitored for up to 28 days. Blood and tissue samples are collected at various time points to measure cytokine levels, bacterial load, and markers of organ damage.
2. Lipopolysaccharide (LPS) Induced Endotoxemia Model
The LPS model is used to study the systemic inflammatory response to a key component of the outer membrane of Gram-negative bacteria.
-
Subjects: Healthy human volunteers or rodents.
-
Procedure: A standardized dose of purified E. coli LPS is administered intravenously.
-
Treatment: this compound or placebo is infused intravenously.
-
Endpoints: Vital signs, plasma cytokine and chemokine levels, and markers of organ function are measured at regular intervals.
Conclusion and Future Directions
The data gathered to date on this compound are highly encouraging. Its ability to modulate the inflammatory response and protect vital organs in models of systemic inflammation and sepsis suggests a therapeutic potential that extends beyond the current standard of care. While further large-scale clinical trials are necessary to confirm its efficacy and safety in diverse patient populations with sepsis, this compound represents a significant step forward in the development of targeted therapies for this devastating condition. Its unique mechanism of action holds the promise of not only improving survival but also mitigating the long-term consequences of sepsis-induced organ damage. Researchers and drug development professionals will be closely watching the continued clinical development of this innovative compound.
References
- 1. Corticosteroids for sepsis and septic shock: a meta-analysis of 18 RCTs with dose-stratified and fludrocortisone subgroup evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmjopen.bmj.com [bmjopen.bmj.com]
- 3. bmjopen.bmj.com [bmjopen.bmj.com]
- 4. Sepsis modeling in mice: ligation length is a major severity factor in cecal ligation and puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The clinical and immunological performance of 28 days survival model of cecal ligation and puncture in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ea-230's Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of Ea-230, a novel tetrapeptide, against two well-established anti-inflammatory drugs: the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. This document summarizes available preclinical and clinical data, details relevant experimental methodologies, and visualizes key pathways to offer an objective comparison for research and development purposes.
Executive Summary
This compound is a synthetic linear tetrapeptide (Ala-Gln-Gly-Val) derived from the beta chain of human chorionic gonadotropin (hCG).[1] Preclinical and early clinical studies have demonstrated its immunomodulatory and renoprotective effects, notably its ability to attenuate the release of pro-inflammatory cytokines.[1] While specific quantitative data such as IC50 values for this compound are not widely available in the public domain, existing research indicates its potential as an anti-inflammatory agent. This guide compares its known characteristics with the well-documented profiles of Dexamethasone and Ibuprofen.
Comparative Data
The following tables summarize the anti-inflammatory properties of this compound, Dexamethasone, and Ibuprofen based on available data.
Table 1: In Vitro Anti-inflammatory Activity
| Parameter | This compound | Dexamethasone | Ibuprofen |
| Mechanism of Action | Immunomodulatory; specific molecular targets under investigation, but known to attenuate pro-inflammatory cytokine release.[1] | Binds to glucocorticoid receptors, leading to the inhibition of pro-inflammatory transcription factors like NF-κB and AP-1. | Non-selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), preventing the synthesis of prostaglandins. |
| Effect on Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Attenuates release of inflammatory mediators. Specific percentage of reduction is not readily available in public literature.[1] | Dose-dependent inhibition of TNF-α, IL-6, and IL-1β production in various cell types, including LPS-stimulated macrophages. | Reduces prostaglandin-mediated inflammation, which can indirectly affect cytokine levels. Direct effects on cytokine synthesis are less pronounced compared to corticosteroids. |
| IC50 Value (inhibition of inflammatory markers) | Not readily available in public literature. | Varies by cell type and stimulus. For example, IC50 for inhibition of LPS-induced IL-6 production in certain immune cells has been reported in the nanomolar range. | Varies depending on the assay. For example, IC50 for inhibition of NO production in LPS-stimulated RAW 264.7 macrophages has been reported in the micromolar range.[2] |
Table 2: In Vivo Anti-inflammatory Activity
| Parameter | This compound | Dexamethasone | Ibuprofen |
| Animal Models | Systemic inflammation models, renal ischemia-reperfusion injury, and hemorrhagic shock. | Carrageenan-induced paw edema, LPS-induced systemic inflammation, collagen-induced arthritis. | Carrageenan-induced paw edema, adjuvant-induced arthritis. |
| Reported Effects | Attenuated pro-inflammatory cytokine release, prevented organ dysfunction, and improved survival. | Potent reduction of edema, leukocyte infiltration, and cytokine levels. | Reduction of edema and pain. |
Mechanism of Action & Signaling Pathways
This compound: The precise molecular mechanism of this compound is still under investigation. However, its immunomodulatory effects suggest an interaction with key signaling pathways involved in inflammation. It is known to attenuate the release of pro-inflammatory cytokines, which may involve the modulation of transcription factors such as NF-κB.
Dexamethasone: Dexamethasone exerts its potent anti-inflammatory effects by binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus and acts in two main ways:
-
Transrepression: It inhibits the activity of pro-inflammatory transcription factors like NF-κB and AP-1, thereby downregulating the expression of genes for cytokines, chemokines, and adhesion molecules.
-
Transactivation: It upregulates the expression of anti-inflammatory genes.
Ibuprofen: Ibuprofen's primary mechanism is the non-selective inhibition of COX-1 and COX-2 enzymes. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, Ibuprofen reduces the local signs of inflammation.
Signaling Pathway Diagrams
Caption: Proposed mechanism of this compound in inhibiting the NF-κB signaling pathway.
Caption: Mechanisms of action for Dexamethasone and Ibuprofen.
Experimental Protocols
In Vitro: LPS-Induced Cytokine Release in Macrophages
This assay is a standard method to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of pro-inflammatory cytokines in immune cells stimulated with Lipopolysaccharide (LPS).
a. Cell Culture:
-
Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in multi-well plates at a predetermined density and allowed to adhere overnight.
b. Treatment:
-
Cells are pre-treated with various concentrations of the test compound (this compound) or control drugs (Dexamethasone, Ibuprofen) for a specified period (e.g., 1-2 hours).
-
A vehicle control (the solvent used to dissolve the compounds) is also included.
c. Stimulation:
-
Inflammation is induced by adding LPS (from E. coli, typically 100 ng/mL to 1 µg/mL) to the cell cultures.
-
A negative control group (no LPS stimulation) is maintained.
-
The cells are incubated for a further period (e.g., 6-24 hours) to allow for cytokine production.
d. Cytokine Measurement:
-
The cell culture supernatant is collected.
-
The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine.
e. Data Analysis:
-
The percentage of cytokine inhibition by the test compound is calculated relative to the LPS-stimulated control.
-
The IC50 value (the concentration of the compound that causes 50% inhibition of cytokine production) can be determined from the dose-response curve.
In Vivo: Carrageenan-Induced Paw Edema in Rodents
This is a widely used and reproducible model of acute inflammation to assess the anti-inflammatory activity of compounds in a living organism.
a. Animals:
-
Male or female Wistar or Sprague-Dawley rats (150-200 g) are typically used.
-
Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
b. Treatment:
-
Animals are divided into groups: vehicle control, positive control (e.g., Dexamethasone or Ibuprofen), and test groups receiving different doses of this compound.
-
The compounds are administered orally or intraperitoneally one hour before the induction of inflammation.
c. Induction of Edema:
-
A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat.
d. Measurement of Paw Edema:
-
The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.
-
The increase in paw volume is calculated as the difference between the post-injection and baseline measurements.
e. Data Analysis:
-
The percentage inhibition of edema for each treated group is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Experimental Workflow Diagram
Caption: Workflow for evaluating and comparing anti-inflammatory compounds.
Conclusion
This compound demonstrates promising anti-inflammatory properties by attenuating pro-inflammatory cytokine release in various preclinical models. While a direct quantitative comparison with established drugs like Dexamethasone and Ibuprofen is currently limited by the lack of publicly available IC50 values and detailed dose-response data for this compound, the qualitative evidence suggests a distinct immunomodulatory mechanism of action. Dexamethasone remains a potent and broad-spectrum anti-inflammatory agent, while Ibuprofen offers effective relief from inflammation primarily through the inhibition of prostaglandin synthesis.
Further research is warranted to fully elucidate the molecular targets and signaling pathways of this compound and to generate the quantitative data necessary for a more comprehensive comparative assessment. Such studies will be crucial in determining the therapeutic potential of this compound in inflammatory diseases and its positioning relative to existing anti-inflammatory agents.
References
A Comparative Analysis of Ea-230 and Other Investigational Tetrapeptides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide therapeutics, tetrapeptides are emerging as a promising class of molecules with diverse physiological activities. This guide provides a head-to-head comparison of Ea-230, a synthetic tetrapeptide derived from β-human chorionic gonadotropin, with other notable investigational tetrapeptides: CAQK, Elamipretide (SS-31), and Colivelin. This comparison is based on available preclinical and clinical data, focusing on their therapeutic potential, mechanisms of action, and key experimental findings. While direct comparative studies are scarce, this guide synthesizes the existing evidence to offer a valuable resource for researchers in the field.
At a Glance: Tetrapeptide Performance Data
The following tables summarize the key quantitative data from representative studies for each tetrapeptide, offering a snapshot of their therapeutic efficacy in different experimental models.
Table 1: this compound - Anti-inflammatory Effects in a Human Endotoxemia Model
| Biomarker | Dose of this compound | Percentage Reduction vs. Placebo | p-value |
| IL-6 | 90 mg/kg/h | 48% | < .01 |
| IL-8 | 90 mg/kg/h | 28% | < .01 |
| IL-1 Receptor Antagonist | 90 mg/kg/h | 33% | < .01 |
| Monocyte Chemoattractant Protein-1 | 90 mg/kg/h | 28% | < .01 |
| Macrophage Inflammatory Protein-1α | 90 mg/kg/h | 14% | < .01 |
| Macrophage Inflammatory Protein-1β | 90 mg/kg/h | 16% | < .01 |
| Vascular Cell Adhesion Protein-1 | 90 mg/kg/h | 19% | < .01 |
| Peak Fever | 90 mg/kg/h | Decrease from 1.8°C to 1.3°C | < .05 |
| Peak Symptom Scores | 90 mg/kg/h | Decrease from 7.4 to 4.0 points | < .05 |
Table 2: CAQK - Neuroprotective Effects in a Traumatic Brain Injury (TBI) Mouse Model
| Outcome Measure | Treatment | Result |
| Tissue Loss | CAQK (2.5 mg/kg per injection) | ~50% reduction compared to vehicle |
Table 3: Elamipretide (SS-31) - Neuroprotective Effects in an LPS-Induced Memory Impairment Mouse Model
| Outcome Measure | Treatment | Result vs. LPS alone | p-value |
| p-TrkB/TrkB ratio in hippocampus | Elamipretide (5 mg/kg) + LPS | Significant increase | P = 0.002 |
| Spatial Memory Deficits (MWM Test) | Elamipretide (5 mg/kg) + LPS | Prevention of deficits | P < 0.05 |
MWM: Morris Water Maze
Table 4: Colivelin - Neuroprotective Effects in Alzheimer's Disease Models
| Experimental Model | Concentration/Dose | Key Finding |
| In vitro (neuronal cell death induced by Aβ1-43) | 100 fM | Complete suppression of neuronal death[1][2] |
| In vivo (Aβ25-35-induced memory impairment in rats) | 0.2 nmol (intrahippocampal) | Effective prevention of spatial learning and memory deficits |
Experimental Protocols: A Closer Look at the Methodologies
Understanding the experimental context is crucial for interpreting the performance data. This section details the methodologies used in the key studies cited.
This compound: Experimental Human Endotoxemia Model
This study was a randomized, double-blind, placebo-controlled phase IIa trial involving healthy male volunteers.[3] Systemic inflammation was induced by a single intravenous (IV) administration of 2 ng/kg of E. coli-derived lipopolysaccharide (LPS). Immediately following LPS administration, a 2-hour continuous IV infusion of either placebo or this compound was initiated. The study evaluated three different doses of this compound. Blood samples were collected at various time points to measure plasma concentrations of inflammatory mediators. Clinical symptoms and vital signs, including body temperature, were monitored throughout the experiment.
CAQK: Controlled Cortical Impact (CCI) Model of TBI
The neuroprotective effects of CAQK were evaluated in a mouse model of traumatic brain injury.[4][5] The TBI was induced using a controlled cortical impact (CCI) device, which delivers a standardized mechanical injury to the brain cortex. Following the injury, mice were treated with multiple intravenous injections of CAQK (2.5 mg/kg per injection) or a vehicle control over a period of 7 days. The primary outcomes were assessed through macroscopic and histological examination of the brains at day 7 to determine the extent of tissue loss and lesion size.
Elamipretide (SS-31): LPS-Induced Memory Impairment Model
To investigate the neuroprotective effects of Elamipretide, a mouse model of neuroinflammation and memory impairment was used. Male C57BL/6 mice were administered lipopolysaccharide (LPS) to induce an inflammatory response. A separate group of mice received Elamipretide (5 mg/kg, intraperitoneally) 30 minutes before the LPS injection and then once daily for three consecutive days. Cognitive function was assessed using the Morris Water Maze and contextual fear conditioning tests. Hippocampal tissue was analyzed to determine the levels of brain-derived neurotrophic factor (BDNF) and the phosphorylation of its receptor, TrkB.
Colivelin: Aβ-Induced Alzheimer's Disease Model
The neuroprotective potential of Colivelin was assessed in both in vitro and in vivo models of Alzheimer's disease. In the in vitro experiments, neuronal cultures were exposed to amyloid-beta (Aβ) peptides (Aβ1-43) to induce cell death, and the protective effect of Colivelin was measured at various concentrations. For the in vivo studies, rats received an intrahippocampal injection of Aβ25-35 to induce memory impairment. Colivelin (0.2 nmol) was co-injected to evaluate its ability to prevent these deficits, which were assessed using the Morris water maze test.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these tetrapeptides are mediated by their interaction with specific cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the known mechanisms of action for each peptide.
Caption: Proposed mechanism of this compound in modulating the inflammatory response.
Caption: CAQK's proposed mechanism in reducing neuroinflammation after TBI.
Caption: Elamipretide's dual action on mitochondrial function and neuronal survival pathways.
Caption: Colivelin's neuroprotective mechanism via the JAK/STAT3 signaling pathway.
Experimental Workflow Example
Caption: Workflow for evaluating CAQK in a traumatic brain injury model.
Conclusion
This comparative guide highlights the distinct therapeutic profiles of four promising tetrapeptides. This compound demonstrates significant anti-inflammatory effects in a human model of systemic inflammation. CAQK shows targeted neuroprotective activity in traumatic brain injury. Elamipretide exhibits potential in mitigating neuroinflammation-induced cognitive deficits through mitochondrial and neurotrophic mechanisms. Colivelin displays potent neuroprotection in models of Alzheimer's disease.
While the absence of direct head-to-head clinical trials necessitates careful interpretation of these findings, the collective data underscores the therapeutic potential of tetrapeptides across a range of indications. Further research, including comparative studies, will be crucial to fully elucidate the relative efficacy and specific applications of these and other emerging tetrapeptide drug candidates.
References
Safety Operating Guide
Proper Disposal Procedures for Ea-230: A Guide for Laboratory Professionals
An Essential Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling and Disposal of the Investigational Peptide Ea-230.
This compound is a synthetic, linear tetrapeptide with immunomodulatory and renoprotective properties that has undergone Phase I and II clinical trials.[1] As with any research-grade chemical, proper handling and disposal are paramount to ensure laboratory safety and environmental protection. While specific disposal protocols for this compound are not publicly available, this guide provides a comprehensive framework based on established best practices for the disposal of synthetic peptides. Researchers must always consult and adhere to their institution's specific environmental health and safety (EHS) guidelines and any available Safety Data Sheet (SDS) for this compound.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is crucial to observe the following safety measures. The chemical, physical, and toxicological properties of many research-grade peptides may not be fully investigated, warranting a cautious approach.[2][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety glasses, nitrile gloves, and a lab coat.[2][4]
-
Ventilation: Handle lyophilized powder and solutions in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation.
-
Avoid Contact: Prevent direct contact with the skin, eyes, and clothing.
-
Storage: Store lyophilized this compound at -20°C or -80°C in a dry, dark environment. Reconstituted solutions should be refrigerated for short-term use (2°C to 8°C) or frozen in aliquots for long-term storage to avoid repeated freeze-thaw cycles.
In the event of accidental exposure, follow these first aid procedures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Wash the affected area thoroughly with soap and copious amounts of water and remove contaminated clothing. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes. Seek immediate medical attention. |
| Ingestion | If the individual is conscious, wash out their mouth with water. Do not induce vomiting and seek immediate medical attention. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound waste, whether in liquid or solid form, must be managed as chemical waste. Never dispose of peptides down the drain or in the regular trash.
1. Liquid Waste (this compound Solutions)
For aqueous solutions containing this compound, a two-step process of inactivation followed by collection is recommended as a best practice to ensure safety.
-
Step 1: Inactivation (Chemical Degradation)
-
While not always mandatory for peptides not classified as hazardous, inactivation via hydrolysis provides an extra layer of safety.
-
Treat the peptide solution with a strong acid (e.g., 1 M HCl) or a strong base (e.g., 1 M NaOH).
-
Allow the solution to stand for a minimum of 24 hours to ensure the complete breakdown of the peptide bonds.
-
-
Step 2: Neutralization
-
After the inactivation period, carefully neutralize the solution.
-
For acidic solutions, slowly add a base (e.g., sodium bicarbonate or 1 M NaOH) until the pH is between 6.0 and 8.0.
-
For basic solutions, slowly add an acid (e.g., 1 M HCl) to achieve the same neutral pH range.
-
-
Step 3: Collection
-
Transfer the neutralized solution into a designated, leak-proof hazardous waste container.
-
Clearly label the container with "Hazardous Waste," the chemical contents (including the neutralized this compound solution and any other chemicals present), and the date.
-
2. Solid Waste
Solid waste contaminated with this compound must be segregated and disposed of as chemical waste.
-
Step 1: Segregation and Collection
-
Place all contaminated solid materials, such as empty vials, pipette tips, gloves, and absorbent materials from spill cleanups, into a designated, clearly labeled, leak-proof container for solid chemical waste.
-
The label should clearly indicate the contents (e.g., "Solid Waste Contaminated with this compound").
-
3. Spill Response
In the event of a spill, prompt and proper cleanup is essential.
-
Step 1: Containment
-
Contain the spill using an inert absorbent material such as sand or vermiculite.
-
-
Step 2: Collection
-
Carefully sweep or transfer the absorbent material into a designated hazardous waste container.
-
-
Step 3: Decontamination
-
Ventilate the area and thoroughly wash the spill site after the material has been collected.
-
4. Final Disposal
-
Step 1: Storage Pending Disposal
-
Store all sealed and labeled waste containers in a secure, designated secondary containment area, away from incompatible materials, until collection.
-
-
Step 2: Arrange for Pickup
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and final disposal of the waste. All disposal must be in accordance with local, state, and federal regulations.
-
Data Presentation
Table 1: General Characteristics of this compound
| Property | Description |
|---|---|
| Compound Type | Synthetic linear tetrapeptide. |
| Known Effects | Immunomodulatory and renoprotective. |
| Clinical Stage | Has undergone Phase I and II clinical trials. |
| Handling Precaution | As the toxicological properties are not fully investigated, handle with due caution as a research chemical. |
Table 2: Quantitative Recommendations for Peptide Disposal
| Parameter | Recommendation | Purpose |
|---|---|---|
| Inactivation Reagent | 1 M HCl or 1 M NaOH | To hydrolyze and degrade the peptide. |
| Inactivation Time | Minimum 24 hours | To ensure complete degradation of the peptide. |
| Final pH for Aqueous Waste | 6.0 - 8.0 | Neutral pH is generally required for institutional waste streams. |
| Waste Storage | Secure, designated area | To prevent accidental exposure and ensure regulatory compliance. |
Experimental Protocols & Workflows
Logical Workflow for this compound Disposal
The decision-making process for the proper handling and disposal of this compound waste can be visualized with the following workflow diagram. This diagram provides a clear, step-by-step logical relationship for laboratory personnel to follow.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. Antimicrobial Peptides towards Clinical Application—A Long History to Be Concluded - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. NIBSC - Peptide Storage [nibsc.org]
- 4. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
Personal protective equipment for handling Ea-230
Disclaimer: Information regarding "Ea-230" as a specific chemical entity is not widely available in public safety literature. The designation "this compound" has been associated with a synthetic oligopeptide with anti-inflammatory effects for research use.[1] Additionally, "A-230" refers to a nerve agent, handled in ultra-dilute solutions.[2] This guide provides a comprehensive framework for handling a potent, hazardous compound, drawing on established safety protocols for similar high-risk materials. The operational plans herein are based on a conservative assessment of risk and should be adapted to the specific, verified hazards of the substance .
Hazard Assessment and Engineering Controls
This compound is to be treated as a substance with a high degree of acute toxicity. All handling of this compound solids and concentrated solutions must occur within a certified chemical fume hood or a glove box to minimize inhalation exposure.[2] The work area must be maintained under negative pressure, and all exhausted air must pass through HEPA filtration.
Key Engineering Controls:
-
Primary Containment: Certified chemical fume hood or Class II Biosafety Cabinet. For highly potent compounds, a glove box or isolator is recommended.
-
Ventilation: General laboratory ventilation should provide a minimum of 6-12 air changes per hour.
-
Access Control: The handling area must be clearly marked with appropriate hazard warnings and access restricted to authorized personnel.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory for all personnel handling this compound. The required level of protection is comparable to OSHA's Level C, which is necessary when the concentration and type of airborne substance are known and the criteria for using air-purifying respirators are met.[3][4]
| Equipment | Specification | Purpose |
| Respiratory Protection | Full-face air-purifying respirator (APR) with combination organic vapor/acid gas/particulate (HEPA/P100) cartridges. | Protects against inhalation of aerosols, vapors, and fine powders. |
| Hand Protection | Double-gloving: an inner pair of nitrile gloves and an outer pair of chemical-resistant gloves (e.g., butyl rubber or Viton). | Provides robust protection against dermal absorption and chemical breakthrough. |
| Eye Protection | Integrated full-facepiece of the APR or chemical splash goggles worn with a face shield. | Protects eyes from splashes, aerosols, and vapors. |
| Body Protection | Disposable, solid-front chemical-resistant coverall or gown with long sleeves and elastic cuffs. | Prevents contamination of personal clothing and skin. |
| Foot Protection | Chemical-resistant, steel-toe boots with disposable outer boot covers. | Protects feet from spills and provides physical protection. |
Operational Plan: Handling and Weighing
All manipulations of this compound must be performed with meticulous care to prevent aerosol generation and contamination.
Experimental Protocol: Preparation of a 1 mg/mL Stock Solution
-
Preparation: Don all required PPE as specified in the table above. Prepare the work surface within the chemical fume hood by covering it with absorbent, plastic-backed paper.
-
Weighing: Weigh the required amount of this compound using a tared, sealed container on an analytical balance within the fume hood. Use a micro-spatula and handle the powder gently to avoid creating airborne dust.
-
Solubilization: Add the solvent to the vial containing the this compound powder using a calibrated pipette. Cap the vial securely and mix by gentle inversion or vortexing at a low speed.
-
Aliquoting: Dispense the stock solution into smaller, labeled, and sealed vials for storage.
-
Decontamination: Decontaminate all surfaces and equipment used in the procedure. (See Section 4).
-
Doffing PPE: Remove PPE in the designated doffing area, ensuring no cross-contamination.
Decontamination and Disposal Plan
Effective decontamination and proper waste disposal are critical to preventing environmental release and secondary exposure.
Decontamination:
-
Surfaces: All surfaces and equipment should be wiped down with a suitable deactivating solution. For many organic compounds, a solution of sodium hypochlorite (bleach) followed by a rinse with 70% ethanol is effective.
-
Spills: In case of a spill, evacuate the area and alert safety personnel. For small spills, cover with an inert absorbent material, then decontaminate the area as described above.
Disposal:
-
Solid Waste: All disposable PPE, absorbent paper, and contaminated labware must be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused this compound solutions and contaminated solvents must be collected in a separate, labeled hazardous waste container.
-
Final Disposal: All waste must be disposed of through a licensed hazardous waste management company in accordance with local and federal regulations.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
